1,7-Naphthyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,7-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZWGRNUQFUDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573086 | |
| Record name | 1,7-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316155-87-0 | |
| Record name | 1,7-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Scalable Pathway to 1,7-Naphthyridine-2-carboxylic Acid: An In-Depth Technical Guide
Foreword: The Strategic Importance of the 1,7-Naphthyridine Nucleus
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic and steric properties have led to its incorporation into a diverse array of biologically active molecules, including potent enzyme inhibitors and receptor modulators. Notably, derivatives of 1,7-naphthyridine have shown promise as inhibitors of phosphodiesterase type 4 (PDE4) and phosphatidylinositol-4-phosphate 3-kinase (PI3K) enzymes, which are implicated in a range of inflammatory and proliferative diseases.[1][2] The synthesis of functionalized 1,7-naphthyridines, particularly those bearing a carboxylic acid moiety at the 2-position, is therefore of significant interest to researchers and professionals in drug development. This guide provides a comprehensive, field-proven methodology for the scalable synthesis of 1,7-Naphthyridine-2-carboxylic acid, emphasizing experimental causality, robust protocols, and practical insights for large-scale production.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the construction of the naphthyridine core via a catalyzed Friedländer annulation, followed by a robust oxidation of a methyl precursor. This approach is designed for scalability, employing readily available starting materials and purification techniques amenable to large-scale production.
DOT Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic route to this compound.
Part 1: Scalable Synthesis of 2-Methyl-1,7-naphthyridine via Friedländer Annulation
The Friedländer synthesis is a classic and highly effective method for the construction of quinoline and naphthyridine ring systems.[3][4] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 2-methyl-1,7-naphthyridine, 4-amino-3-formylpyridine serves as the key precursor, reacting with acetone in the presence of a base catalyst.
Experimental Protocol: Friedländer Annulation
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Amino-3-formylpyridine | ≥97% | Commercially Available[5] |
| Acetone | ACS Grade | |
| Ethanol | 200 Proof | |
| Potassium Hydroxide (KOH) | ACS Grade | |
| Celite® | ||
| Ethyl Acetate | ACS Grade | |
| Brine | ||
| Anhydrous Sodium Sulfate |
Procedure:
-
To a stirred solution of 4-amino-3-formylpyridine (1.0 eq) in ethanol (10 mL/g of starting material) in a reaction vessel equipped with a reflux condenser, add potassium hydroxide (2.0 eq).
-
Stir the mixture at ambient temperature for 15 minutes to ensure complete dissolution of the base.
-
Add acetone (5.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol and acetone.
-
To the resulting residue, add water (20 mL/g of starting material) and extract with ethyl acetate (3 x 20 mL/g of starting material).
-
Combine the organic layers and wash with brine (1 x 20 mL/g of starting material), then dry over anhydrous sodium sulfate.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1,7-naphthyridine. The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Expected Yield: 75-85%
Trustworthiness of the Protocol: This protocol employs a classic, well-established reaction. The use of potassium hydroxide as a catalyst is a common and effective choice for the Friedländer condensation.[3][4] The workup procedure is standard for isolating a neutral organic product from a basic aqueous medium.
DOT Diagram of the Friedländer Annulation Mechanism
Caption: Proposed mechanism for the Friedländer annulation.
Part 2: Oxidation of 2-Methyl-1,7-naphthyridine to this compound
The conversion of the 2-methyl group to a carboxylic acid is a critical final step. Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) is a cost-effective and powerful oxidant suitable for this purpose, particularly for the oxidation of alkyl side chains on aromatic rings.[6][7]
Experimental Protocol: Permanganate Oxidation
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Methyl-1,7-naphthyridine | Synthesized in Part 1 | |
| Potassium Permanganate (KMnO₄) | ACS Grade | |
| Water | Deionized | |
| Sodium Bisulfite (NaHSO₃) | ACS Grade | |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | |
| Ethanol | 95% |
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 2-methyl-1,7-naphthyridine (1.0 eq) in water (30 mL/g).
-
Heat the suspension to 80-90 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (3.0 eq) in water (20 mL/g of KMnO₄).
-
Slowly add the potassium permanganate solution to the hot suspension of 2-methyl-1,7-naphthyridine over a period of 2-3 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 100 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to heat the mixture at 90-95 °C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite to quench any excess permanganate, if present.
-
Carefully acidify the clear solution to pH 2-3 with concentrated hydrochloric acid. A white to off-white precipitate of this compound will form.
-
Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from aqueous ethanol.
Expected Yield: 60-75%
Trustworthiness of the Protocol: The oxidation of an activated methyl group on a heterocyclic ring with potassium permanganate is a well-documented and reliable transformation.[6][7] The workup procedure, involving the removal of manganese dioxide and subsequent acidification to precipitate the carboxylic acid, is a standard and effective method for isolating the product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Amino-3-formylpyridine | C₆H₆N₂O | 122.13 | Yellow to brown solid |
| 2-Methyl-1,7-naphthyridine | C₉H₈N₂ | 144.18 | Off-white to yellow solid |
| This compound | C₉H₆N₂O₂ | 174.16 | White to off-white solid |
Conclusion and Future Outlook
The synthetic route detailed in this guide provides a scalable and efficient pathway to this compound, a valuable building block in drug discovery. The use of a robust Friedländer annulation followed by a powerful oxidation reaction ensures high yields and purity on a large scale. The protocols have been designed with scalability in mind, utilizing cost-effective reagents and straightforward purification techniques. Further optimization of reaction conditions, such as catalyst loading and reaction times, may lead to even greater efficiency and cost-effectiveness in an industrial setting. The methodologies presented herein offer a solid foundation for the production of this important heterocyclic compound, enabling further exploration of its potential in medicinal chemistry and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. quora.com [quora.com]
Physicochemical properties of 1,7-Naphthyridine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine-2-carboxylic Acid
Abstract: this compound is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a member of the naphthyridine family—a class of fused N-heterocyclic scaffolds—it serves as a crucial building block for the synthesis of novel, biologically active molecules.[1][2] The inherent properties of this scaffold are linked to a wide spectrum of pharmacological activities, including potential anticancer, anti-inflammatory, and antibacterial applications.[2][3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for successful application in their research endeavors.
This compound belongs to a class of compounds known as diazanaphthalenes, featuring a fused bicyclic system composed of two pyridine rings.[6] The precise arrangement of the nitrogen atoms and the substitution of a carboxylic acid group at the 2-position dictates its unique chemical personality, influencing its reactivity, solubility, and potential for biological interactions. The inhibitory activity of 1,7-naphthyridine analogues against enzymes like PIP4K2A underscores the importance of this specific scaffold in targeted therapeutic design.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI [mdpi.com]
- 5. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Crystal Structure Analysis of 1,7-Naphthyridine-2-carboxylic Acid
This guide provides an in-depth, technical walkthrough for the comprehensive crystal structure analysis of 1,7-naphthyridine-2-carboxylic acid. It is designed for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of novel chemical entities. The methodologies detailed herein are grounded in established scientific principles and best practices to ensure data integrity and reproducibility.
Introduction: The Significance of 1,7-Naphthyridine Scaffolds
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2] The specific isomer, 1,7-naphthyridine, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] The introduction of a carboxylic acid moiety at the 2-position, yielding this compound (C₉H₆N₂O₂), creates a molecule with potential for novel intermolecular interactions and biological targets.[4][5]
The three-dimensional arrangement of atoms in a crystal lattice, or its crystal structure, dictates many of a material's physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough crystal structure analysis is a cornerstone of modern drug development, providing critical insights for formulation, patent protection, and understanding structure-activity relationships. This guide will delineate the necessary steps to achieve a comprehensive understanding of the crystal structure of this compound.
Synthesis and Crystal Growth: The Foundation of Structural Analysis
A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals.[6][7] This section outlines a general synthetic approach and, more critically, the nuanced process of crystal growth.
Synthesis of this compound
While various synthetic routes to naphthyridine cores exist, a common strategy involves the condensation of aminopyridines with dicarbonyl compounds or their equivalents.[1][8][9] For the purposes of this guide, we will assume the successful synthesis and purification of this compound, with its identity and purity confirmed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Growing X-ray Quality Single Crystals
The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[6][7] The following protocols for recrystallization are recommended.[10][11][12][13][14]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[11] A range of solvents with varying polarities should be screened (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, toluene).
-
Dissolution: In a clean Erlenmeyer flask, dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[13]
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.[11]
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of a precipitate rather than single crystals.[13]
-
Crystal Growth: Allow the solution to stand for several hours to days. Crystal growth can sometimes be induced by scratching the inner surface of the flask with a glass rod to create nucleation sites.
-
Isolation: Once suitable crystals have formed, they should be isolated by vacuum filtration, washed with a small amount of cold solvent, and allowed to air dry.[11]
Experimental Protocol: Two-Solvent Recrystallization (Vapor Diffusion)
This method is particularly useful when the compound is highly soluble in most common solvents.
-
Solvent Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[11]
-
Preparation: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.
-
Vapor Diffusion Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) containing the "poor" solvent.
-
Crystal Formation: Over time, the "poor" solvent will slowly diffuse into the "good" solvent, reducing the overall solubility of the compound and promoting slow crystallization.
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Structure
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][15]
Experimental Protocol: SC-XRD Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer with a CCD or CMOS detector is used to collect the diffraction pattern as the crystal is rotated.[15]
-
Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the reflections are then integrated.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
The following diagram illustrates the workflow for SC-XRD analysis:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Powder X-ray Diffraction (PXRD): Characterizing the Bulk Material
While SC-XRD provides the detailed structure of a single crystal, PXRD is essential for analyzing the bulk crystalline material, confirming phase purity, and identifying the crystalline form.[16][17][18][19][20]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This experimental pattern can be compared to a pattern simulated from the SC-XRD data to confirm that the bulk material is of the same crystalline phase.
In-depth Structural Analysis: Beyond Atomic Coordinates
A comprehensive analysis goes beyond simply determining the atomic positions. Understanding the intermolecular interactions that govern the crystal packing is crucial.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[21][22][23][24] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron density of a given molecule dominates.[23]
Protocol for Hirshfeld Surface Analysis using CrystalExplorer
-
Input: The crystallographic information file (CIF) obtained from the SC-XRD refinement is imported into the CrystalExplorer software.[25]
-
Surface Generation: A Hirshfeld surface is generated for the molecule of interest.
-
Property Mapping: Various properties can be mapped onto the Hirshfeld surface to highlight different aspects of the intermolecular interactions. Key properties include:
-
d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds.
-
Shape Index and Curvedness: These properties provide information about the shape of the surface and can be used to identify π-π stacking interactions.
-
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).[24] This allows for a quantitative analysis of the contribution of different types of interactions to the overall crystal packing.
The logical flow of Hirshfeld surface analysis is as follows:
Caption: Logical Flow of Hirshfeld Surface Analysis.
Computational Modeling: Density Functional Theory (DFT)
DFT calculations can be used to optimize the experimental crystal structure and to calculate various properties, providing a theoretical validation of the experimental results.[26][27][28][29][30] Dispersion-corrected DFT (d-DFT) is particularly important for accurately modeling the weak van der Waals interactions that are crucial in molecular crystals.[26]
Protocol for DFT-based Crystal Structure Optimization
-
Input: The experimental crystal structure from the SC-XRD analysis is used as the starting point.
-
Computational Setup: Periodic DFT calculations are performed using a suitable software package (e.g., VASP, CRYSTAL). A functional that includes a dispersion correction (e.g., PBE-D3) and an appropriate basis set should be chosen.
-
Geometry Optimization: Both the atomic positions and the unit cell parameters are allowed to relax until the forces on the atoms and the stress on the unit cell are minimized.
-
Comparison: The optimized geometry is compared with the experimental structure. A small root-mean-square deviation (RMSD) between the experimental and calculated structures provides confidence in the accuracy of the experimental determination.[26]
Data Interpretation and Reporting
The culmination of this multi-faceted analysis is a comprehensive understanding of the crystal structure of this compound. The key data to be reported are summarized in the table below.
| Parameter | Description | Source |
| Empirical Formula | The chemical formula of the compound. | Synthesis |
| Formula Weight | The molecular weight of the compound. | Synthesis |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | SC-XRD |
| Space Group | The symmetry of the crystal lattice. | SC-XRD |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | SC-XRD |
| Volume | The volume of the unit cell. | SC-XRD |
| Z | The number of molecules in the unit cell. | SC-XRD |
| Density (calculated) | The calculated density of the crystal. | SC-XRD |
| R-factors (R1, wR2) | Indicators of the agreement between the experimental and calculated structure factors. | SC-XRD |
| Goodness-of-fit (S) | An indicator of the quality of the refinement. | SC-XRD |
| Key Bond Lengths and Angles | Important intramolecular geometric parameters. | SC-XRD |
| Hydrogen Bonding Parameters | Donor-acceptor distances and angles for any hydrogen bonds. | SC-XRD |
| π-π Stacking Interactions | Distances and angles describing any π-π stacking. | SC-XRD, Hirshfeld |
| Hirshfeld Surface Analysis | Quantitative contributions of different intermolecular contacts. | Hirshfeld |
| PXRD Confirmation | Comparison of the experimental and simulated powder patterns. | PXRD |
| DFT Optimization RMSD | The root-mean-square deviation between the experimental and DFT-optimized structures. | DFT |
Conclusion
The crystal structure analysis of this compound, as outlined in this guide, is a rigorous, multi-technique approach that provides a deep and comprehensive understanding of the solid-state structure of this novel compound. By integrating experimental data from SC-XRD and PXRD with the insightful visualization of Hirshfeld surface analysis and the theoretical validation of DFT calculations, researchers can be highly confident in their structural elucidation. This detailed structural information is invaluable for advancing the development of this compound and its derivatives as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 316155-87-0 | RMA15587 [biosynth.com]
- 5. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Home Page [chem.ualberta.ca]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. scribd.com [scribd.com]
- 17. imf.ucmerced.edu [imf.ucmerced.edu]
- 18. webusers.fis.uniroma3.it [webusers.fis.uniroma3.it]
- 19. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 20. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. crystalexplorer.net [crystalexplorer.net]
- 24. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. crystalexplorer.net [crystalexplorer.net]
- 26. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. EP1577822A1 - Method for energy ranking of molecular crystals using DFT calculations and empirical van der Waals potentials - Google Patents [patents.google.com]
Spectroscopic Characterization of 1,7-Naphthyridine-2-carboxylic acid: A Technical Guide for Researchers
Introduction
1,7-Naphthyridine-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, planar structure and the presence of nitrogen atoms and a carboxylic acid group make it a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development endeavor.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only expected data but also the underlying principles and practical experimental protocols. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive framework for its characterization.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC numbering convention, is presented below. The key structural features that will be interrogated by spectroscopic methods are the aromatic protons of the naphthyridine core, the carboxylic acid proton, the quaternary carbons, and the carbonyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol: NMR Spectroscopy
A detailed methodology for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans will be necessary.
-
2D NMR (Optional but Recommended): To aid in definitive assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The predicted chemical shifts (δ) in DMSO-d₆ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | ~8.5 |
| H-4 | 7.8 - 8.0 | d | ~8.5 |
| H-5 | 9.0 - 9.2 | s | - |
| H-6 | 7.6 - 7.8 | d | ~6.0 |
| H-8 | 8.5 - 8.7 | d | ~6.0 |
| COOH | > 12 | br s | - |
-
Aromatic Protons: The protons on the naphthyridine core will appear in the downfield region (7.5-9.5 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrogen atoms. The exact positions will be influenced by the position relative to the nitrogen atoms and the carboxylic acid group.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, typically above 12 ppm, and its visibility may depend on the solvent and concentration.
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 122 - 126 |
| C-4 | 138 - 142 |
| C-4a | 135 - 139 |
| C-5 | 150 - 154 |
| C-6 | 120 - 124 |
| C-8 | 145 - 149 |
| C-8a | 128 - 132 |
| COOH | 165 - 170 |
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear in the characteristic downfield region for carbonyls, typically between 165 and 170 ppm.[1]
-
Aromatic Carbons: The carbons of the naphthyridine rings will resonate in the 120-155 ppm range. The carbons adjacent to nitrogen atoms will be more deshielded and appear at a higher chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes of interest are the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is acquired, typically in the range of 4000 to 400 cm⁻¹.
IR Spectral Analysis (Predicted)
The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=N, C=C (Aromatic) | 1450 - 1650 | Medium to Strong |
-
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]
-
C=O Stretch: A strong and sharp absorption peak between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[2]
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the naphthyridine rings will appear in the 1450-1650 cm⁻¹ region.
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule. ESI is a soft ionization technique that typically keeps the molecule intact.
-
Data Acquisition: The analysis can be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ is likely to be observed.
Mass Spectral Analysis (Predicted)
The predicted mass spectral data for this compound (C₉H₆N₂O₂) is as follows:
| Ion | Predicted m/z |
| [M]⁺ | 174.04 |
| [M+H]⁺ | 175.05 |
| [M-H]⁻ | 173.04 |
| [M+Na]⁺ | 197.03 |
-
Molecular Ion: The molecular weight of this compound is 174.16 g/mol . In ESI-MS, the most prominent peaks are likely to be the protonated molecule ([M+H]⁺) at m/z 175.05 in positive mode and the deprotonated molecule ([M-H]⁻) at m/z 173.04 in negative mode.
-
Fragmentation: Tandem MS (MS/MS) experiments could be performed to study the fragmentation pattern. A likely fragmentation pathway would involve the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule.
Conclusion
References
An In-depth Technical Guide to the Solubility of 1,7-Naphthyridine-2-carboxylic Acid in Organic Solvents
This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 1,7-Naphthyridine-2-carboxylic acid in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its determination, and provides guidance on data interpretation and presentation.
Introduction: The Significance of Solubility in Drug Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The broader class of naphthyridines is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] For any biologically active compound to be a viable drug candidate, its physicochemical properties, particularly solubility, must be thoroughly characterized.
Solubility is a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can lead to low and variable oral bioavailability, hindering the development of effective oral dosage forms. Therefore, a comprehensive understanding of the solubility of this compound in various organic solvents is paramount for formulation development, process chemistry, and toxicological studies.
This guide will equip researchers with the foundational knowledge and practical methodologies to accurately assess and interpret the solubility of this important molecule.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] Several key factors influence the solubility of this compound:
-
Molecular Structure: this compound possesses both polar and non-polar characteristics. The carboxylic acid group and the nitrogen atoms in the naphthyridine ring are capable of hydrogen bonding, contributing to its polarity. The aromatic ring system, however, is non-polar. The interplay of these features will dictate its solubility in different solvents.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent are crucial.[5] Polar protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, and are likely to be effective solvents. Polar aprotic solvents (e.g., DMSO, DMF) can accept hydrogen bonds and are also expected to be good solvents. Non-polar solvents (e.g., hexane, toluene) are less likely to effectively solvate the polar functional groups of the molecule.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat.
-
pH: For ionizable compounds like this compound, the pH of the medium can significantly impact solubility. The carboxylic acid group is acidic, while the nitrogen atoms in the naphthyridine ring are basic. The overall solubility will be influenced by the pKa of these functional groups and the pH of the solvent system.[6]
-
Crystalline Structure: The stability of the crystal lattice of the solid solute must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.
Experimental Determination of Solubility
The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated pH meter (for aqueous or mixed-solvent systems)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials. A good starting point is to add approximately 10-20 mg of the compound to each vial.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 4, 8, 12, 24, 48 hours) and analyzing the concentration until it plateaus.[8]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility values.
-
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate with the same solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the compound in the original undiluted filtrate based on the dilution factor and the measured concentration of the diluted sample.
-
The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.
-
Data Analysis and Presentation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabular Summary of Solubility Data
A well-structured table is an effective way to summarize the quantitative solubility data.
| Organic Solvent | Solvent Class | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25 °C |
| Methanol | Polar Protic | 5.1 | 32.7 | Experimental Data |
| Ethanol | Polar Protic | 4.3 | 24.5 | Experimental Data |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Experimental Data |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Experimental Data |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Experimental Data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Experimental Data |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Experimental Data |
| Ethyl Acetate | Moderately Polar | 4.4 | 6.0 | Experimental Data |
| Toluene | Non-polar | 2.4 | 2.4 | Experimental Data |
| Hexane | Non-polar | 0.1 | 1.9 | Experimental Data |
Note: The table above serves as a template. The "Experimental Data" column should be populated with the results obtained from the solubility determination experiments.
Interpretation of Results
The solubility data should be analyzed in the context of the theoretical principles discussed in Section 2.
-
Correlation with Solvent Properties: Analyze the trend between solubility and solvent properties such as polarity index and dielectric constant. A positive correlation is generally expected for a polar compound like this compound.
-
Impact of Functional Groups: The high solubility in polar protic and aprotic solvents can be attributed to the ability of these solvents to interact with the carboxylic acid and naphthyridine nitrogen atoms through hydrogen bonding and dipole-dipole interactions.
-
Predictive Insights: The solubility data can be used to build predictive models for the solubility of related compounds and to guide the selection of appropriate solvents for various applications in the drug development process.[9][10]
The following diagram illustrates the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical knowledge with a robust experimental protocol, researchers can generate high-quality solubility data that is essential for advancing the development of this promising class of compounds. The methodologies and principles outlined herein are broadly applicable to the solubility assessment of other novel chemical entities in the pharmaceutical pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Measurements | USP-NF [uspnf.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Quantum chemical calculations for 1,7-Naphthyridine-2-carboxylic acid
An In-Depth Technical Guide to the Quantum Chemical Analysis of 1,7-Naphthyridine-2-carboxylic acid
Introduction: Bridging Theory and Therapeutic Potential
In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Among these, this compound stands out as a molecule of significant interest due to its structural rigidity and potential for diverse intermolecular interactions. Understanding its electronic structure, reactivity, and electrostatic properties is paramount for predicting its behavior in a biological system and for the rational design of novel therapeutics.
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound. We move beyond a mere recitation of steps to explain the underlying scientific rationale for each methodological choice. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to gain actionable insights into the molecular properties that govern biological activity.
Pillar 1: The Theoretical & Methodological Foundation
The accuracy of any quantum chemical prediction is fundamentally tied to the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.
Why DFT? The B3LYP/6-311++G(d,p) Model Chemistry
Our chosen level of theory is B3LYP/6-311++G(d,p) . This choice is not arbitrary; it is a well-established and benchmarked method for organic and heterocyclic systems.[3][4][5]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid DFT functional. It ingeniously combines the computational efficiency of DFT with a portion of the exact exchange energy from Hartree-Fock theory, providing a more accurate description of electronic systems than pure DFT functionals.[6] It is renowned for its reliability in predicting the geometries and electronic properties of organic molecules.[7][8][9][10]
-
6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals.[11]
-
6-311G: This is a Pople-style, split-valence triple-zeta basis set. It uses three functions to describe each valence atomic orbital, offering significant flexibility for the electron density to adjust within the molecular environment.[11]
-
++G: These are diffuse functions. The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or potential hydrogen bonds—all relevant to our target molecule—as they allow for a more realistic representation of electron density far from the nucleus.[12]
-
(d,p): These are polarization functions. The d adds d-orbitals to heavy atoms, and the p adds p-orbitals to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecule, which is essential for accurately modeling chemical bonds and non-spherical electron distributions.[13]
-
This combination ensures a robust and reliable description of the electronic structure, geometry, and reactivity of this compound.
Pillar 2: A Validated Computational Protocol
The following protocol outlines a self-validating workflow. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.
Experimental Workflow: From Structure to Properties
Caption: Computational workflow for quantum chemical analysis.
Step 1: Molecular Structure Input
-
Construct the Molecule: Using molecular modeling software such as GaussView, Avogadro, or ChemDraw, build the 3D structure of this compound.
-
Initial Cleaning: Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before proceeding to the more computationally expensive quantum calculations.[14]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to the lowest possible energy, representing the most stable conformation of the molecule.
-
Rationale: Starting calculations on an unoptimized structure is a critical error, as the resulting properties would not correspond to the molecule's true ground state.
-
Execution: This is performed using a quantum chemistry package like Gaussian, ORCA, or GAMESS.[15][16][17][18][19] An example input for the Gaussian software package is provided below.
Example Gaussian Input (Optimization):
This input requests an optimization (Opt) at the B3LYP/6-311++G(d,p) level of theory for a neutral molecule (0) in a singlet spin state (1).[20]
Step 3: Vibrational Frequency Analysis
This step is a non-negotiable quality control measure. It involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).[21][22][23]
-
Rationale & Validation: Diagonalizing the Hessian matrix yields the vibrational modes of the molecule. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive) numbers. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.[21][24] This calculation also provides the zero-point vibrational energy (ZPVE) and theoretical IR and Raman spectra.[24][25]
-
Execution: This calculation is typically performed after a successful optimization, using the same level of theory.
Example Gaussian Input (Frequencies):
Step 4: Calculation of Electronic Properties
With a validated ground-state geometry, we can now confidently calculate the electronic properties that are crucial for drug design.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.[26]
-
HOMO Energy: Relates to the ability to donate an electron (nucleophilicity).
-
LUMO Energy: Relates to the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A smaller gap suggests higher reactivity and lower stability, while a larger gap indicates greater stability.[27][28][29] For drug-like compounds, an optimal gap balances reactivity and stability.[27]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides a visual guide to the charge distribution.[30]
-
Rationale: The MEP map is invaluable for predicting how a molecule will interact with other molecules, particularly a biological receptor. It identifies electron-rich (negative potential, typically colored red), electron-poor (positive potential, blue), and neutral regions.[30][31][32] This is fundamental to understanding hydrogen bonding, electrostatic steering, and overall drug-receptor recognition.[33][34]
-
Pillar 3: Data Presentation and Authoritative Interpretation
Clear presentation and expert interpretation transform raw data into scientific insight.
Molecular Structure and Atom Numbering
A standardized numbering scheme is essential for unambiguous discussion of structural parameters.
Caption: Atom numbering scheme for this compound.
Quantitative Data Summary
All calculated quantitative data should be summarized in clear, well-organized tables for easy comparison and analysis.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Atom(s) | Calculated Value (Å or °) |
| Bond Length | C2-C9 | Value |
| C9=O10 | Value | |
| C9-O11 | Value | |
| O11-H12 | Value | |
| Bond Angle | N1-C2-C9 | Value |
| O10-C9-O11 | Value | |
| Dihedral Angle | N1-C2-C9-O10 | Value |
| (Note: Values to be populated from calculation output) |
Table 2: Key Electronic Properties
| Property | Calculated Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) | Value |
| Lowest Unoccupied Molecular Orbital (LUMO) | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| (Note: Values to be populated from calculation output) |
Analysis and Interpretation
-
Structural Insights: The optimized geometry reveals the planarity of the naphthyridine ring system and the orientation of the carboxylic acid group. Of particular interest is the dihedral angle involving the carboxylic acid, which can influence its interaction with receptor sites. The O-H bond length and vibrational frequency can be correlated with the acidity (pKa) of the carboxylic acid group.[7][8]
-
Reactivity and Stability: The HOMO-LUMO energy gap (ΔE) is a primary indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity, which can be a desirable trait for a drug candidate to minimize off-target reactions. The energies of the HOMO and LUMO themselves indicate the molecule's propensity to act as an electron donor or acceptor, respectively.[28][35]
-
Drug-Receptor Interaction Potential: The Molecular Electrostatic Potential (MEP) map provides a powerful visualization of the molecule's interaction potential.
-
Negative Regions (Red): The areas of most negative potential, expected around the nitrogen atoms (N1, N7) and the carbonyl oxygen (O10), are prime sites for hydrogen bond acceptance or electrostatic interactions with positively charged residues in a receptor pocket.
-
Positive Regions (Blue): The most positive potential is expected around the carboxylic acid hydrogen (H12), making it a strong hydrogen bond donor.
-
Implications: By analyzing the MEP map, medicinal chemists can predict how the molecule might orient itself within a binding site and can propose modifications to enhance electrostatic complementarity, thereby improving binding affinity and specificity.[30][31][33]
-
Conclusion
The quantum chemical analysis of this compound, when conducted through a rigorous and validated protocol, yields profound insights into its intrinsic molecular properties. By leveraging Density Functional Theory with a well-chosen model chemistry, we can reliably predict its stable geometry, electronic structure, and reactivity profile. The calculated properties—particularly the HOMO-LUMO gap and the Molecular Electrostatic Potential map—serve as critical tools for the modern drug development professional, enabling a more rational, structure-based approach to designing next-generation therapeutics. This guide provides the foundational framework for performing and interpreting such calculations with scientific integrity and confidence.
References
- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]
- 4. worldscientific.com [worldscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 8. jchemlett.com [jchemlett.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GAMESS-US - MSU HPCC User Documentation [docs.icer.msu.edu]
- 16. upb-pc2.atlassian.net [upb-pc2.atlassian.net]
- 17. Information about gamess - PDC Center for High Performance Computing [support.pdc.kth.se]
- 18. portal.supercomputing.wales [portal.supercomputing.wales]
- 19. ORCA - RCC User Guide [docs.rcc.uchicago.edu]
- 20. prezi.com [prezi.com]
- 21. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 25. annualreviews.org [annualreviews.org]
- 26. learn.schrodinger.com [learn.schrodinger.com]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
- 29. wuxibiology.com [wuxibiology.com]
- 30. chemrxiv.org [chemrxiv.org]
- 31. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 32. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 33. files01.core.ac.uk [files01.core.ac.uk]
- 34. researchgate.net [researchgate.net]
- 35. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Potential of 1,7-Naphthyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The naphthyridine framework, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] The isomeric arrangement of the nitrogen atoms within the rings gives rise to a diversity of electronic and steric properties, leading to a broad spectrum of biological activities.[3] While the 1,8- and 2,7-naphthyridine isomers have been extensively investigated, particularly as antibacterial agents like nalidixic acid, the 1,7-naphthyridine core is emerging as a promising template for the development of novel therapeutics targeting a range of diseases.[1][3] This technical guide will provide an in-depth exploration of the potential biological activities of 1,7-Naphthyridine-2-carboxylic acid and its derivatives, offering insights for researchers, scientists, and drug development professionals.
While direct research on this compound is nascent, this guide will extrapolate from the known biological activities of the broader 1,7-naphthyridine class and its isomers to illuminate its therapeutic potential. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights and detailed experimental protocols to facilitate further investigation.
Anticancer Potential: Targeting Key Oncogenic Pathways
Naphthyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as topoisomerase II.[4] While specific studies on this compound are limited, the broader class of 1,7- and other naphthyridine isomers has demonstrated potent cytotoxic effects against various cancer cell lines.[4][5]
Putative Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. Several naphthyridine derivatives have been identified as potent topoisomerase II inhibitors.[4] It is hypothesized that the planar naphthyridine ring intercalates into the DNA, while the carboxylic acid moiety and other substituents interact with the enzyme, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands.
Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: A New Frontier Beyond Quinolones
The structural similarity of naphthyridines to quinolone antibiotics, which also target bacterial DNA gyrase and topoisomerase IV, suggests a strong potential for antimicrobial activity.[1][6] The 1,8-naphthyridine-3-carboxylic acid scaffold is the cornerstone of the first generation of quinolone antibiotics.[1][6] It is plausible that this compound derivatives could also exhibit antibacterial and potentially antifungal properties.
Prospective Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase (a type II topoisomerase) is essential for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes after replication. Inhibition of these enzymes leads to the disruption of DNA synthesis and bacterial cell death.[7] The naphthyridine core is believed to interact with the A subunit of DNA gyrase, while the carboxylic acid at a neighboring position is crucial for binding to the enzyme.
Caption: Postulated mechanism of antimicrobial action via inhibition of DNA gyrase.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Methodology:
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
| Compound Class | Organism | MIC (μg/mL) | Reference |
| 2,7-Naphthyridine derivative (10j) | S. aureus | 8 | [7] |
| 2,7-Naphthyridine derivative (10f) | S. aureus | 31 | [7] |
| 1,8-Naphthyridine derivative (11e) | S. pneumoniae (multidrug-resistant) | - (not specified) | [1] |
| 1,8-Naphthyridine derivative (11f) | S. aureus (multidrug-resistant) | - (comparable to ciprofloxacin) | [1] |
Table 1: Examples of Minimum Inhibitory Concentrations (MICs) for various naphthyridine derivatives against bacterial strains.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Certain naphthyridine derivatives have demonstrated potent anti-inflammatory effects, suggesting that this compound could also possess such properties.[8][9][10]
Potential Mechanism of Action: Cytokine Inhibition
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. The overproduction of these cytokines can lead to tissue damage and disease progression. Some 1,8-naphthyridine-3-carboxamide derivatives have been shown to inhibit the secretion of these cytokines.[8] The precise mechanism is not fully elucidated but may involve the modulation of intracellular signaling pathways that regulate cytokine gene expression.
Caption: Potential mechanism of anti-inflammatory action via cytokine inhibition.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in an appropriate medium.
-
Cell Seeding: Seed the cells into a 24-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control.
| Compound | Cell Line | Inhibited Cytokines | IC50 (µM) | Reference |
| C-34 (a 1,8-naphthyridine derivative) | Murine Dendritic Cells | TNF-α, IL-8, RANTES, NO | Potent at 0.2 and 2 µM | [8] |
| C-34 | Murine Splenocytes & THP-1 cells | TNF-α, IL-1β, IL-6 | - | [8] |
| Compound 24 (a 1,8-naphthyridine derivative) | Not specified | Not specified | - (Significant activity) | [10] |
Table 2: Examples of anti-inflammatory activity of various naphthyridine derivatives.
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core. For this compound, key areas for synthetic modification to explore SAR include:
-
The Carboxylic Acid Group (C2): Esterification or amidation of the carboxylic acid could modulate the compound's solubility, cell permeability, and target binding affinity.
-
The Naphthyridine Core: Introduction of substituents such as halogens, alkyl, or aryl groups at various positions on the rings can influence the electronic properties and steric hindrance, thereby affecting biological activity.
-
The N1 and N7 Positions: Alkylation or arylation at the nitrogen atoms can significantly impact the molecule's interaction with biological targets.
The exploration of this compound and its derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their full therapeutic potential and mechanisms of action.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Prediction of ADMET Properties for 1,7-Naphthyridine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The successful progression of a drug candidate from discovery to market is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is paramount to mitigate the high attrition rates that plague pharmaceutical development.[1][2][3] This technical guide provides a comprehensive framework for the in silico prediction of the ADMET properties of 1,7-Naphthyridine-2-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. By leveraging a suite of computational tools and methodologies, this document outlines a systematic, step-by-step approach to generate a robust, predictive ADMET profile. The guide emphasizes the rationale behind the selection of specific predictive models, the importance of data interpretation within the context of drug discovery, and the establishment of a self-validating workflow to ensure the scientific rigor and trustworthiness of the generated data.
Introduction: The Critical Role of ADMET in Drug Discovery
The "Fail Early, Fail Cheap" Paradigm
A significant percentage of drug candidates fail during late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles.[1] These failures incur substantial financial and temporal costs. The modern drug discovery paradigm, therefore, emphasizes the early identification of potential liabilities.[1][2] In silico ADMET prediction offers a rapid and cost-effective strategy to screen and prioritize compounds, allowing researchers to focus resources on candidates with a higher probability of success.[1][4][5]
This compound: A Scaffold of Interest
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the ADMET profile of the parent this compound is a crucial first step in designing novel therapeutics with desirable drug-like properties. This guide will use this molecule as a case study to illustrate the in silico ADMET prediction workflow.
The In Silico ADMET Prediction Workflow: A Framework for Analysis
A robust in silico ADMET workflow integrates various computational models to build a comprehensive profile of a compound's likely behavior in the body. This process is not merely about data generation; it involves a logical progression from molecular input to data-driven decision-making.
Molecular Input: Preparing the Structure
The accuracy of any in silico prediction is contingent on the quality of the input structure. The workflow begins with the generation of a standardized molecular representation.
Protocol 1: Molecular Structure Preparation
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).
-
Generate a canonical SMILES (Simplified Molecular Input Line Entry System) string. This standardized format is the input for most ADMET prediction tools.
-
Verify the structure and its properties (e.g., molecular weight, charge) before proceeding.
The Computational Toolkit: An Overview of Methodologies
A variety of open-access and commercial software platforms are available for ADMET prediction.[4][5][6][7] This guide will reference methodologies commonly found in platforms such as SwissADME, pkCSM, and admetSAR. These tools employ a range of algorithms, including:
-
Quantitative Structure-Activity Relationship (QSAR) models: These statistical models correlate molecular descriptors with experimental ADMET data.[8][9]
-
Machine Learning and AI: Advanced algorithms, including support vector machines (SVM) and random forests, are trained on large datasets to recognize patterns and make predictions.[1][10]
-
Physicochemical Property Calculations: Based on the molecular structure, these algorithms estimate fundamental properties that govern ADMET behavior.
The Self-Validating System: Ensuring Predictive Reliability
Trustworthiness in in silico modeling is achieved by understanding the limitations of each model and cross-verifying predictions.
-
Applicability Domain: Each model is trained on a specific set of chemicals. A prediction is considered reliable only if the query molecule falls within this domain.
-
Consensus Modeling: The use of multiple, independent models for the same endpoint is crucial.[6] When different algorithms provide a consensus prediction, confidence in the result increases. Discrepancies, on the other hand, highlight areas requiring further investigation, possibly with in vitro assays.
Step-by-Step In Silico ADMET Profiling of this compound
This section details the predictive assessment of key ADMET parameters.
Absorption
Absorption governs how a drug enters the bloodstream, a prerequisite for oral bioavailability.[2]
3.1.1 Physicochemical Properties and Drug-Likeness The first step is to evaluate the fundamental physicochemical properties against established guidelines like Lipinski's Rule of Five.[11][12][13][14] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Protocol 2: Drug-Likeness Evaluation
-
Input the SMILES string into a tool like SwissADME.
-
Calculate key physicochemical descriptors: Molecular Weight (MW), LogP, Topological Polar Surface Area (TPSA), number of Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
-
Compare the calculated values against Lipinski's Rule of Five.
3.1.2 Gastrointestinal (GI) Absorption This parameter predicts the extent to which a compound is absorbed from the human gut. Models are often trained on human intestinal absorption (HIA) data.
3.1.3 P-glycoprotein (P-gp) Substrate/Inhibitor Prediction P-glycoprotein is an efflux transporter that can pump drugs out of cells, reducing their absorption and efficacy.[15][16][17] Predicting whether a compound is a substrate or inhibitor of P-gp is crucial.[15][16]
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids.[1]
3.2.1 Blood-Brain Barrier (BBB) Permeability For drugs targeting the central nervous system (CNS), crossing the BBB is essential. For non-CNS drugs, BBB penetration can lead to unwanted side effects.[18][19][20][21] In silico models predict the logBB (logarithm of the brain-to-blood concentration ratio).[18][22]
3.2.2 Plasma Protein Binding (PPB) Drugs often bind to plasma proteins like albumin. Only the unbound fraction is pharmacologically active.[8][9][23][24] High PPB can affect a drug's distribution and clearance.[9] In silico models predict the percentage of the drug that will be bound to plasma proteins.[8][24][25]
Metabolism
Metabolism is the process by which the body breaks down drugs, primarily in the liver.[2]
3.3.1 Cytochrome P450 (CYP) Inhibition The CYP450 enzyme family is responsible for the metabolism of a vast number of drugs.[26][27] Inhibition of these enzymes can lead to dangerous drug-drug interactions.[28] Predictive models can identify if a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[10][26][29]
Excretion
Excretion is the removal of a drug and its metabolites from the body.
3.4.1 Renal Organic Cation Transporter (OCT2) Substrate Prediction Renal transporters like OCT2 play a role in the active secretion of drugs into the urine. Predicting if a compound is a substrate can provide insights into its renal clearance pathway.
Toxicity
Early identification of potential toxicity is one of the most critical applications of in silico modeling.[4]
3.5.1 hERG Inhibition Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[30][31][32] Early prediction of hERG inhibition is a mandatory checkpoint in drug discovery.[30][33][34]
3.5.2 Ames Mutagenicity The Ames test assesses the mutagenic potential of a compound, which is an indicator of its carcinogenic risk.[35] In silico models for Ames mutagenicity are well-established and can reliably predict this endpoint.[36][37][38]
3.5.3 Hepatotoxicity Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.[39][40][41][42] While complex, computational models can provide an early warning for potential hepatotoxicity.[39][40][41][42][43]
Data Synthesis and Interpretation
Consolidating Predictive Data into a Risk Profile
The individual predictions should be compiled into a single, easy-to-read table. This provides a holistic view of the compound's ADMET profile and allows for rapid identification of potential liabilities.
Table 1: Predicted ADMET Profile for this compound
| Parameter | Category | Predicted Value/Class | Interpretation/Risk |
|---|---|---|---|
| Physicochemical | Molecular Weight | < 500 Da | Favorable |
| LogP | < 5 | Favorable | |
| H-Bond Donors | ≤ 5 | Favorable | |
| H-Bond Acceptors | ≤ 10 | Favorable | |
| Absorption | GI Absorption | High | Favorable |
| P-gp Substrate | No | Favorable | |
| Distribution | BBB Permeant | No | Favorable (for non-CNS target) |
| Plasma Protein Binding | Moderate | Acceptable | |
| Metabolism | CYP1A2 Inhibitor | No | Favorable |
| CYP2C9 Inhibitor | No | Favorable | |
| CYP2C19 Inhibitor | No | Favorable | |
| CYP2D6 Inhibitor | No | Favorable | |
| CYP3A4 Inhibitor | No | Favorable | |
| Toxicity | hERG Inhibitor | No | Low Risk |
| Ames Mutagenicity | Non-mutagen | Low Risk | |
| Hepatotoxicity | Low Probability | Low Risk |
Note: The values presented in this table are illustrative for the purpose of this guide and should be generated using validated computational tools.
From Data to Decision: Guiding Next Experimental Steps
The synthesized in silico profile serves as a guide for subsequent experimental work.
-
Favorable Profile: If the in silico data suggest a low-risk profile, the compound can be prioritized for synthesis and in vitro testing with higher confidence.
-
Identified Liabilities: If a potential liability is identified (e.g., predicted hERG inhibition), medicinal chemists can use this information to guide structural modifications to mitigate the risk. The new analogs can then be re-evaluated in silico in an iterative design cycle.
Conclusion
In silico ADMET prediction is an indispensable component of modern drug discovery.[1][3][44] By providing a comprehensive, early-stage assessment of a compound's pharmacokinetic and toxicological properties, these computational methods enable a more efficient and rational approach to drug design. The systematic workflow detailed in this guide, when applied to scaffolds like this compound, empowers research teams to make more informed decisions, reduce late-stage attrition, and ultimately accelerate the delivery of safe and effective medicines to patients.
References
- 1. aurlide.fi [aurlide.fi]
- 2. medium.com [medium.com]
- 3. biosolveit.de [biosolveit.de]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ayushcoe.in [ayushcoe.in]
- 8. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 15. In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P-glycoprotein substrate prediction | AlthoTas [althotas.com]
- 17. In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. In silico prediction of blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Silico Prediction of Blood Brain Barrier Permeability: A Support Vector Machine Model | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. sciforum.net [sciforum.net]
- 30. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 31. mdpi.com [mdpi.com]
- 32. tandfonline.com [tandfonline.com]
- 33. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ADMET Evaluation in Drug Discovery. 12. Development of Binary Classification Models for Prediction of hERG Potassium Channel Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Benchmark data set for in silico prediction of Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. In silico models for the prediction of dose-dependent human hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 40. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. encyclopedia.pub [encyclopedia.pub]
- 43. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 44. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Naturally Occurring 1,7-Naphthyridine Alkaloids
Abstract
The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic aromatic structure, represents a significant pharmacophore in modern drug discovery.[1] While synthetic derivatives have been explored extensively, the discovery of naturally occurring 1,7-naphthyridine alkaloids offers unique insights into novel molecular architectures with potent biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery process for these valuable natural products. We will detail the core methodologies for isolation and purification, the logic of structural elucidation using advanced spectroscopic techniques, and the exploration of their biological significance, using key examples from recent scientific literature. This document is designed not as a rigid protocol but as a strategic guide, explaining the causality behind experimental choices to empower researchers in their own discovery programs.
Introduction: The Significance of Naphthyridine Isomers in Nature
Naphthyridines are a class of heterocyclic compounds composed of a fused two-ring system, where both rings are pyridines.[2][3] Depending on the position of the two nitrogen atoms, six distinct isomers are possible (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-).[3][4] Many of these cores are found in alkaloids isolated from terrestrial plants and marine organisms, exhibiting a wide spectrum of biological activities, including anticancer, anti-infectious, and neurological effects.[3][5]
The 1,7-naphthyridine isomer, while less common than its 1,8-naphthyridine counterpart (popularized by the synthetic antibiotic nalidixic acid), is gaining prominence due to the discovery of natural products with potent and specific bioactivities.[1][3] This guide focuses on the journey from natural source to purified, characterized molecule, highlighting the technical and intellectual processes involved.
Sourcing and Isolation: From Mangrove Sediment to Purified Alkaloid
The initial discovery phase hinges on identifying a promising natural source and developing a robust extraction and isolation workflow. The choice of methodology is dictated by the physicochemical properties of the target compounds and the complexity of the source matrix.[6][7] We will use the discovery of a novel benzo[f][1][8]naphthyridine from a marine actinomycete as a case study.[2][9]
Case Study: A Novel Benzo[f][1][8]naphthyridine from Streptomyces albogriseolus
Mangrove sediments are complex microbial habitats known for producing unique secondary metabolites.[2] A study by Li et al. led to the isolation of a novel benzo[f][1][8]naphthyridine from Streptomyces albogriseolus found in these sediments.[2][9]
Experimental Protocol: Isolation Workflow
The following protocol is a detailed, step-by-step methodology adapted from the discovery of the Streptomyces-derived benzo[f][1][8]naphthyridine.[2]
Step 1: Fermentation
-
Rationale: To culture the microorganism under conditions that promote the production of the target secondary metabolites.
-
Procedure:
-
Prepare a seed medium (e.g., Gause’s synthetic agar) and inoculate with a spore suspension of S. albogriseolus.
-
Incubate at 28 °C for 2-3 days to generate a seed culture.
-
Use the seed culture to inoculate a larger production medium in shake flasks.
-
Incubate the production culture for 7-10 days at 28 °C with continuous shaking (e.g., 180 rpm).
-
Step 2: Extraction
-
Rationale: To separate the desired metabolites from the microbial biomass and culture medium. A solvent is chosen that is effective at dissolving a broad range of organic compounds.
-
Procedure:
-
Pool the entire fermentation broth (culture medium and mycelia).
-
Perform an exhaustive extraction with an organic solvent like ethyl acetate (EtOAc) three times. Ethyl acetate is a moderately polar solvent capable of extracting a wide range of metabolites.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Step 3: Chromatographic Purification
-
Rationale: To separate the complex mixture of compounds in the crude extract into individual components. This is a multi-stage process, typically starting with a coarse separation followed by finer purification steps.[10]
-
Procedure:
-
Silica Gel Column Chromatography (Coarse Separation):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).[10]
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC), visualizing spots under UV light and with a suitable stain (e.g., Dragendorff's reagent for alkaloids).
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Pool fractions containing the target compound (identified by TLC).
-
Dissolve the pooled fraction in methanol and apply to a Sephadex LH-20 column.
-
Elute with methanol. This step separates molecules based on size and helps remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Subject the purified fraction from the Sephadex column to preparative HPLC using a C18 reversed-phase column.
-
Elute with an isocratic or gradient system of methanol and water.
-
Monitor the elution with a UV detector at multiple wavelengths to identify the peak corresponding to the pure compound.
-
Collect the peak and evaporate the solvent to yield the purified novel benzo[f][1][8]naphthyridine alkaloid.
-
-
Structural Elucidation: Decoding the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. This is a puzzle-solving process that relies on combining data from multiple analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
The Analytical Toolkit
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound. High-resolution MS (HR-MS) is critical for determining a highly accurate mass, which is used to predict the molecular formula. Tandem MS (MS/MS) fragments the molecule and provides clues about its substructures.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[12][14]
-
1D NMR (¹H, ¹³C): Identifies the types and numbers of hydrogen and carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Reveals connectivity. COSY shows which protons are coupled (adjacent), HSQC correlates protons to the carbons they are directly attached to, and HMBC shows long-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton.[12]
-
Experimental Protocol: Structure Elucidation Workflow
The following protocol outlines the logical flow for elucidating the structure of a novel alkaloid.
Step 1: Determine Molecular Formula
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Analysis: The HR-ESI-MS of the novel compound from S. albogriseolus showed a protonated molecular ion [M+H]⁺ at m/z 461.2188. This allowed for the calculation of the molecular formula C₂₅H₂₈N₄O₅.[2] This formula is the cornerstone of the elucidation process, defining the number of atoms to be assembled.
Step 2: Identify Key Substructures via NMR
-
Techniques: ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) to determine CH, CH₂, and CH₃ groups.
-
Analysis: The NMR spectra indicated the presence of a highly substituted aromatic region, characteristic of the benzo[f][1][8]naphthyridine core, and several aliphatic signals corresponding to a complex side chain.[2]
Step 3: Assemble the Fragments using 2D NMR
-
Techniques: COSY, HSQC, HMBC.
-
Analysis:
-
HMBC is Key: The HMBC spectrum is the most powerful tool for connecting substructures. For example, correlations from protons on the side chain to carbons within the aromatic naphthyridine core definitively establish the point of attachment.
-
COSY Confirms: COSY correlations are used to "walk" along proton chains in the aliphatic side chain, confirming the sequence of CH-CH₂ groups.
-
HSQC Assigns: HSQC links every proton to its directly attached carbon, ensuring all atoms are correctly paired.
-
Data Summary: Spectroscopic Data for the Novel Benzo[f][1][8]naphthyridine
| ¹³C Position | Chemical Shift (δ) | ¹H Position | Chemical Shift (δ, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | 162.9 | N-CH₃ (1) | 3.65 (s) | C-2, C-3, C-4a |
| 3 | 102.5 | NH-CH₃ (3) | 3.12 (d, 5.0) | C-3, C-4 |
| 4 | 158.3 | H-5 | 9.25 (s) | C-4, C-6a, C-10b |
| 4a | 119.9 | H-6 | 8.51 (d, 5.2) | C-5, C-10b |
| 5 | 150.3 | H-8 | 7.91 (dd, 8.8, 1.8) | C-7, C-9, C-10a |
| ... | ... | ... | ... | ... |
| Adapted from Li et al., Molecules 2010.[2] |
Biosynthetic Considerations
Understanding how an organism synthesizes a natural product provides deeper chemical and biological context. While the specific pathway for 1,7-naphthyridines is not fully elucidated, it likely involves precursors from primary metabolism, such as amino acids. The biosynthesis of many indole and related nitrogen-containing alkaloids begins with the amino acid tryptophan.[4][15][16] The formation of the heterocyclic rings often involves key enzymatic reactions like Mannich reactions and Pictet-Spengler condensations, which couple an amine (like tryptamine) with an aldehyde or keto acid.[4][16] Further research into the genomics of producing organisms like S. albogriseolus will be essential to identify the gene clusters responsible for assembling the 1,7-naphthyridine core.[3]
Pharmacological Significance and Mechanism of Action
The ultimate goal of natural product discovery in a drug development context is to identify molecules with therapeutic potential. Naturally occurring 1,7-naphthyridine alkaloids have demonstrated significant promise, particularly in oncology.
Case Study: Bisleuconothine A, a Wnt Signaling Inhibitor
Bisleuconothine A is a complex bisindole alkaloid containing a 1,7-naphthyridine moiety, isolated from the bark of Leuconotis griffithii.[17][18] It has shown potent antiproliferative activity against a panel of human colon cancer cell lines.[19]
Table of Bioactivities for Bisleuconothine A:
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SW480 | Colon Cancer | 2.74 |
| HCT116 | Colon Cancer | 3.18 |
| HT29 | Colon Cancer | 1.09 |
| SW620 | Colon Cancer | 3.05 |
| Data from Kong et al., Oncotarget 2016.[2] |
Mechanism of Action: Targeting Key Cancer Pathways
Detailed mechanistic studies revealed that Bisleuconothine A exerts its anticancer effects by modulating critical cell signaling pathways that are often dysregulated in cancer.
-
Wnt Signaling Pathway Inhibition: The Wnt pathway is crucial for cell proliferation, and its aberrant activation is a hallmark of many cancers, especially colorectal cancer.[8][20] Bisleuconothine A was found to inhibit this pathway, leading to an arrest of the cell cycle in the G0/G1 phase and preventing cancer cell proliferation.[2]
-
Interference with AKT-mTOR Signaling: The AKT-mTOR pathway is a central regulator of cell growth, metabolism, and survival.[21][22] Bisleuconothine A was also shown to interfere with this pathway, leading to the induction of autophagosome formation, a cellular self-degradation process that can contribute to cell death in cancer.[2]
Conclusion and Future Outlook
The discovery of naturally occurring 1,7-naphthyridine alkaloids like the novel benzo-fused derivative from Streptomyces and Bisleuconothine A from Leuconotis griffithii underscores the vast untapped potential of natural sources for identifying novel chemical entities. The methodologies outlined in this guide—from systematic isolation to sophisticated structural elucidation and mechanistic studies—provide a robust framework for future discovery efforts. As analytical technologies continue to advance, we anticipate the identification of more members of this promising alkaloid class, paving the way for the development of new therapeutics grounded in the chemical ingenuity of nature.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. A Novel Benzo[f][1,7]Naphthyridine Produced by Streptomyces Albogriseolus from Mangrove Sediments [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 6. rroij.com [rroij.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel benzo[f][1,7]naphthyridine produced by Streptomyces albogriseolus from mangrove sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. natpro.com.vn [natpro.com.vn]
- 11. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 15. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Bisleuconothine A, an eburnane-aspidosperma bisindole alkaloid from Leuconotis griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rhazinilam-Leuconolam-Leuconoxine Alkaloids from Leuconotis griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity Profile of the 1,7-Naphthyridine Core in Drug Discovery
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core, a bicyclic heterocycle composed of two fused pyridine rings, represents a "privileged structure" in modern medicinal chemistry.[1] As one of the six possible diazanaphthalene isomers, its specific arrangement of nitrogen atoms imparts a unique electronic and steric profile that medicinal chemists can exploit to achieve desired pharmacological effects.[2][3] The scaffold is prevalent in a range of biologically active compounds, with derivatives showing promise as potent and selective inhibitors for critical therapeutic targets, including phosphodiesterase type 4D (PDE4D) for asthma and inflammatory diseases, and phosphatidylinositol-4-phosphate 5-kinase type 2 alpha (PIP4K2A) in oncology.[4][5][6] Furthermore, derivatives have been explored as antiparasitic agents and kinase inhibitors for rheumatoid arthritis.[7]
This guide provides an in-depth analysis of the 1,7-naphthyridine core's reactivity, moving beyond a simple catalog of reactions to explain the underlying electronic principles that govern its functionalization. Understanding this reactivity profile is paramount for researchers aiming to strategically design and synthesize novel therapeutics based on this versatile scaffold.
Electronic Properties: The Foundation of Reactivity
The defining feature of the 1,7-naphthyridine ring system is its electron-deficient, or π-deficient, nature. The two nitrogen atoms, being more electronegative than carbon, withdraw electron density from the aromatic system. This has several critical consequences for chemical reactivity:
-
Reduced Nucleophilicity: Unlike benzene, the 1,7-naphthyridine core is a poor nucleophile, making it generally resistant to classical electrophilic aromatic substitution (SEAr).[8]
-
Enhanced Electrophilicity: The ring carbons are activated towards attack by nucleophiles, making nucleophilic aromatic substitution (SNAr) a primary pathway for functionalization.[9][10]
-
Acidity of Ring Protons: The electron-withdrawing effect of the nitrogens increases the acidity of the C-H protons compared to benzene. This is evident in ¹H NMR spectroscopy, where protons alpha to the nitrogen atoms, such as H8, are significantly deshielded and appear at a low field (e.g., ~9.66 ppm), indicating a lower electron density at that position.[7]
-
Basicity of Nitrogen Atoms: The lone pairs on the nitrogen atoms are basic and can be readily protonated or coordinate to Lewis acids, a factor that can further deactivate the ring towards electrophilic attack.[8]
This electronic landscape dictates the strategic approach to modifying the core, favoring nucleophilic and metal-catalyzed methods over traditional electrophilic reactions.
A Detailed Examination of Key Reaction Classes
Nucleophilic Aromatic Substitution (SNAr)
SNAr is arguably the most important reaction for functionalizing the 1,7-naphthyridine core. The reaction proceeds when a good leaving group (typically a halide) is present on the ring, which is then displaced by a nucleophile.
Mechanism and Regioselectivity: The reaction follows a two-step addition-elimination mechanism.[11] The nucleophile first attacks the carbon bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The aromaticity is then restored by the expulsion of the leaving group.
The key to SNAr reactivity is the ability of the ring to stabilize the intermediate negative charge. In 1,7-naphthyridine, the ring nitrogens are powerful electron-withdrawing groups that can delocalize this charge. Consequently, the positions most activated for SNAr are those ortho and para to the nitrogen atoms: C2, C4, C6, and C8.
This principle is demonstrated in the synthesis of 2,4-disubstituted 1,7-naphthyridines as potential HIV-1 inhibitors, where 2,4-dichloro-1,7-naphthyridine is sequentially substituted by nucleophiles like phenoxides.[12] The reaction at C4 is often faster than at C2, allowing for selective monosubstitution under controlled conditions.[12]
Metal-Catalyzed Cross-Coupling Reactions
The introduction of halogens onto the 1,7-naphthyridine core serves a dual purpose: they can act as leaving groups in SNAr or as handles for powerful transition-metal-catalyzed cross-coupling reactions.[13] These reactions are the cornerstone of modern drug discovery, enabling the rapid construction of diverse compound libraries by forming new carbon-carbon and carbon-heteroatom bonds.[14]
Palladium-catalyzed reactions are particularly prevalent.[4][5] The synthesis of potent PDE4D inhibitors provides an excellent case study, where a 6,8-dichloro-1,7-naphthyridine intermediate is elaborated using a suite of cross-coupling methods:
-
Suzuki Coupling: To introduce aryl and heteroaryl groups at the C6 and C8 positions using boronic acids.
-
Buchwald-Hartwig Amination: To install amine functionalities.
-
Sonogashira Coupling: To add terminal alkynes, which can serve as versatile intermediates for further transformations.[13]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[13]
Cobalt-catalyzed cross-couplings have also emerged as a powerful tool for functionalizing various halogenated naphthyridine isomers with both alkyl and aryl Grignard or zinc reagents, often proceeding under mild conditions.[15]
Data Presentation: Cross-Coupling Reactions on the 1,7-Naphthyridine Core
| Position | Reaction Type | Coupling Partner | Catalyst System (Typical) | Application Example | Reference |
| C8 | Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | PDE4D Inhibitors | [4][5] |
| C6 | Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | PDE4D Inhibitors | [4][5] |
| C5 | Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Intermediate Synthesis | [13] |
| C8 | Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOᵗBu | Bioactive Derivatives | [12] |
| C6 | Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Scaffold Elaboration | [13] |
Electrophilic Aromatic Substitution (SEAr)
Direct electrophilic substitution on the 1,7-naphthyridine core is challenging and generally not a preferred synthetic strategy.[16] The electron-deficient nature of the rings makes them inherently unreactive towards electrophiles.[8] Furthermore, the reaction conditions for SEAr (e.g., nitration, halogenation, Friedel-Crafts) often involve strong acids or Lewis acids.[17] The basic nitrogen atoms of the naphthyridine ring will react with these catalysts, leading to the formation of a positively charged pyridinium species, which further deactivates the ring system to an extreme degree.[8]
While SEAr reactions on the parent heterocycle are rare, they can sometimes be forced under harsh conditions or on derivatives that contain strongly activating groups. A more viable strategy for achieving outcomes similar to SEAr is to first form the corresponding N-oxide. Oxidation of a pyridine nitrogen to an N-oxide can activate the ortho and para positions to attack by both electrophiles and nucleophiles, providing an indirect route to functionalization.[8][18]
Experimental Protocol: Suzuki-Miyaura Coupling on a 1,7-Naphthyridine Scaffold
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to install an aryl group at the C8 position of a 1,7-naphthyridine core, a key step in the synthesis of many bioactive molecules.[4][6]
Objective: To synthesize 8-(4-methoxyphenyl)-1,7-naphthyridine from 8-bromo-1,7-naphthyridine.
Materials:
-
8-Bromo-1,7-naphthyridine
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Protocol:
-
Reagent Preparation (Stoichiometry):
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 8-bromo-1,7-naphthyridine (1.0 mmol, 1.0 eq).
-
Add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq). Causality Note: A slight excess of the boronic acid is used to ensure complete consumption of the starting halide.
-
Add sodium carbonate (2.5 mmol, 2.5 eq). Causality Note: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Causality Note: This is the catalyst that facilitates the oxidative addition and reductive elimination steps. 3-5 mol% is a typical loading for efficient catalysis.
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Trustworthiness Note: This step is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe. Causality Note: The aqueous-organic solvent mixture is necessary to dissolve both the organic starting materials and the inorganic base.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-(4-methoxyphenyl)-1,7-naphthyridine.
-
Conclusion
The 1,7-naphthyridine core is a scaffold of immense potential, characterized by a distinct and predictable reactivity profile. Its electron-deficient nature renders it highly susceptible to nucleophilic aromatic substitution and makes it an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions , particularly when pre-functionalized with halogens. Conversely, classical electrophilic aromatic substitution is largely disfavored. For the drug discovery professional, mastering these reactivity patterns is key. By leveraging SNAr and modern cross-coupling technologies, researchers can strategically and efficiently elaborate the 1,7-naphthyridine core to generate novel, diverse, and potent therapeutic candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcps.org [ijcps.org]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. One moment, please... [chemistrysteps.com]
- 12. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi-res.com [mdpi-res.com]
- 15. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scafford: 1,7-Naphthyridine-2-carboxylic acid in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, is a prominent structural motif in a multitude of biologically active compounds and functional materials. Within this family, 1,7-naphthyridine-2-carboxylic acid stands out as a particularly valuable and versatile building block for organic synthesis. Its rigid, planar structure, coupled with the presence of a carboxylic acid handle and two strategically positioned nitrogen atoms, offers a rich platform for molecular elaboration and diverse chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in the fields of medicinal chemistry, drug discovery, and materials science.
The unique arrangement of the nitrogen atoms in the 1,7-naphthyridine scaffold imparts specific electronic properties and hydrogen bonding capabilities, making it an attractive pharmacophore for targeting various biological macromolecules. The carboxylic acid functional group at the 2-position serves as a convenient anchor point for a wide array of synthetic modifications, including amide bond formation, esterification, and participation in cross-coupling reactions. These transformations allow for the systematic exploration of chemical space and the generation of libraries of novel compounds with tailored properties.
Core Applications in Medicinal Chemistry and Drug Discovery
The 1,7-naphthyridine framework is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities. Notably, this scaffold is a key component in a new class of potent and selective phosphodiesterase type 4 (PDE4) inhibitors, which have shown promise in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1]. The strategic functionalization of the 1,7-naphthyridine core allows for the fine-tuning of inhibitor potency and selectivity.
Application Highlight: Synthesis of 1,7-Naphthyridine-2-carboxamides as Bioactive Molecules
A primary and highly effective application of this compound is its use in the synthesis of carboxamide derivatives. Amide bond formation is a robust and widely employed reaction in medicinal chemistry to link molecular fragments and introduce diverse functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally a slow and inefficient process. To overcome this, the carboxylic acid must be "activated" to a more electrophilic species. This is typically achieved using a coupling reagent. The choice of coupling reagent and additives is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral substrates.
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly efficient coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Benzotriazole Additives (HOBt): The O-acylisourea intermediate can be unstable and prone to racemization. Additives like 1-hydroxybenzotriazole (HOBt) are often included to trap this intermediate, forming a more stable and less reactive HOBt-ester. This activated ester then reacts cleanly with the amine to form the desired amide, with the urea byproduct being easily removed during aqueous workup.
-
Base (DIPEA): A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize any acidic species generated during the reaction and to ensure the amine nucleophile is in its free base form.
References
Derivatization of 1,7-Naphthyridine-2-carboxylic acid at the carboxylic acid group
Application Note: Strategic Derivatization of 1,7-Naphthyridine-2-Carboxylic Acid
Abstract
The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[1] The carboxylic acid moiety at the 2-position serves as a versatile synthetic handle for generating diverse libraries of compounds to explore structure-activity relationships (SAR). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound, with a primary focus on the formation of amides and esters. We delve into the underlying principles of carboxylic acid activation, provide detailed, field-proven protocols, and outline methods for purification and characterization.
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
Naphthyridines, often termed "diazanaphthalenes," are bicyclic aromatic compounds containing two nitrogen atoms.[1] The specific arrangement of these nitrogen atoms defines the isomer and significantly influences the molecule's electronic properties and biological interactions. The 1,7-naphthyridine framework is a privileged structure found in numerous compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[2][3][4]
The derivatization of the C2-carboxylic acid group is a cornerstone of medicinal chemistry campaigns involving this scaffold. By converting the acid into various amides and esters, researchers can modulate key physicochemical properties such as solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
The Foundational Principle: Carboxylic Acid Activation
Direct condensation of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally inefficient due to the poor leaving group nature of the hydroxide ion (OH⁻). Therefore, the reaction requires the carboxylic acid to be "activated".[5][6] This is achieved by converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[7] Amide bond formation is one of the most frequently employed reactions in drug discovery for this reason.[5][8]
A variety of coupling reagents have been developed for this purpose, broadly categorized as:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are widely used.[5][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Onium Salts (Aminium/Uronium & Phosphonium): Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU are highly efficient and lead to rapid reaction times with minimal side reactions.[5][9][10] They form an activated ester intermediate, which readily reacts with the amine.
Additives like 1-hydroxybenzotriazole (HOBt) are often included in carbodiimide-mediated couplings to suppress side reactions and minimize racemization, especially when working with chiral substrates.[8]
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a robust and widely applicable method for synthesizing 1,7-naphthyridine-2-carboxamides using HATU, a highly effective coupling reagent.
Rationale and Causality
HATU is chosen for its high efficiency, fast reaction rates, and ability to minimize side reactions.[8][10] It converts the carboxylic acid into a pentafluorophenyl (PFP) active ester, which is highly reactive towards amines. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the ammonium salts formed during the reaction.[10] Anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are used to prevent hydrolysis of the activated intermediate.
Materials and Reagents
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (or DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes, DCM/Methanol)
Step-by-Step Protocol
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M). Stir the solution for 5-10 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure amide derivative.[11][12]
Protocol 2: Ester Formation via Steglich Esterification
The Steglich esterification is a classic and reliable method for synthesizing esters, particularly for sterically hindered substrates, using DCC as the activator and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13]
Rationale and Causality
DCC activates the carboxylic acid to form the O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with this intermediate to form a highly reactive N-acylpyridinium salt. This salt is then readily attacked by the alcohol nucleophile to form the ester.[13] The main byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.
Materials and Reagents
-
This compound (1.0 eq)
-
Desired alcohol (1.2-1.5 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq, catalytic)
-
Anhydrous DCM
-
Solvents for workup and purification
Step-by-Step Protocol
-
Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cold solution. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC.
-
Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize precipitation of DCU. Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Workup: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.[13]
Comparative Data for Coupling Reagents
The choice of coupling reagent can significantly impact yield and purity. The following table summarizes common reagents and key considerations.
| Reagent System | Class | Typical Solvent | Base | Key Advantages | Key Disadvantages |
| HATU / DIPEA | Uronium Salt | DMF, DCM | DIPEA | High efficiency, fast, low racemization.[8] | Higher cost, byproduct removal. |
| EDC / HOBt | Carbodiimide | DMF, DCM | DIPEA, Et₃N | Cost-effective, water-soluble byproducts.[8] | Potential for side reactions, HOBt has safety concerns.[14] |
| DCC / DMAP | Carbodiimide | DCM, THF | None (cat. DMAP) | Excellent for esters, simple filtration of byproduct.[13] | DCU can be difficult to remove completely, allergen. |
| SOCl₂ | Acid Halide | DCM, Toluene | Pyridine | Inexpensive, forms highly reactive acyl chloride. | Harsh conditions, limited functional group tolerance.[10] |
Purification and Structural Characterization
Purification
Following the aqueous workup, flash column chromatography is the standard method for purifying naphthyridine derivatives.[11][12]
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective for moderately polar compounds. For more polar amides or esters, a gradient of methanol in DCM may be required.[11] Monitoring fractions by TLC is crucial for successful separation.
Characterization
The identity and purity of the final derivatized products must be confirmed using standard analytical techniques.[2][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[16][17] The aromatic protons on the 1,7-naphthyridine core will show characteristic shifts and coupling patterns. The appearance of new signals corresponding to the added amine or alcohol moiety, along with the disappearance of the carboxylic acid proton signal, confirms the derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[2][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing the purity of the final compound and for monitoring reaction progress.[15]
Conclusion
The derivatization of this compound is a critical step in the development of novel therapeutic agents. By leveraging robust carboxylic acid activation methods, such as those employing HATU for amidation and DCC/DMAP for esterification, researchers can efficiently generate diverse libraries of compounds. The protocols and insights provided in this note offer a reliable foundation for the synthesis, purification, and characterization of these valuable derivatives, empowering professionals in their pursuit of new and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 5. hepatochem.com [hepatochem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. growingscience.com [growingscience.com]
- 11. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials [mdpi.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1,7-Naphthyridine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique framework for designing molecules that can interact with a variety of biological targets. Derivatives of 1,7-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1] For instance, certain derivatives have been identified as selective inhibitors of p38 MAP kinase, a key target in inflammatory diseases, while others act as tachykinin NK1 receptor antagonists for potential CNS disorder treatments.[1]
The functionalization of this core structure is paramount for modulating pharmacokinetic properties and target affinity. Among the most powerful and versatile methods for creating carbon-carbon bonds on such scaffolds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the introduction of a diverse array of aryl and heteroaryl substituents, making it an indispensable tool for building molecular complexity and exploring structure-activity relationships (SAR).
This document provides a comprehensive guide to performing Suzuki coupling reactions on 1,7-naphthyridine-2-carboxylic acid derivatives, focusing on the coupling of a halo-substituted naphthyridine ester with various boronic acids.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that couples an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate.[2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The catalytic cycle is a well-established sequence of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1,7-naphthyridine derivative, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. The base is crucial in this step for the formation of the more nucleophilic boronate species from the boronic acid.[2][3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Challenges in Coupling N-Heterocycles
The Suzuki coupling of nitrogen-containing heterocycles like 1,7-naphthyridines can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This makes the careful selection of the palladium source, ligand, and base particularly critical to achieve high yields and efficient turnover. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the desired reaction pathway.
Detailed Experimental Protocol: General Procedure
This protocol provides a generalized methodology for the Suzuki coupling of a 2-halo-1,7-naphthyridine-2-carboxylic acid ester with various arylboronic acids. It is based on established procedures for structurally analogous bromopyridines and other N-heterocycles.[4][5][6]
Materials:
-
Ethyl 2-bromo-1,7-naphthyridine-X-carboxylate (or chloro-analogue) (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the 2-halo-1,7-naphthyridine ester (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation-backfill cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. A typical reaction concentration is 0.1 M with respect to the starting halide.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2-aryl-1,7-naphthyridine derivative.
Data Presentation: Representative Reaction Parameters and Expected Outcomes
The following tables summarize key reagents and expected yields for the Suzuki coupling of a model substrate, ethyl 2-bromo-1,7-naphthyridine-carboxylate. The yields are estimated based on analogous reactions reported for other bromopyridines and related N-heterocycles, serving as a benchmark for optimization.[5][7]
Table 1: Key Reagents and Their Roles
| Reagent | Purpose | Typical Amount | Notes |
| Ethyl 2-bromo-1,7-naphthyridine-carboxylate | Electrophilic Partner | 1.0 equivalent | The limiting reagent in the reaction. |
| Arylboronic Acid | Nucleophilic Partner | 1.2 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 3 - 5 mol% | Facilitates the C-C bond formation. |
| Base (e.g., K₂CO₃, K₃PO₄) | Boronic Acid Activator | 2.0 - 3.0 equivalents | Crucial for the transmetalation step.[2][8] |
| Solvent (e.g., Dioxane/H₂O) | Reaction Medium | 0.1 M concentration | Solubilizes reactants and facilitates heat transfer. |
Table 2: Substrate Scope and Expected Yields
| Entry | Arylboronic Acid | Product | Expected Yield (%)* |
| 1 | Phenylboronic acid | Ethyl 2-phenyl-1,7-naphthyridine-carboxylate | 80 - 90 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)-1,7-naphthyridine-carboxylate | 85 - 95 |
| 3 | 4-Fluorophenylboronic acid | Ethyl 2-(4-fluorophenyl)-1,7-naphthyridine-carboxylate | 75 - 85 |
| 4 | 3-Thiopheneboronic acid | Ethyl 2-(thiophen-3-yl)-1,7-naphthyridine-carboxylate | 70 - 80 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Ethyl 2-(4-(trifluoromethyl)phenyl)-1,7-naphthyridine-carboxylate | 65 - 75 |
*Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate, reaction scale, and optimization of conditions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and solvents are properly degassed.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF).[8] |
| Protodeboronation of Boronic Acid | - Base is too strong or reaction temperature too high- Presence of excess water | - Use a milder base (e.g., K₂CO₃ or KF).- Reduce reaction temperature.- Use anhydrous conditions if possible. |
| Formation of Homocoupled Byproducts | - Slow transmetalation step- Catalyst decomposition | - Increase concentration of the boronic acid.- Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to stabilize the catalyst. |
| Difficulty in Purification | - Close polarity of product and starting material- Presence of persistent impurities | - Optimize the reaction to drive it to completion.- Employ a different chromatography eluent system or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-1,7-naphthyridine-2-carboxylic acid derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with coupling N-heterocyclic compounds. The protocols and data presented in this guide offer a robust starting point for the synthesis of novel 1,7-naphthyridine analogues, paving the way for the development of new therapeutic agents and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 1,7-Naphthyridine-Based Phosphodiesterase Type 4D (PDE4D) Inhibitors
Abstract
Phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), is a critical target in drug discovery, particularly for inflammatory and neurological diseases.[1][2] The PDE4D isoform is highly expressed in the brain and immune cells, making it a key target for therapeutic intervention.[2] This document provides a detailed guide for the synthesis and evaluation of a promising class of PDE4D inhibitors built on the 1,7-naphthyridine scaffold. We will explore the underlying medicinal chemistry rationale, provide detailed, field-tested synthetic protocols, and outline methodologies for biological characterization. The focus is on providing researchers with the practical insights needed to navigate the complexities of synthesizing and optimizing these potent inhibitors.
Introduction: The Rationale for Targeting PDE4D with 1,7-Naphthyridines
The inhibition of PDE4 enzymes elevates intracellular cAMP levels, which in turn suppresses the expression of pro-inflammatory cytokines like tumor necrosis factor (TNF), IL-17, and IFN-γ, while increasing anti-inflammatory cytokines such as IL-10.[1] This mechanism is the foundation for developing treatments for conditions like Chronic Obstructive Pulmonary Disease (COPD), asthma, and rheumatoid arthritis.[3]
The PDE4 family has four subtypes (A, B, C, and D). While all are targets, isoform-selective inhibition is a key strategy to mitigate side effects, such as emesis, which have historically plagued pan-PDE4 inhibitors. The PDE4D subtype is of particular interest due to its high expression in the central nervous system and immune cells.[1][2]
The 1,7-naphthyridine core has emerged as a privileged scaffold for developing potent and selective PDE4D inhibitors. These bicyclic aromatic N-heterocycles provide a rigid framework that can be strategically functionalized to achieve high-affinity binding to the enzyme's active site.[4] Optimization efforts on this scaffold have focused on improving not only potency and selectivity but also crucial pharmacokinetic properties like aqueous solubility, which is essential for achieving predictable in vivo exposure.[5][6][7]
Signaling Pathway Overview
The following diagram illustrates the central role of PDE4D in cAMP signaling and the effect of its inhibition.
Caption: PDE4D-mediated cAMP signaling and point of inhibition.
General Synthetic Strategy for 1,7-Naphthyridine Core Construction
The construction of the 6,8-disubstituted 1,7-naphthyridine core is central to developing these inhibitors. A common and effective approach involves a multi-step synthesis starting from readily available pyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to install key aryl substituents.[3]
A representative synthetic workflow is outlined below. This strategy allows for late-stage diversification, enabling the exploration of structure-activity relationships (SAR) by varying the substituents at key positions.
Caption: General workflow for synthesizing 1,7-naphthyridine inhibitors.
Detailed Protocol: Synthesis of a Clinical Candidate
This section details a scalable, six-step synthesis of 4-[8-(3-fluorophenyl)[3][4]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, a clinical candidate developed for COPD.[3][5][6] This example was chosen for its well-documented optimization process, which successfully improved aqueous solubility and pharmacokinetic properties over earlier leads.[5]
Starting Materials: 2-cyano-3-methylpyridine, cyclohexane-1,4-dicarboxylic acid dimethyl ester, and 3-fluorophenylboronic acid.[3]
Step 1: Synthesis of the Naphthyridinone Intermediate
-
Reaction: Condensation of 2-cyano-3-methylpyridine with dimethyl 1,4-cyclohexanedicarboxylate.
-
Protocol:
-
To a solution of sodium methoxide in methanol, add 2-cyano-3-methylpyridine and dimethyl 1,4-cyclohexanedicarboxylate.
-
Heat the mixture to reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, acidify the mixture with aqueous HCl.
-
The resulting precipitate is collected by filtration, washed with water and a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the naphthyridinone intermediate.
-
-
Causality: This base-catalyzed condensation reaction forms the core heterocyclic structure. The use of a strong base like sodium methoxide is crucial for deprotonating the methyl group of the pyridine, initiating the cyclization cascade. Acidification protonates the product, causing it to precipitate from the solution for easy isolation.
Step 2: Chlorination of the Naphthyridinone
-
Reaction: Conversion of the hydroxyl group to a chloride to create a handle for cross-coupling.
-
Protocol:
-
Suspend the naphthyridinone intermediate from Step 1 in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane (DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated naphthyridine.
-
-
Causality: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides. This transformation is critical as it activates the position for subsequent palladium-catalyzed cross-coupling reactions.
Step 3: Suzuki Coupling to Install the Aryl Group
-
Reaction: Palladium-catalyzed Suzuki coupling with 3-fluorophenylboronic acid.
-
Protocol:
-
In a reaction vessel, combine the chlorinated naphthyridine (from Step 2), 3-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C for 6-12 hours. Monitor for completion.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. The palladium catalyst facilitates the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple the naphthyridine with the boronic acid, installing the desired 3-fluorophenyl group at the 8-position.
Step 4 & 5: Functionalization of the Cyclohexane Ring and Stereochemical Control
-
Rationale: The initial synthesis yields a mixture of cis and trans isomers of the cyclohexane ring. A series of equilibration steps are required to obtain the desired trans stereochemistry, which is crucial for optimal biological activity and physical properties.[3]
-
Protocol:
-
The ester group on the cyclohexane moiety is hydrolyzed under basic conditions (e.g., using NaOH in a methanol/water mixture).
-
The resulting carboxylic acid is then subjected to conditions that favor the formation of the thermodynamically more stable trans isomer. This can involve treatment with a strong base at elevated temperatures.
-
The final carboxylic acid product is isolated after acidification and purification, often by recrystallization.
-
-
Causality: The trans isomer is sterically less hindered and thus thermodynamically favored over the cis isomer. The equilibration process allows the stereocenter to invert until the more stable configuration predominates, ensuring the correct final stereochemistry.
Step 6: Final Purification
-
Protocol: The final compound is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>99%) required for biological testing.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The development of 1,7-naphthyridine inhibitors has been guided by extensive SAR studies. The goal is to maximize potency for PDE4D while maintaining high selectivity over other PDE4 isoforms and improving drug-like properties.
Key Insights:
-
8-Position: Substitution with an aryl group, such as a 3-fluorophenyl or benzoxadiazolyl group, is critical for high potency.[3][7] This group interacts with a key hydrophobic pocket in the enzyme's active site.[4]
-
6-Position: This position is a key vector for modification to improve physicochemical properties. Replacing flat aromatic rings with non-aromatic scaffolds like the trans-cyclohexanecarboxylic acid was a breakthrough in improving solubility and pharmacokinetic predictability.[5]
-
Selectivity: Subtle structural modifications can significantly impact isoform selectivity. For example, one 6,8-disubstituted 1,7-naphthyridine derivative was found to be 55-fold more selective for PDE4D over PDE4B and over 1000-fold more selective against PDE4C.[3]
| Compound ID | 8-Position Substituent | 6-Position Substituent | PDE4D IC₅₀ (nM) | Selectivity (PDE4D vs. 4B) | Aqueous Solubility | Reference |
| Lead (1) | Benzo[1][2][3]oxadiazol-5-yl | 4-Carboxyphenyl | ~1.0 | High | Poor, variable PK | [7] |
| Candidate (2) | 3-Fluorophenyl | trans-4-Carboxycyclohexyl | 1.0 | High | Improved, predictable PK | [3][5] |
| Analog 11 | Aryl | Aryl | 1.0 | 55x | - | [3] |
Table 1: Comparison of key 1,7-naphthyridine PDE4D inhibitors.
Protocols for Biological Evaluation
After successful synthesis and purification, the compounds must be evaluated for their biological activity.
Protocol 1: PDE4D Enzymatic Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the PDE4D enzyme by 50%.
-
Materials:
-
Recombinant human PDE4D enzyme.
-
cAMP substrate.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Detection reagents (varies by method, e.g., fluorescence polarization, luminescence).
-
Synthesized 1,7-naphthyridine inhibitors dissolved in DMSO.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the assay buffer.
-
Add a small volume of the diluted compound solution to each well. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or a known potent inhibitor).
-
Add the PDE4D enzyme to each well (except the 0% control) and incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the cAMP substrate. Incubate for a defined period (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for Anti-Inflammatory Activity (TNF-α Release)
-
Objective: To assess the ability of the inhibitors to suppress the release of the pro-inflammatory cytokine TNF-α in a cellular context.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., human eosinophils).
-
Lipopolysaccharide (LPS).
-
Cell culture medium (e.g., RPMI-1640).
-
Synthesized inhibitors.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized inhibitors for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate for 18-24 hours at 37 °C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ for the inhibition of TNF-α release.
-
Biological Evaluation Workflow
Caption: Hierarchical workflow for the biological evaluation of inhibitors.
Conclusion
The 1,7-naphthyridine scaffold represents a highly versatile and potent platform for the design of selective PDE4D inhibitors. The synthetic routes, particularly those employing late-stage palladium-catalyzed cross-couplings, offer the flexibility needed for rapid SAR exploration and property optimization. By focusing on improving physicochemical properties like solubility, researchers have successfully advanced these compounds into clinical development. The protocols and insights provided in this guide are intended to equip drug development professionals with the necessary tools to synthesize, evaluate, and refine the next generation of 1,7-naphthyridine-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 1,7-Naphthyridine-2-carboxylic Acid
Introduction: The Emergence of the 1,7-Naphthyridine Scaffold in Oncology
The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry as a foundational structure for the development of novel therapeutic agents.[1] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can selectively interact with biological targets. In the realm of oncology, derivatives of 1,7-naphthyridine have demonstrated potent activity against a variety of cancer cell lines, underscoring the therapeutic potential of this chemical class.[1]
These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling pathways that are often dysregulated in cancer. Notably, 1,7-naphthyridine derivatives have been identified as inhibitors of the Wnt signaling pathway, p38 mitogen-activated protein (MAP) kinase, and the fibroblast growth factor receptor (FGFR) kinase family.[1] This guide provides a comprehensive overview of the application of 1,7-naphthyridine-2-carboxylic acid as a versatile starting material for the synthesis of potent anticancer agents, complete with detailed protocols and mechanistic insights.
Strategic Importance of this compound
This compound serves as a crucial building block in the synthesis of a wide array of anticancer compounds. The carboxylic acid moiety at the 2-position provides a convenient handle for chemical modification, allowing for the introduction of various substituents through amide bond formation. This strategic derivatization is key to modulating the pharmacological properties of the final compounds, including their potency, selectivity, and pharmacokinetic profiles.
The synthesis of the 1,7-naphthyridine core itself can be achieved through classical methods such as the Friedländer annulation, which involves the condensation of an ortho-amino-substituted aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][4] This approach offers a reliable route to the core structure, which can then be further functionalized.
Synthesis of this compound: A Foundational Protocol
A robust and scalable synthesis of the this compound core is paramount for its use in drug discovery campaigns. The Friedländer annulation provides a classical and effective method.
Protocol 1: Synthesis of this compound via Friedländer Annulation
This protocol outlines the synthesis of the 1,7-naphthyridine core from 2-aminonicotinaldehyde.
Materials:
-
2-Aminonicotinaldehyde
-
Pyruvic acid
-
Choline hydroxide (ChOH) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as catalyst
-
Water or solvent-free conditions for grinding
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and pyruvic acid (1.2 eq).
-
Catalysis (Aqueous): If using an aqueous medium, add water and a catalytic amount of choline hydroxide (1 mol%).[2]
-
Catalysis (Solvent-Free): For a solvent-free approach, mix the reactants with a catalytic amount of CeCl₃·7H₂O and grind the mixture using a mortar and pestle at room temperature.[4]
-
Reaction Progression: Stir the aqueous reaction mixture at 50 °C, monitoring the reaction progress by thin-layer chromatography (TLC) using a 10% methanol in dichloromethane eluent. The solvent-free reaction is typically complete within a few minutes.[2][4]
-
Work-up: For the aqueous reaction, upon completion, extract the mixture with ethyl acetate. For the solvent-free reaction, add cold water to the mixture and filter the resulting solid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors represent a major class of targeted cancer therapies. The 1,7-naphthyridine scaffold has proven to be a valuable core for the design of potent and selective inhibitors of several cancer-relevant kinases.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
Aberrant signaling through the FGFR pathway is a known driver in various cancers.[5][6] The development of selective FGFR inhibitors is a key therapeutic strategy. The 1,7-naphthyridine-2-carboxamide moiety is a critical pharmacophore for potent FGFR inhibition.
This protocol describes the amide coupling of this compound with a substituted aniline to generate a potential FGFR inhibitor.
Materials:
-
This compound
-
3,5-Dimethoxyaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 3,5-dimethoxyaniline (1.1 eq) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1,7-naphthyridine-2-carboxamide.
Targeting the Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[1] Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been shown to inhibit the Wnt pathway.[1] Synthetic derivatives of 1,7-naphthyridine can be designed to mimic this activity.
Targeting the p38 MAP Kinase Pathway
The p38 MAP kinase pathway is a key regulator of inflammatory responses and is implicated in cancer cell proliferation and survival. Certain 1,7-naphthyridine derivatives have been identified as potent inhibitors of p38 MAP kinase, highlighting another avenue for their application in oncology.
Data Presentation
The following table summarizes the cytotoxic activity of representative 1,7-naphthyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 16 | HeLa (Cervical) | 0.7 | [7] |
| HL-60 (Leukemia) | 0.1 | [7] | |
| PC-3 (Prostate) | 5.1 | [7] | |
| Compound 15 | HeLa (Cervical) | 2.3 | [7] |
| HL-60 (Leukemia) | 0.8 | [7] | |
| Compound 14 | HeLa (Cervical) | 2.6 | [7] |
| HL-60 (Leukemia) | 1.5 | [7] |
Experimental Protocols for Biological Evaluation
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the synthesized 1,7-naphthyridine derivatives on cancer cells.[7]
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete growth medium
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the 1,7-naphthyridine derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
Caption: General synthetic workflow for anticancer agents.
Targeted Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of novel anticancer agents. Its amenability to chemical modification allows for the generation of diverse libraries of compounds targeting key oncogenic pathways. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of the 1,7-naphthyridine scaffold in the ongoing quest for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1,7-Naphthyridine-2-carboxylic Acid for the Development of Novel Anti-Inflammatory Therapeutics
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, an essential component of the body's defense against infection and injury. However, its dysregulation is a cornerstone of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The current pharmacopeia, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, particularly with long-term use.[1] This underscores a pressing need for the development of safer and more effective anti-inflammatory therapeutics.
Nitrogen-containing heterocyclic scaffolds are a rich source of biologically active compounds. Among these, the naphthyridine core has garnered significant attention for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] While much of the research has focused on the 1,8-naphthyridine isomer,[3][5][6][7][8][9][10] the unique structural attributes of other isomers, such as 1,7-naphthyridine, present an untapped potential for novel drug discovery. This document provides a comprehensive guide for researchers on the application of 1,7-Naphthyridine-2-carboxylic acid as a foundational scaffold for the development of next-generation anti-inflammatory drugs.
The Scientific Rationale: Targeting Key Inflammatory Pathways
The anti-inflammatory potential of naphthyridine derivatives stems from their ability to modulate key signaling pathways that orchestrate the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The NF-κB family of transcription factors are pivotal mediators of inflammatory responses, inducing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[13][14] This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.[13][14] Derivatives of 1,8-naphthyridine-2-carboxylic acid have been shown to attenuate inflammatory responses by suppressing the TLR4/MyD88/NF-κB signaling pathway.[6][7] It is therefore a primary hypothesis that novel derivatives of this compound could exert similar inhibitory effects.
Caption: Potential inhibition of the NF-κB signaling pathway by 1,7-Naphthyridine derivatives.
The MAPK Signaling Pathway: A Parallel Cascade in Inflammation
The MAPK signaling pathways are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation.[15][16] In mammals, the three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated by a tiered system of upstream kinases (MAP3Ks and MAP2Ks).[16] Once activated, MAPKs phosphorylate various downstream targets, including transcription factors like AP-1, which in turn regulate the expression of pro-inflammatory genes. The interplay between the MAPK and NF-κB pathways is complex, with significant crosstalk. Targeting the MAPK cascade represents another promising strategy for the development of anti-inflammatory drugs.[17]
Caption: Potential modulation of the MAPK signaling pathway by 1,7-Naphthyridine derivatives.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound.
Protocol 1: Synthesis of 1,7-Naphthyridine-2-Carboxamide Derivatives
This protocol describes a general method for the amidation of this compound to generate a library of novel carboxamide derivatives for screening.
Materials:
-
This compound
-
Substituted anilines or other primary/secondary amines
-
1,1'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., HATU, HOBt/EDC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add CDI (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. The progress of the activation can be monitored by TLC.
-
-
Amide Coupling:
-
To the activated carboxylic acid solution, add the desired substituted amine (1.2 eq).
-
Allow the reaction to stir at room temperature overnight or gently reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 1,7-Naphthyridine-2-carboxamide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Evaluation of Anti-Inflammatory Activity in Macrophages
This protocol outlines a cell-based assay to assess the ability of synthesized compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized 1,7-Naphthyridine-2-carboxamide derivatives
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Griess Reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
MTT or other viability assay reagents
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of the test compounds in DMSO.
-
Pre-treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Quantification of Nitric Oxide (NO):
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.
-
-
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ values for the most active compounds.
-
Expected Data Output:
| Compound | Concentration (µM) | % Inhibition of NO Production | % Inhibition of TNF-α | % Inhibition of IL-6 | Cell Viability (%) |
| Vehicle | - | 0 | 0 | 0 | 100 |
| Derivative 1 | 1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.3 ± 2.5 | 98.5 ± 1.2 |
| 5 | 45.8 ± 3.5 | 40.1 ± 2.9 | 38.7 ± 3.1 | 97.1 ± 2.0 | |
| 10 | 75.3 ± 4.2 | 70.8 ± 3.7 | 68.2 ± 4.0 | 95.8 ± 1.5 | |
| 25 | 92.1 ± 2.8 | 88.4 ± 3.1 | 85.6 ± 3.3 | 92.3 ± 2.4 | |
| Dexamethasone | 10 | 95.6 ± 2.5 | 93.2 ± 2.1 | 91.5 ± 2.8 | 99.1 ± 1.1 |
Protocol 3: In Vivo Evaluation using Carrageenan-Induced Paw Edema Model
This protocol describes a widely used animal model to assess the acute anti-inflammatory activity of promising compounds identified from in vitro screening.[18]
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plebysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the animals for at least one week under standard laboratory conditions.[18]
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups at different dose levels.
-
-
Drug Administration:
-
Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Determine the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Caption: A streamlined workflow for the development of 1,7-Naphthyridine-based anti-inflammatory drugs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the synthesis of derivative libraries and their subsequent evaluation through a combination of in vitro and in vivo models. By targeting key inflammatory pathways such as NF-κB and MAPK, researchers can rationally design and optimize lead compounds with improved efficacy and safety profiles. Future work should focus on elucidating the precise molecular targets of active compounds, exploring their structure-activity relationships, and evaluating their therapeutic potential in chronic models of inflammatory disease.
References
- 1. journalajrb.com [journalajrb.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. purformhealth.com [purformhealth.com]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synapse.koreamed.org [synapse.koreamed.org]
- 17. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 18. mdpi.com [mdpi.com]
Introduction: The Promise of the 1,7-Naphthyridine Scaffold in CNS Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,7-Naphthyridine-2-Carboxylic Acid derivatives in Central Nervous System (CNS) disorder research.
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its rigid structure and versatile synthetic handles. Derivatives of this scaffold, particularly those incorporating a 2-carboxylic acid moiety, have emerged as a highly promising class of molecules for targeting complex CNS disorders. Their unique three-dimensional architecture allows for precise interactions with challenging biological targets within the brain. While these derivatives have been explored for various targets, including phosphodiesterase 5 (PDE5) and tachykinin NK(1) receptors, their most significant impact in CNS research has been as highly selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2).[1][2]
This guide provides a detailed overview of the therapeutic rationale, key experimental protocols, and data interpretation for advancing this compound derivatives as mGluR2 PAMs for the potential treatment of CNS disorders characterized by glutamate dysregulation, such as schizophrenia and anxiety.
Section 1: Therapeutic Rationale - Targeting Glutamate Dysregulation via mGluR2 Allosteric Modulation
L-glutamate is the primary excitatory neurotransmitter in the mammalian CNS. Its dysregulation, particularly excessive glutamate transmission in cortical and limbic brain regions, is implicated in the pathophysiology of schizophrenia and other CNS disorders.[3] A key mechanism for regulating synaptic glutamate levels is through the activation of presynaptic mGluR2, a Class C G protein-coupled receptor (GPCR).
When activated by glutamate, mGluR2 inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) and ultimately decreasing neurotransmitter release. This autoinhibitory feedback loop makes mGluR2 an attractive therapeutic target. However, direct (orthosteric) agonists for mGluR2 often lack subtype selectivity, particularly against the closely related mGluR3, which can lead to off-target effects.[4]
The Allosteric Advantage
Positive allosteric modulators (PAMs) represent a more sophisticated therapeutic strategy.[5] These molecules do not activate the receptor directly but bind to a distinct (allosteric) site, enhancing the receptor's response to the endogenous ligand, glutamate.[6] This approach offers several key advantages:
-
Subtype Selectivity: Allosteric sites are less conserved across receptor subtypes than orthosteric binding sites, allowing for the development of highly selective compounds.[5][7]
-
Spatio-temporal Precision: PAMs only act when and where glutamate is being released, preserving the natural physiological patterns of neurotransmission.
-
Self-Limiting Activity: The modulatory effect is dependent on the presence of the endogenous agonist, reducing the risk of over-activation and receptor desensitization.[8]
The diagram below illustrates the mechanism of mGluR2 as a presynaptic autoreceptor and the action of a PAM.
Caption: mGluR2 PAMs bind to an allosteric site, increasing the receptor's sensitivity to synaptic glutamate, which enhances the natural autoinhibitory feedback loop to reduce excessive glutamate release.
Section 2: The Chemical Scaffold and its Derivatives
The this compound scaffold provides a rigid framework ideal for positioning functional groups to interact with the allosteric binding pocket of mGluR2. Synthetic chemistry efforts, such as silver-catalyzed cyclization strategies, have enabled the creation of diverse libraries of these derivatives for structure-activity relationship (SAR) studies.[9]
The general structure allows for modification at several key positions to optimize potency, selectivity, and pharmacokinetic properties, such as CNS penetration.
Caption: Core this compound scaffold with key positions for chemical modification to optimize pharmacological and pharmacokinetic properties.
Section 3: In Vitro Characterization Workflow
A systematic in vitro evaluation is essential to identify and characterize promising lead compounds. The following protocols outline a standard workflow for assessing a novel this compound derivative for its activity as an mGluR2 PAM.
Caption: A typical workflow for the in vitro characterization of novel mGluR2 positive allosteric modulators.
Protocol 3.1: Primary High-Throughput Functional Screen
Objective: To rapidly identify compounds that potentiate the mGluR2 response to a sub-maximal concentration of glutamate. A common method is the aequorin luminescence or fluorescent imaging plate reader (FLIPR) assay, which measures intracellular calcium mobilization.[3]
Rationale: Since mGluR2 natively couples to Gαi/o (inhibitory), it does not directly mobilize calcium. Therefore, the assay uses a cell line (e.g., CHO or HEK293) stably co-expressing the human mGluR2 receptor and a promiscuous G-protein, such as Gα16, which links receptor activation to the calcium signaling pathway.[3]
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-hmGluR2-Gα16 cells into 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C to allow for dye uptake.
-
Compound Addition: Wash the plate to remove excess dye. Add the test compounds (e.g., at a screening concentration of 10 µM) to the appropriate wells.
-
FLIPR Measurement: Place the plate into the FLIPR instrument. Initiate measurement of basal fluorescence.
-
Agonist Challenge: After a short baseline reading, add a sub-maximal (EC₂₀) concentration of glutamate to all wells. The EC₂₀ is the concentration that gives 20% of the maximal response and is predetermined from a full glutamate dose-response curve. This concentration is chosen to provide a sufficient window to observe potentiation.
-
Data Acquisition: Continue to record fluorescence intensity for 2-3 minutes. An increase in fluorescence signal relative to the glutamate-only control wells indicates positive allosteric modulation.
Protocol 3.2: Potency and Efficacy Determination
Objective: To quantify the potency (EC₅₀) and maximal efficacy of "hit" compounds identified in the primary screen.
Rationale: A dose-response curve allows for the determination of the concentration of the PAM that produces 50% of its maximal effect (EC₅₀), a key measure of potency. The maximal potentiation relative to the glutamate EC₂₀ response indicates the compound's efficacy.
Step-by-Step Methodology:
-
Follow steps 1-3 from Protocol 3.1.
-
Compound Titration: Instead of a single concentration, add the hit compounds in a series of dilutions (e.g., 11-point, 3-fold serial dilutions starting from 30 µM) to generate a full dose-response curve.
-
FLIPR Measurement & Agonist Challenge: Perform steps 4-6 from Protocol 3.1, challenging with a constant EC₂₀ concentration of glutamate.
-
Data Analysis:
-
For each well, calculate the peak fluorescence response.
-
Normalize the data, setting the response of the glutamate EC₂₀ alone as 0% and a maximal response (e.g., from a known potent PAM or a saturating concentration of glutamate) as 100%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and the maximum potentiation (% Eₘₐₓ).
-
Data Presentation: Example In Vitro Pharmacology Data
| Compound ID | mGluR2 PAM EC₅₀ (nM) | Max Potentiation (% of Glutamate Eₘₐₓ) | mGluR3 PAM Activity |
| NCD-001 | 45 | 85% | > 10,000 nM |
| NCD-002 | 150 | 92% | > 10,000 nM |
| NCD-003 | 8 | 78% | 1,200 nM |
| Vehicle | N/A | 0% | N/A |
Protocol 3.3: Assessing Subtype Selectivity
Objective: To ensure the compound's activity is specific to mGluR2 and does not extend to other mGluR subtypes, especially the closely related mGluR3.
Rationale: Lack of selectivity can lead to undesirable off-target effects and complicates the interpretation of in vivo results.
Step-by-Step Methodology:
-
Repeat the dose-response protocol (3.2) using cell lines that individually express other mGluR subtypes (mGluR1, mGluR3, mGluR4, mGluR5, etc.).
-
Determine the EC₅₀ for the compound at each receptor subtype.
-
Calculate the selectivity ratio by dividing the EC₅₀ at the off-target receptor by the EC₅₀ at mGluR2. A high ratio (>100-fold) indicates good selectivity.
Protocol 3.4: Mechanism of Action - Radioligand Binding Assay
Objective: To confirm that the compound acts at an allosteric site and not the orthosteric glutamate binding site.
Rationale: A true PAM should not compete with an orthosteric ligand for binding. This is tested by measuring the compound's ability to displace a radiolabeled antagonist that binds to the glutamate site.[7]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing high levels of mGluR2.
-
Assay Setup: In a microplate, combine the cell membranes, a radiolabeled orthosteric mGluR2/3 antagonist (e.g., [³H]LY341495), and increasing concentrations of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: A compound that displaces the radioligand will show a concentration-dependent decrease in radioactivity. A true PAM should show no displacement, confirming it does not bind to the orthosteric site.
Section 4: In Vivo Evaluation in CNS Models
Promising candidates from in vitro testing must be evaluated in vivo to assess their pharmacokinetic properties and efficacy in animal models of CNS disorders. Animal modeling is a critical step for preclinical studies of potential therapies.[10]
Protocol 4.1: Pharmacokinetic (PK) and Brain Penetration Assessment
Objective: To determine if the compound can cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.
Rationale: A CNS drug must be able to penetrate the brain to reach its target. This protocol measures the concentration of the compound in both plasma and brain tissue over time.
Step-by-Step Methodology:
-
Dosing: Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and brain tissue from subgroups of animals.
-
Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Extract the compound from plasma and brain homogenates and quantify its concentration using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration-time profiles for both plasma and brain. Calculate key PK parameters such as Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak concentration), and AUC (area under the curve). The brain-to-plasma concentration ratio is a critical measure of CNS penetration.
Protocol 4.2: Efficacy in a Phencyclidine (PCP)-Induced Hyperlocomotion Model
Objective: To assess the potential antipsychotic-like activity of the mGluR2 PAM.
Rationale: The NMDA receptor antagonist phencyclidine (PCP) induces a hyperlocomotive state in rodents that is considered a model for the positive symptoms of schizophrenia. This model is sensitive to clinically approved antipsychotics and mGluR2/3 agonists.[3] A successful mGluR2 PAM should be able to attenuate this PCP-induced hyperactivity.
Step-by-Step Methodology:
-
Animal Acclimation: Place rats individually into open-field activity chambers and allow them to habituate for at least 30 minutes.
-
Compound Administration: Administer the test compound (e.g., NCD-001) or vehicle at various doses via the appropriate route (e.g., IP). Return the animals to their chambers.
-
Pre-treatment Period: Allow for a pre-treatment period based on the compound's Tₘₐₓ (e.g., 30-60 minutes) to ensure it has reached the brain.
-
PCP Challenge: Administer PCP (e.g., 5.0 mg/kg, subcutaneous) or saline to the animals.
-
Activity Recording: Immediately begin recording locomotor activity (e.g., distance traveled, beam breaks) for the next 90 minutes.
-
Data Analysis: Calculate the total distance traveled for each animal. Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the activity of the PCP + vehicle group to the PCP + test compound groups. A significant reduction in locomotion indicates efficacy.
Data Presentation: Example In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM | % Inhibition of PCP Effect |
| Vehicle + Saline | N/A | 5,000 ± 450 | N/A |
| Vehicle + PCP | 5.0 | 25,000 ± 1,800 | 0% |
| NCD-001 + PCP | 3 | 18,000 ± 1,500 | 35% |
| NCD-001 + PCP | 10 | 11,000 ± 1,100 | 70% |
| NCD-001 + PCP | 30 | 7,500 ± 800 | 87.5% |
| p < 0.05, **p < 0.01 vs. Vehicle + PCP group |
Conclusion
The this compound scaffold serves as a powerful platform for the development of selective mGluR2 positive allosteric modulators. The protocols detailed in this guide provide a comprehensive framework for the identification, characterization, and preclinical validation of these compounds. By following a logical progression from high-throughput in vitro screening to mechanism-of-action studies and finally to relevant in vivo models of CNS disorders, researchers can effectively advance novel chemical entities toward potential clinical development. The unique ability of mGluR2 PAMs to fine-tune glutamatergic neurotransmission offers a promising and nuanced approach to treating complex brain disorders.
References
- 1. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Oxazolobenzimidazoles as Positive Allosteric Modulators for the mGluR2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials [mdpi.com]
- 10. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,7-Naphthyridine-6-Carboxamide Derivatives
Introduction: The Significance of 1,7-Naphthyridine-6-Carboxamides in Modern Drug Discovery
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and rigid, planar structure allow for specific interactions with a variety of biological targets. Within this class, 1,7-naphthyridine-6-carboxamide derivatives have garnered significant attention from researchers in drug development due to their therapeutic potential across a range of diseases. These compounds have been investigated for their activity as potent enzyme inhibitors and receptor modulators. For instance, certain derivatives have shown promise as phosphodiesterase 4 (PDE4) inhibitors for the treatment of chronic obstructive pulmonary disease (COPD).[3] The carboxamide functional group at the 6-position plays a crucial role in mediating these biological activities, often participating in key hydrogen bonding interactions within the active sites of target proteins.
This application note provides a comprehensive and detailed protocol for the synthesis of 1,7-naphthyridine-6-carboxamide derivatives, designed for researchers, scientists, and drug development professionals. The protocol is presented with a focus on explaining the rationale behind experimental choices, ensuring scientific integrity, and providing a self-validating system for achieving the desired products.
Synthetic Strategy: A Two-Stage Approach
The synthesis of 1,7-naphthyridine-6-carboxamide derivatives is most effectively approached in two main stages: first, the construction of the core 1,7-naphthyridine-6-carboxylic acid scaffold, followed by the amidation of the carboxylic acid with a desired amine. This modular approach allows for the facile generation of a library of derivatives with diverse functionalities.
Caption: General two-stage synthetic workflow.
Stage 1: Synthesis of the 1,7-Naphthyridine-6-Carboxylic Acid Core
The construction of the 1,7-naphthyridine ring system can be achieved through various synthetic routes. One common and effective method involves a multi-step sequence starting from readily available pyridine derivatives. The following protocol outlines a representative synthesis of a key intermediate, ethyl 8-chloro-1,7-naphthyridine-6-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.
Detailed Protocol: Synthesis of 1,7-Naphthyridine-6-Carboxylic Acid
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-chloropyridine | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Diethyl (ethoxymethylene)malonate | 98% | Alfa Aesar |
| Dowtherm A | Dow Chemical | |
| Sodium Hydroxide | ACS Reagent, ≥97.0% | Fisher Scientific |
| Hydrochloric Acid | ACS Reagent, 37% | VWR |
| Ethanol | 200 proof, anhydrous | Decon Labs |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
Procedure:
-
Step 1: Condensation Reaction.
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-chloropyridine (10.0 g, 77.8 mmol) and diethyl (ethoxymethylene)malonate (18.4 g, 85.1 mmol).
-
Heat the mixture at 120 °C for 2 hours with constant stirring. The reaction mixture will become a thick paste.
-
Rationale: This is a Gould-Jacobs type reaction where the amino group of the pyridine attacks the electrophilic enol ether of diethyl (ethoxymethylene)malonate, followed by elimination of ethanol to form an intermediate enamine.
-
-
Step 2: Cyclization.
-
To the reaction mixture from Step 1, add 100 mL of Dowtherm A.
-
Heat the mixture to 250 °C and maintain this temperature for 1 hour. A precipitate will form as the reaction progresses.
-
Allow the mixture to cool to room temperature.
-
Rationale: The high temperature promotes an intramolecular cyclization via electrophilic aromatic substitution, followed by tautomerization to form the pyridone ring of the naphthyridine core. Dowtherm A is used as a high-boiling solvent to achieve the necessary reaction temperature.
-
-
Step 3: Isolation of the Ester Intermediate.
-
Filter the cooled reaction mixture through a Büchner funnel and wash the collected solid with diethyl ether (3 x 50 mL) to remove the Dowtherm A.
-
The resulting solid is ethyl 4-hydroxy-8-chloro-1,7-naphthyridine-3-carboxylate.
-
-
Step 4: Chlorination.
-
Carefully add the crude ester from Step 3 to 50 mL of phosphorus oxychloride (POCl₃) in a fume hood.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 8-chloro-1,7-naphthyridine-6-carboxylate.
-
Rationale: Phosphorus oxychloride is a common reagent used to convert hydroxyl groups on heterocyclic rings to chlorides, which are better leaving groups for subsequent reactions.
-
-
Step 5: Hydrolysis to the Carboxylic Acid.
-
Dissolve the crude ethyl 8-chloro-1,7-naphthyridine-6-carboxylate in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (4.0 g, 100 mmol) in 20 mL of water.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-chloro-1,7-naphthyridine-6-carboxylic acid.
-
Stage 2: Amidation of the 1,7-Naphthyridine-6-Carboxylic Acid
The formation of the amide bond is a critical step in the synthesis of the final derivatives. This is typically achieved by activating the carboxylic acid, followed by reaction with the desired primary or secondary amine. A variety of coupling reagents can be employed for this transformation.[4][5][6]
Caption: General mechanism of amide bond formation.
Detailed Protocol: Amide Coupling
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 8-Chloro-1,7-naphthyridine-6-carboxylic acid | As synthesized | N/A |
| Desired primary or secondary amine | Varies | Commercially available |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% | Oakwood Chemical |
| DIPEA (N,N-Diisopropylethylamine) | ≥99.5% | Sigma-Aldrich |
| DMF (N,N-Dimethylformamide) | Anhydrous, 99.8% | Acros Organics |
| Dichloromethane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Fisher Scientific |
Procedure:
-
Step 1: Reaction Setup.
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-chloro-1,7-naphthyridine-6-carboxylic acid (1.0 g, 4.8 mmol), the desired amine (1.1 equivalents, 5.3 mmol), and 20 mL of anhydrous DMF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Step 2: Addition of Reagents.
-
To the solution from Step 1, add DIPEA (1.5 equivalents, 7.2 mmol) followed by HATU (1.2 equivalents, 5.8 mmol).
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4] DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.
-
-
Step 3: Work-up and Extraction.
-
Once the reaction is complete, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 4: Purification.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,7-naphthyridine-6-carboxamide derivative.
-
Characterization of the Final Product
The identity and purity of the synthesized 1,7-naphthyridine-6-carboxamide derivatives should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic proton signals for the 1,7-naphthyridine core and signals corresponding to the specific amine used. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.[7][8]
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[8]
-
Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in amidation | Incomplete activation of the carboxylic acid or unreactive amine. | Increase reaction time, use a different coupling reagent (e.g., EDC/HOBt), or consider a more reactive amine. |
| Side product formation | Racemization of chiral centers (if applicable) or side reactions with the coupling reagent. | Use a coupling reagent known to suppress racemization (e.g., HATU) and ensure stoichiometric control of reagents. |
| Difficulty in purification | Co-elution of impurities. | Optimize the chromatography conditions (solvent system, gradient) or consider recrystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1,7-naphthyridine-6-carboxamide derivatives. By following the outlined procedures and understanding the rationale behind each step, researchers can efficiently synthesize a variety of these medicinally important compounds for further investigation in drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. hepatochem.com [hepatochem.com]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 8. moravek.com [moravek.com]
- 9. chemical.kao.com [chemical.kao.com]
Application Notes & Protocols: Metal Complexation Studies with 1,7-Naphthyridine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting metal complexation studies with 1,7-Naphthyridine-2-carboxylic acid. Naphthyridine derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and the diverse applications of their metal complexes, which range from catalytic to therapeutic agents.[1][2][3][4][5] This guide offers a detailed narrative on the synthesis of the ligand, its complexation with various metal ions, and the subsequent characterization of the resulting complexes using a suite of spectroscopic and analytical techniques. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound in Coordination Chemistry
1,7-Naphthyridine, a heterocyclic scaffold composed of two fused pyridine rings, and its derivatives, are privileged structures in coordination chemistry.[1] The nitrogen atoms within the rings act as excellent coordination sites for a wide array of metal ions. The introduction of a carboxylic acid group at the 2-position of the 1,7-naphthyridine core enhances its versatility as a ligand. This functionalization provides an additional coordination site through the carboxylate group, allowing for the formation of stable chelate rings with metal ions.
The resulting metal complexes of this compound have shown potential in various fields. Their applications are being explored in catalysis, the development of novel therapeutic agents with anticancer and antimicrobial properties, and the design of advanced materials with unique photophysical properties.[3][6] Understanding the fundamental principles of their formation and characterizing their structural and electronic properties is paramount for harnessing their full potential.
This application note will guide the user through the essential steps of ligand synthesis, metal complex formation, and detailed characterization.
Synthesis and Purification of this compound
A reliable synthesis and rigorous purification of the ligand are the foundational steps for any successful metal complexation study. Impurities in the ligand can lead to the formation of undesired side products and complicate the interpretation of analytical data.
Synthetic Protocol
While several synthetic routes to naphthyridine derivatives exist, a common approach involves a silver-catalyzed cyclization strategy, which offers mild reaction conditions and good functional group tolerance.[6]
Materials:
-
2-Aminobenzamide derivatives
-
ortho-Alkynylquinoline carbaldehydes
-
Silver catalyst (e.g., Silver triflate)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)[6]
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminobenzamide derivative and the ortho-alkynylquinoline carbaldehyde in the chosen anhydrous solvent.
-
Add the silver catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (often room temperature to gentle heating) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a mixture of ethyl acetate and hexane).[6]
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure this compound.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
General Protocol for Metal Complexation
The formation of a metal complex is influenced by several factors including the choice of metal salt, solvent, pH, and reaction temperature.[7][8]
Materials:
-
This compound (ligand)
-
Metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Co(II), Ni(II))
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, Water, or a mixture)
-
Base (e.g., NaOH, KOH, or an organic base like triethylamine, if deprotonation of the carboxylic acid is required)
Procedure:
-
Dissolve the this compound in the chosen solvent. Gentle heating may be required to aid dissolution.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If necessary, adjust the pH of the reaction mixture by the dropwise addition of a base to facilitate the deprotonation of the carboxylic acid and promote coordination.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period. The formation of a precipitate may indicate the formation of the metal complex.
-
Isolate the solid product by filtration.
-
Wash the collected solid with the solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
Metal Complexation Reaction Diagram
Caption: General scheme for the formation of a metal complex with this compound.
Characterization of Metal Complexes
A multi-technique approach is essential for the unambiguous characterization of the newly synthesized metal complexes.
Spectroscopic Techniques
4.1.1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for monitoring the formation of metal complexes and determining their stoichiometry and stability constants.[9][10][11]
-
Protocol for Titration:
-
Prepare stock solutions of the ligand and the metal ion of known concentrations.
-
Keep the concentration of the ligand constant in a cuvette and incrementally add the metal ion solution.
-
Record the UV-Vis spectrum after each addition.
-
Observe the changes in the absorption bands. The appearance of new bands or shifts in existing bands (either hypsochromic - blue shift, or bathochromic - red shift) indicate complex formation.
-
The stoichiometry of the complex can be determined using the mole-ratio method or Job's plot.[9]
-
Stability constants can be calculated from the titration data by fitting the absorbance changes to appropriate binding models.[12][13][14][15][16][17]
-
4.1.2. Fluorescence Spectroscopy
The intrinsic fluorescence of this compound may be altered upon metal complexation, a phenomenon that can be exploited for sensing applications.
-
Protocol for Fluorescence Quenching Studies:
-
Prepare a solution of the ligand with a known concentration.
-
Measure its fluorescence emission spectrum.
-
Incrementally add a solution of the metal ion (the quencher).
-
Record the fluorescence spectrum after each addition.
-
A decrease in fluorescence intensity (quenching) or an increase (enhancement) indicates interaction between the ligand and the metal ion.[18][19][20][21][22]
-
The nature of the quenching (static or dynamic) can be investigated by temperature-dependent measurements and analysis using the Stern-Volmer equation.[18]
-
4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the complex in solution.[23][24][25][26][27]
-
Protocol:
-
Dissolve the purified complex in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectra of the complex with that of the free ligand.
-
Shifts in the proton and carbon signals, particularly those near the coordination sites (the naphthyridine nitrogens and the carboxylate group), confirm the coordination of the ligand to the metal ion.[28][29]
-
For diamagnetic complexes, 2D NMR techniques like COSY, HSQC, and HMBC can help in the complete assignment of the signals.[1]
-
Analytical Techniques
4.2.1. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the complex and confirm its elemental composition.[30][31]
-
Considerations for Organometallic Compounds:
-
The choice of ionization technique is crucial. Electrospray Ionization (ESI) is a soft ionization method well-suited for many organometallic complexes.[31][32]
-
For thermally labile or non-polar compounds, Field Desorption (FD) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be effective.[32]
-
The fragmentation pattern can provide insights into the structure of the complex.[30]
-
4.2.2. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.[33][34]
-
Protocol for Crystal Growth:
-
Growing suitable single crystals is often the most challenging step.
-
Common methods include slow evaporation of the solvent, vapor diffusion, and liquid-liquid diffusion.
-
A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.
-
Summary of Expected Characterization Data
| Technique | Expected Observations and Inferences |
| UV-Vis Spectroscopy | Shift in λmax and/or change in absorbance upon titration. Allows for determination of stoichiometry and stability constant. |
| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence intensity. Provides information on the binding interaction. |
| NMR Spectroscopy | Chemical shift changes of ligand protons and carbons upon coordination. Confirms metal-ligand binding in solution. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the expected mass of the complex. Confirms molecular formula. |
| X-ray Crystallography | Provides the precise 3D structure of the complex in the solid state, including coordination geometry and bond parameters. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Complex | - Incorrect pH.[7] - Inappropriate solvent. - Unsuitable reaction temperature.[7] | - Optimize the pH of the reaction mixture. - Screen different solvents or solvent mixtures.[35] - Vary the reaction temperature. |
| Insoluble Complex | - The complex may be a coordination polymer. - High lattice energy. | - Try different solvents to find one in which the complex is soluble.[36] - Modify the ligand to include solubilizing groups.[36] |
| Difficulty in Obtaining Crystals | - The complex may be amorphous or have low crystallinity. - Impurities hindering crystal growth. | - Ensure high purity of the complex. - Systematically screen a wide range of crystallization conditions (solvents, temperature, concentration). |
| Broad NMR Signals | - The complex may be paramagnetic. - Dynamic exchange processes occurring in solution. | - If paramagnetism is suspected, this is an inherent property. - For dynamic processes, variable temperature NMR studies can provide insights. |
Conclusion
The study of metal complexes with this compound is a rich area of research with significant potential for the development of new technologies and therapeutic agents. The protocols and guidelines presented in this application note provide a robust framework for the synthesis, purification, and comprehensive characterization of these fascinating compounds. By understanding the principles behind each experimental step, researchers can confidently explore the vast landscape of coordination chemistry with this versatile ligand.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpras.com [ijpras.com]
- 10. A UV-Vis method for investigation of gallium( iii ) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with ra ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02383H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 18. real.mtak.hu [real.mtak.hu]
- 19. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 26. is.muni.cz [is.muni.cz]
- 27. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 29. asianpubs.org [asianpubs.org]
- 30. Mass spectra of organometallic compounds - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 31. web.uvic.ca [web.uvic.ca]
- 32. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. chemistry.utah.edu [chemistry.utah.edu]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synthesis of 1,7-Naphthyridine-2-carboxylic Acid
Welcome to the technical support center dedicated to the synthesis of 1,7-naphthyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: A Strategic Approach to Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while achievable, can present challenges that impact the overall yield and purity. A common and effective strategy for its preparation is the Friedländer Annulation , a classic and versatile method for constructing quinoline and naphthyridine ring systems.[1][2] This guide will focus on a plausible and robust two-step synthetic sequence:
-
Step 1: Friedländer Annulation of 2-amino-3-formylpyridine with a pyruvate ester (e.g., ethyl pyruvate) to form the corresponding ethyl 1,7-naphthyridine-2-carboxylate.
-
Step 2: Saponification (Ester Hydrolysis) of the resulting ester to yield the target this compound.
This document will address potential pitfalls in this synthetic route and provide actionable solutions to maximize your success.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Friedländer Annulation
Problem 1: Low or No Yield of the Naphthyridine Ester
-
Question: My Friedländer annulation reaction between 2-amino-3-formylpyridine and ethyl pyruvate is giving a very low yield or no product at all. What could be the issue?
-
Answer: This is a common challenge that can stem from several factors. Let's break down the potential causes and solutions:
-
Purity of Starting Materials: The purity of 2-amino-3-formylpyridine is critical. This starting material can be prone to self-condensation or oxidation. It is recommended to use freshly prepared or purified 2-amino-3-formylpyridine for the best results. A highly efficient synthesis of this precursor has been reported, which can be a valuable reference.[3][4]
-
Suboptimal Reaction Conditions: The Friedländer annulation can be sensitive to reaction conditions. Here are some parameters to investigate:
-
Catalyst: This reaction can be catalyzed by either acid or base.[1][2] If one is not working, the other may be more effective. Common base catalysts include potassium hydroxide, sodium ethoxide, or piperidine. For acid catalysis, p-toluenesulfonic acid or a Lewis acid like zinc chloride can be employed.[5]
-
Temperature: The reaction may require heating. Start with refluxing in ethanol and, if the reaction is sluggish, consider a higher boiling point solvent like toluene or xylene. However, be aware that excessive temperatures can lead to side reactions and decomposition.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient or excessive reaction times can lead to incomplete conversion or product degradation, respectively.
-
-
Side Reactions: The formation of side products can consume your starting materials and complicate purification. A potential side reaction is the self-condensation of ethyl pyruvate. To mitigate this, consider adding the ethyl pyruvate slowly to the reaction mixture containing the 2-amino-3-formylpyridine and the catalyst.
-
Problem 2: Formation of a Complex Mixture of Byproducts
-
Question: My reaction mixture is showing multiple spots on TLC, and I am struggling to isolate the desired naphthyridine ester. What are these byproducts, and how can I avoid them?
-
Answer: A complex reaction mixture often indicates competing reaction pathways. Here's how to troubleshoot this:
-
Identification of Byproducts: While challenging without detailed analysis, common byproducts in similar reactions can include self-condensation products of the pyruvate, and potentially isomeric naphthyridines if the starting aminopyridine is not regiochemically pure.
-
Strategies for Cleaner Reactions:
-
Control of Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of either starting material can lead to specific side reactions. A 1:1 to 1:1.2 ratio of the aminopyridine to the pyruvate is a good starting point.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents might suppress certain side reactions compared to protic solvents. Experiment with solvents like toluene or dioxane.
-
Catalyst Screening: The nature of the catalyst can significantly impact the selectivity of the reaction. A milder catalyst may favor the desired product over side reactions. For instance, if a strong base is causing a complex mixture, a weaker base like triethylamine could be tested.
-
-
Step 2: Saponification (Ester Hydrolysis)
Problem 3: Incomplete Hydrolysis of the Ester
-
Question: I am having trouble fully hydrolyzing the ethyl 1,7-naphthyridine-2-carboxylate to the carboxylic acid. My workup still shows the presence of the starting ester.
-
Answer: Incomplete saponification is a frequent issue, especially with sterically hindered or electron-deficient esters. Here are some optimization strategies:
-
Reaction Conditions:
-
Base Concentration: Increase the concentration of the sodium hydroxide or potassium hydroxide solution. A 2-4 M aqueous solution is a good starting point.
-
Co-solvent: The ester may have poor solubility in a purely aqueous base. Adding a co-solvent like ethanol or tetrahydrofuran (THF) can improve solubility and facilitate the reaction.[6]
-
Temperature and Time: Heating the reaction mixture to reflux is often necessary. Extend the reaction time and monitor the disappearance of the starting ester by TLC.
-
-
Workup Procedure:
-
Acidification: After the reaction is complete, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate salt. Use a dilute acid like 1M HCl and add it slowly with cooling.
-
-
Problem 4: Difficulty in Purifying the Final Carboxylic Acid
-
Question: My final product, this compound, is impure, and recrystallization is not effective. What are my options?
-
Answer: Purification of polar heterocyclic carboxylic acids can be challenging. If standard recrystallization fails, consider the following:
-
Alternative Recrystallization Solvents: Experiment with a range of solvents. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving, followed by the addition of an anti-solvent like water or an ether, might be effective.
-
Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with cold dilute HCl to precipitate the pure carboxylic acid.
-
Filter, wash with cold water, and dry the purified product.
-
-
Chromatography: If all else fails, column chromatography can be used. Due to the polar nature of the product, a polar stationary phase like silica gel might require a polar mobile phase. A common eluent system is a mixture of dichloromethane and methanol, often with a small amount of acetic or formic acid to improve the peak shape and prevent tailing.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical parameters to control for a high-yield Friedländer annulation in this synthesis?
-
A1: The three most critical parameters are the purity of the 2-amino-3-formylpyridine, the choice of catalyst (acid vs. base), and the reaction temperature. Optimizing these three factors will have the most significant impact on your yield.
-
-
Q2: Can I use a different pyruvate derivative, for example, methyl pyruvate or tert-butyl pyruvate?
-
A2: Yes, other pyruvate esters can be used. Methyl pyruvate will behave very similarly to ethyl pyruvate. Tert-butyl pyruvate might require more forcing conditions for the subsequent hydrolysis step, but it could also be removed under acidic conditions which might be advantageous in some cases.
-
-
Q3: Are there alternative synthetic routes to this compound?
-
A3: While the Friedländer synthesis is a very direct approach, other methods for constructing the naphthyridine core exist. For instance, variations of the Doebner-von Miller reaction, which is used to synthesize quinolines from anilines and α,β-unsaturated carbonyl compounds, could potentially be adapted.[5] However, these routes might be longer or less direct for this specific target.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
-
-
Q5: What safety precautions should I take during this synthesis?
-
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be performed in a well-ventilated fume hood. Be particularly cautious when handling strong acids and bases.
-
Quantitative Data Summary
| Step | Reactants | Reagents/Catalysts | Typical Solvents | Temperature Range (°C) | Potential Yield |
| 1. Friedländer Annulation | 2-Amino-3-formylpyridine, Ethyl pyruvate | KOH, NaOEt, Piperidine, p-TsOH, ZnCl₂ | Ethanol, Toluene, Dioxane | 80 - 140 | 60 - 85% |
| 2. Saponification | Ethyl 1,7-naphthyridine-2-carboxylate | NaOH, KOH | Water/Ethanol, Water/THF | 25 - 100 | 85 - 95% |
Note: Yields are highly dependent on the optimization of reaction conditions and the purity of starting materials.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,7-naphthyridine-2-carboxylate (Friedländer Annulation)
-
To a solution of 2-amino-3-formylpyridine (1.0 eq) in absolute ethanol, add potassium hydroxide (0.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl pyruvate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1,7-naphthyridine-2-carboxylate.
Protocol 2: Synthesis of this compound (Saponification)
-
Dissolve ethyl 1,7-naphthyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to reflux until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
References
Purification techniques for 1,7-Naphthyridine-2-carboxylic acid
Technical Support Center: 1,7-Naphthyridine-2-carboxylic acid
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. As a molecule of interest in pharmaceutical and materials science research, achieving high purity is paramount for reliable downstream applications and data integrity.[1] This document provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
Q2: What are the key physicochemical properties of this compound relevant to purification?
Understanding the molecule's properties is the first step to designing a robust purification strategy.
-
Structure: The molecule contains both a basic nitrogenous ring system (the naphthyridine core) and an acidic functional group (the carboxylic acid). This amphoteric nature is key to its purification.
-
Solubility: While specific solubility data is not widely published, its structure suggests it will be poorly soluble in non-polar organic solvents (e.g., hexanes, toluene) and more soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents, particularly under basic or acidic conditions.[7]
-
pKa: The carboxylic acid group (-COOH) typically has a pKa in the range of 3-5, making it readily deprotonated by weak bases. The pyridine-like nitrogen atoms are basic, with pKa values generally lower than aliphatic amines, making them protonated in strongly acidic conditions.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 316155-87-0 | [7][8] |
| Molecular Formula | C₉H₆N₂O₂ | [2][7] |
| Molecular Weight | 174.16 g/mol | [7][8] |
| Purity (Typical) | >95-98% | [6] |
Q3: What are the most common purification techniques for this molecule?
Based on its structure, the three primary purification techniques are:
-
Acid-Base Extraction: This leverages the amphoteric nature of the molecule to separate it from neutral or oppositely charged impurities.
-
Recrystallization: Ideal for removing small amounts of impurities, provided a suitable solvent can be identified. This is often the final step to obtain highly crystalline material.
-
Chromatography: Both normal-phase and reverse-phase column chromatography can be effective, particularly for removing impurities with similar chemical properties.
Purification Method Selection Workflow
The choice of method depends on the nature of the impurities and the scale of your experiment. The following workflow provides a general decision-making framework.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. cyclicpharma.com [cyclicpharma.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | 316155-87-0 | RMA15587 [biosynth.com]
Technical Support Center: Overcoming Solubility Challenges of 1,7-Naphthyridine-2-carboxylic Acid in Aqueous Media
Welcome to the technical support center for 1,7-Naphthyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies for addressing the solubility challenges of this compound in aqueous media. Our goal is to equip you with the knowledge to optimize your experimental outcomes.
Introduction to this compound and its Solubility Profile
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure, and the presence of both a carboxylic acid and nitrogen atoms within the fused pyridine rings, make it a versatile scaffold for interacting with various biological targets. However, like many heterocyclic carboxylic acids, it exhibits limited solubility in aqueous solutions, which can pose a significant hurdle in various experimental settings, from initial biological screening to formulation development.
This guide will provide a structured approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: The limited aqueous solubility of this compound at neutral pH is primarily due to the molecule's relatively non-polar, aromatic ring system, which is hydrophobic. While the carboxylic acid group is polar and capable of hydrogen bonding, its contribution to overall solubility is not sufficient to overcome the hydrophobicity of the large naphthyridine core. In its undissociated form (at acidic to neutral pH), the molecule is less able to interact favorably with the polar water molecules.
Q2: What is the expected pKa of this compound?
Q3: Can I dissolve this compound in organic solvents first?
A3: Yes, this is a common and effective strategy. The compound is expected to have better solubility in polar aprotic solvents. For a structurally similar compound, nalidixic acid, the solubility is significantly higher in solvents like DMSO and chloroform compared to water.[3] A common approach is to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.
Q4: How does salt formation improve the solubility of this compound?
A4: Salt formation is a widely used and highly effective technique for increasing the aqueous solubility of acidic and basic drugs.[4] By reacting this compound with a base, the carboxylic acid group is deprotonated to form a carboxylate salt. This salt is an ionic compound and is generally much more soluble in water than the neutral parent molecule. The improved solubility is due to the strong ion-dipole interactions between the charged carboxylate group and water molecules.
Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility
This section provides detailed experimental protocols to systematically address solubility issues with this compound.
Strategy 1: pH Adjustment
The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution. By adjusting the pH, you can shift the equilibrium between the neutral, less soluble form and the ionized, more soluble salt form.
Protocol for pH-Dependent Solubilization:
-
Determine the Target pH: Based on the estimated pKa of the carboxylic acid (around 3.5-4.0), increasing the pH above this value will lead to deprotonation and enhanced solubility. A good starting point is to aim for a pH at least 2 units above the pKa (e.g., pH 6.0 or higher) to ensure the majority of the compound is in its ionized form.
-
Prepare a Slurry: Add the desired amount of this compound to your aqueous buffer.
-
Titrate with a Base: While stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution using a calibrated pH meter. Observe the dissolution of the solid material as the pH increases.
-
Equilibrate: Once the compound has dissolved at the target pH, allow the solution to stir for a period to ensure it is fully equilibrated.
Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts towards the deprotonated, and thus more soluble, carboxylate form.
Caption: Mechanism of pH-dependent solubility for a carboxylic acid.
Strategy 2: Co-solvency
The use of co-solvents can significantly enhance the solubility of hydrophobic compounds in aqueous solutions. Co-solvents work by reducing the polarity of the water and disrupting its hydrogen-bonding network, which in turn reduces the energy required to create a cavity for the solute.
Common Co-solvents and Their Properties:
| Co-solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, excellent solubilizing power for many organic compounds. |
| Ethanol | Medium | Protic, commonly used in pharmaceutical formulations. |
| Propylene Glycol | Medium | A viscous, non-toxic co-solvent. |
| Polyethylene Glycol (PEG) 300/400 | Medium | Liquid polymers with good solubilizing capacity. |
Protocol for Co-solvent Solubilization:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO and ethanol are common first choices.
-
Prepare a Concentrated Stock Solution: Dissolve a high concentration of this compound in the chosen co-solvent. Gentle heating or sonication may aid dissolution.
-
Dilute into Aqueous Medium: Carefully dilute the stock solution into your aqueous buffer to the final desired concentration. It is crucial to add the stock solution to the aqueous medium while vortexing or stirring vigorously to prevent precipitation.
-
Determine the Final Co-solvent Concentration: Calculate the final percentage (v/v) of the co-solvent in your solution. It is essential to keep this concentration as low as possible and consistent across all experiments, including controls, to minimize any potential effects on your assay.
Strategy 3: Use of Excipients - Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is more soluble in water.
Protocol for Solubilization with Cyclodextrins:
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add the Compound: Add the this compound to the cyclodextrin solution.
-
Promote Complexation: Stir or shake the mixture for several hours to overnight to allow for the formation of the inclusion complex. Sonication can sometimes accelerate this process.
-
Filter if Necessary: If any undissolved material remains, filter the solution through a 0.22 µm filter to obtain a clear, saturated solution.
Caption: Decision workflow for selecting a solubilization strategy.
Summary of Solubility Data for a Structurally Similar Compound: Nalidixic Acid
The following table provides solubility data for nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, which can serve as a useful reference for this compound.[3][5][6]
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Chloroform | 50 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ≥ 9.45 | Not Specified |
| Toluene | 1.6 | 23 |
| Methanol | 1.3 | 23 |
| Ethanol | 0.9 | Not Specified |
| Acetonitrile | ~1 | Not Specified |
| Water | Practically Insoluble | Not Specified |
| 0.5 M NaOH | ~50 | Not Specified |
This data strongly suggests that this compound will exhibit significantly enhanced solubility in basic aqueous solutions and in polar organic solvents.
References
- 1. 1,8-naphthyridine-2-carboxylic Acid CAS 215523-34-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID CAS#: 197507-59-8 [chemicalbook.com]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. quora.com [quora.com]
Stability issues of 1,7-Naphthyridine-2-carboxylic acid in solution
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for 1,7-Naphthyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of N-Heterocyclic Carboxylic Acids
This compound is a bicyclic N-heterocyclic compound, a scaffold present in many biologically active molecules.[1][2] The presence of two pyridine rings fused together, combined with a carboxylic acid moiety, imparts unique chemical properties but also introduces specific stability challenges. The nitrogen atoms in the aromatic system are susceptible to oxidation, while the overall structure can be sensitive to pH, light, and temperature.[3][4] Understanding these liabilities is paramount for generating reliable experimental data.
This guide provides a structured, question-and-answer-based approach to address the most common stability issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: Based on the general reactivity of N-heterocyclic aromatic compounds, the most common degradation pathways include:
-
Oxidation: The nitrogen atoms within the naphthyridine core are susceptible to oxidation, which can lead to the formation of N-oxides.[3] The aromatic rings themselves can also undergo oxidative degradation.
-
Photodegradation: Exposure to UV or visible light can induce complex degradation pathways, including oxidation and potential ring cleavage.[3][5] Aromatic systems are often photosensitive, and this is a critical factor to control.
-
pH-Dependent Hydrolysis: While the naphthyridine core is generally stable against hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures can promote degradation. The carboxylic acid group's ionization state is pH-dependent, which can influence solubility and overall stability.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) can occur.[6]
Q2: My this compound appears to be degrading in my DMSO stock solution. What is happening and how can I prevent it?
A2: This is a common issue for many classes of compounds stored in Dimethyl Sulfoxide (DMSO). The primary culprits are often water contamination, light exposure, and oxidation.[3]
-
Influence of Water: Commercial DMSO is hygroscopic and readily absorbs atmospheric moisture. This water content can facilitate hydrolysis or other degradation reactions over time, even during frozen storage.
-
Oxidation Potential: Trace impurities or dissolved oxygen in DMSO can lead to slow oxidation of the sensitive nitrogen atoms in the naphthyridine ring.[3]
-
Light Exposure: Standard laboratory lighting contains UV components that can degrade photosensitive compounds.
Mitigation Strategies:
-
Use High-Purity, Anhydrous DMSO: Always use a fresh bottle of high-purity, anhydrous DMSO (<0.02% water) for preparing stock solutions.
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Small-volume aliquots are recommended to avoid repeated freeze-thaw cycles.[4]
-
Protect from Light: Use amber glass vials or wrap vials in aluminum foil to prevent photodegradation.[3] Store solutions in the dark.
-
Prepare Fresh: For highly sensitive experiments, preparing solutions fresh from solid material is the most reliable practice.
Q3: I am observing poor solubility and precipitation in my aqueous assay buffer. How can I improve this?
A3: Naphthyridine derivatives can exhibit poor aqueous solubility, especially at certain pH values. The carboxylic acid group is key to understanding this behavior.
-
pH Adjustment: The solubility of this compound is highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and less soluble. Increasing the pH above its pKa will form the more soluble carboxylate salt.[7] A careful pH titration study can identify the optimal range for your experiment.
-
Use of Co-solvents: A small percentage (typically 1-5%) of an organic co-solvent like DMSO, ethanol, or acetonitrile can significantly improve solubility.[3] However, you must validate that the co-solvent concentration does not interfere with your biological assay.
-
Consider Formulation Strategies: For in-vivo or complex cellular assays, formulation excipients may be necessary, though this requires specialized development.
Troubleshooting Guide
Issue 1: Unexpected Peaks Appear in HPLC/LC-MS Analysis of a Stock Solution
You run an HPLC or LC-MS analysis of your stock solution and observe new peaks that were not present when the solution was freshly prepared.
Caption: Troubleshooting workflow for identifying unknown peaks.
-
Confirm Identity: A mass increase of +16 Da strongly suggests oxidation to an N-oxide. A mass decrease of -44 Da indicates decarboxylation.
-
Review Handling: Assess if the solution was exposed to light, left at room temperature for an extended period, or stored in a container with significant headspace (allowing for air exposure).
-
Implement Preventative Measures: Store new solutions under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at -80°C.[3]
-
Validate with a Forced Degradation Study: Use the protocol below (Protocol 2) to intentionally generate degradants and confirm their retention times and mass signals match your unknown peaks. This is a crucial step for building a stability-indicating analytical method.[8]
Issue 2: Poor Reproducibility or Loss of Potency in Biological Assays Over Time
You observe that the compound's activity decreases when using an older batch of diluted assay solution compared to a freshly prepared one.
-
Assay Buffer Instability: The compound may be unstable at the specific pH, temperature, or in the presence of components within your assay buffer.
-
Solution: Perform a time-course stability study. Prepare the compound in the final assay buffer, incubate it under assay conditions (e.g., 37°C), and analyze its concentration by HPLC at various time points (e.g., 0, 1, 2, 4, 8 hours). This will determine the window of time in which your results are reliable.
-
-
Adsorption to Labware: N-heterocyclic compounds can sometimes adsorb to the surface of plastic labware (e.g., microplates, pipette tips), reducing the effective concentration.
-
Solution: Test for recovery by preparing a solution in a polypropylene tube, transferring it, and then measuring the concentration in the final plate well. Compare this to a standard prepared directly in a glass vial. Consider using low-adhesion microplates if significant loss is observed.
-
-
Reactivity with Assay Components: Some buffer components (e.g., certain reducing agents) or media supplements could react with the compound.
-
Solution: Analyze the literature for known incompatibilities. If suspected, run control experiments where the compound is incubated with individual assay components and analyzed by HPLC/LC-MS.
-
Key Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to maximize the stability of your this compound stock.
-
Weighing: Tare a sterile, amber glass vial with a PTFE-lined screw cap. Weigh the desired amount of solid this compound directly into the vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until all solid material is dissolved. Brief sonication in a room temperature water bath can be used if necessary, but avoid heating.
-
Inert Gas Overlay: Gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Sealing and Labeling: Immediately cap the vial tightly and seal with paraffin film for extra protection against moisture. Label clearly with compound name, concentration, solvent, and date.
-
Aliquoting & Storage: For long-term storage, create single-use aliquots in smaller amber vials to avoid repeated freeze-thaw cycles. Store all aliquots at -80°C in the dark.
Protocol 2: Forced Degradation (Stress Testing) Study
A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[3][9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at -20°C in the dark).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a thin layer of the stock solution in a quartz cuvette to a calibrated light source as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10][11] A parallel sample should be wrapped in foil as a dark control.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV or LC-MS method.[8]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). This data will confirm the compound's liabilities and validate that your analytical method can separate the parent compound from its degradation products.
Caption: Potential degradation pathways for the parent compound.
Summary Tables for Quick Reference
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid Powder | 2-8°C or -20°C | Ambient/Dry | Protected from Light | Long-term |
| Stock Solution (DMSO) | -80°C | Inert Gas (Argon) | Dark (Amber Vial) | Up to 6 months (verify) |
| Aqueous Solution | 2-8°C | N/A | Protected from Light | Short-term (<24h) |
Table 2: Common Solvents and Potential Stability Issues
| Solvent | Advantages | Potential Issues & Mitigation |
| DMSO | High solubilizing power | Hygroscopic (use anhydrous). Can promote oxidation (store under inert gas). |
| DMF | High solubilizing power | Can contain amine impurities that may react. Can degrade to dimethylamine. |
| Ethanol/Methanol | Good for less polar compounds | Potential for esterification with the carboxylic acid under certain conditions. |
| Aqueous Buffers | Biologically relevant | Solubility is pH-dependent. Risk of hydrolysis at pH extremes. Check for buffer component reactivity. |
By adhering to these guidelines and proactively troubleshooting potential issues, researchers can ensure the quality and integrity of their work with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 1,7-Naphthyridine-2-carboxylic Acid Derivatives
Introduction
Welcome to the technical support guide for the synthesis of 1,7-naphthyridine-2-carboxylic acid and its derivatives. This molecular scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis paramount. However, the common synthetic routes, such as the Friedländer annulation, are often plagued by side reactions that can drastically reduce yields and complicate purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It is divided into a Troubleshooting Guide for immediate issue resolution and a General FAQs section for a deeper understanding of the underlying chemical principles. Our goal is to empower you, our fellow scientists, to navigate these synthetic challenges with confidence and precision.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is extremely low, and TLC/LCMS analysis shows a complex mixture of products. Where did I go wrong?
A1: Probable Cause & Resolution
Low yields in Friedländer-type syntheses of naphthyridines often stem from two primary issues: incorrect regioselectivity during cyclization or polymerization of starting materials. The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]
Troubleshooting Workflow:
-
Identify Byproducts: The first step is to identify the major impurities. A common issue is the formation of an undesired constitutional isomer (e.g., a 1,5- or 2,7-naphthyridine instead of the 1,7-isomer).[2] Mass spectrometry will confirm they are isomers, but detailed 2D NMR (HSQC, HMBC) is required to definitively assign the structure.
-
Control Regioselectivity: The formation of the desired 1,7-isomer depends on the selective reaction between the amino group of a 3-aminopyridine derivative and one of the carbonyl groups of a β-dicarbonyl compound, followed by cyclization.
-
Catalyst Choice: The choice of acid or base catalyst is critical. Lewis acids like ZnCl₂ or Sc(OTf)₃ can favor specific cyclization pathways.[3] For base-catalyzed reactions, catalysts like choline hydroxide in water have shown high efficiency and can be pivotal for controlling the reaction pathway.[4]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can provide the activation energy to overcome the barrier to forming less stable, undesired isomers.
-
-
Prevent Polymerization: Dark, tar-like substances are a sign of polymerization, especially when using α,β-unsaturated carbonyl compounds as starting materials in variations like the Doebner-von Miller reaction.[5]
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing self-condensation.
-
Antioxidants: In Skraup-type reactions (a variation of Doebner-von Miller), an oxidizing agent is used.[6] If this is too harsh, it can lead to polymerization. Consider using a milder oxidant.
-
Q2: My final product is correct, but it's a dark, tarry solid that is impossible to purify. What is causing this?
A2: Probable Cause & Resolution
This is a classic sign of polymerization, a very common side reaction in Doebner-von Miller and related quinoline/naphthyridine syntheses.[5] It is caused by the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compounds used or formed in situ.
Mitigation Strategies:
-
Temperature and Reagent Control: The most effective preventative measure is strict control over reaction temperature and the rate of reagent addition. Adding the carbonyl component slowly to the heated acidic solution of the aminopyridine can prevent its concentration from becoming high enough to favor polymerization.[5]
-
Solvent Choice: Ensure your solvent fully dissolves the starting materials. Poor solubility can create localized "hot spots" of high concentration, promoting tar formation.
-
Alternative Synthetic Routes: If tarring is persistent, consider a different synthetic strategy. The Gould-Jacobs reaction, for example, involves the reaction of an aminopyridine with diethyl ethoxymethylenemalonate followed by thermal cyclization.[2] This route avoids the use of highly reactive α,β-unsaturated aldehydes or ketones.
Q3: I successfully synthesized the ethyl ester of my target molecule, but I am struggling to hydrolyze it to the carboxylic acid. The reaction is either incomplete or requires extremely harsh conditions. Why?
A3: Probable Cause & Resolution
Hindered esters, particularly those on electron-deficient aromatic systems like naphthyridines, can be notoriously difficult to hydrolyze.[7] The lone pairs on the ester oxygen are delocalized into the aromatic system, making the carbonyl carbon less electrophilic and resistant to nucleophilic attack by hydroxide or water.
Recommended Hydrolysis Conditions:
| Method | Reagents & Conditions | Considerations |
| Standard Saponification | 1-5 M NaOH or KOH in H₂O/MeOH or EtOH, Reflux | This is the first method to try. If incomplete, the issue is likely steric hindrance or poor solubility. |
| Harsh Saponification | 10 M NaOH, 120 °C (Microwave) | Effective for very hindered esters but may cause degradation or decarboxylation if the product is sensitive.[7] |
| Lithium Iodide | Anhydrous LiI, Pyridine, 110 °C | A good alternative for base-sensitive molecules. The iodide ion acts as a soft nucleophile to cleave the ethyl group.[7] |
| TMSI (Iodotrimethylsilane) | TMSI, CH₂Cl₂ or CHCl₃, Room Temp. | A very mild and effective method, but TMSI is moisture-sensitive and expensive. |
Important Note: Always monitor the reaction by TLC or LCMS. Prolonged heating, especially under harsh basic or acidic conditions, can lead to the unwanted side reaction of decarboxylation.[8]
Q4: During my final workup/purification, I am losing my carboxylic acid group. What is happening?
A4: Probable Cause & Resolution
You are likely observing decarboxylation, the loss of CO₂ from the carboxylic acid. This reaction is particularly favorable if there is a carbonyl group at the β-position relative to the carboxylic acid (a β-keto acid structure) or if the resulting carbanion is stabilized by the aromatic ring system.[9] While often requiring heat, this can sometimes occur spontaneously at room temperature in sensitive systems.[10]
Prevention and Diagnosis:
-
Mechanism: The reaction proceeds through a cyclic transition state, especially for β-carbonyl compounds, which is why it can occur under relatively mild heating.[9]
-
Avoid High Heat: After hydrolysis, perform all subsequent steps (extraction, solvent removal, purification) at or below room temperature whenever possible. Use a rotary evaporator with a water bath at low temperature.
-
pH Control: Avoid strongly acidic conditions during workup, as this can catalyze the decarboxylation. Neutralize the reaction mixture carefully.
-
Confirmation: If you suspect decarboxylation, take a mass spectrum of the byproduct. You should observe a mass loss of 44 Da (the mass of CO₂) compared to your desired product.
General FAQs
Q1: What is the most reliable method for synthesizing the 1,7-naphthyridine core?
A1: The Friedländer Annulation is one of the most common and versatile methods.[11] It involves the condensation of 3-amino-2-substituted-pyridine with a compound containing an activated α-methylene group (like a β-ketoester) to form the second pyridine ring. Its main advantage is the ability to introduce a variety of substituents in a single step. However, as discussed, its primary challenge is controlling regioselectivity when using unsymmetrical ketones or ketoesters.[12]
Q2: How can I reliably monitor the progress of my reaction?
A2: A combination of techniques is best:
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) and visualize under UV light (254 nm). The disappearance of starting materials and the appearance of a new, typically more polar, product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LCMS): This is the gold standard. It provides quantitative information on the consumption of reactants and formation of products, while simultaneously giving mass information to confirm the identity of the product and detect any major byproducts.
Q3: What causes the formation of different isomers (e.g., 1,5- vs 1,7-naphthyridine)?
A3: Isomer formation is a question of regioselectivity . When a 3-aminopyridine reacts with an unsymmetrical ketone (like 2-butanone), the initial condensation can occur at either the methyl or the methylene group of the ketone. Each pathway leads to a different constitutional isomer. This outcome is governed by a delicate balance of steric hindrance, electronic effects, and the stability of reaction intermediates, which can be influenced by the choice of catalyst and reaction temperature.[12][13]
Visualizing Reaction Pathways and Troubleshooting
To better understand the choices and potential pitfalls in the synthesis, the following diagrams illustrate key concepts.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and solving low-yield reactions.
Desired vs. Side Reaction Pathway in Friedländer Synthesis
Caption: Competing pathways leading to product and byproduct formation.
Key Experimental Protocols
Protocol 1: General Friedländer Synthesis of Ethyl 1,7-Naphthyridine-2-carboxylate
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-methylpyridine (1.0 eq) and ethanol (5 mL per mmol of aminopyridine).
-
Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, 0.1 eq, or a Lewis acid).[3]
-
Reactant Addition: To the stirring solution, add diethyl 2-acetylmalonate (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LCMS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Add saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Hydrolysis of Ethyl 1,7-Naphthyridine-2-carboxylate
-
Setup: Dissolve the ester (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Base Addition: Add potassium hydroxide (KOH, 3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux until the reaction is complete as monitored by TLC/LCMS (disappearance of starting material).
-
Workup:
-
Cool the reaction to 0 °C in an ice bath.
-
Carefully acidify the mixture to pH ~4-5 using 1 M HCl. The product should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.
-
-
Drying: Dry the solid product under high vacuum. Avoid heating to prevent decarboxylation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing 1,7-Naphthyridine-2-carboxylic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,7-Naphthyridine-2-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of functionalizing this important heterocyclic scaffold. The guidance herein is based on established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve higher yields and purity.
Introduction: The Chemistry of this compound Functionalization
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of biological targets.[1][2][3] The primary routes for its functionalization involve transformations of the carboxylic acid group, most commonly through amide bond formation and esterification. While these reactions are fundamental in organic synthesis, the unique electronic properties of the 1,7-naphthyridine ring system can present specific challenges. The presence of two nitrogen atoms in the bicyclic aromatic system influences the reactivity of the carboxylic acid and can lead to side reactions if conditions are not carefully optimized.
This guide will address common issues encountered during these transformations, providing a logical framework for troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the likely causes?
A1: Low yields in amide coupling reactions are a common issue and can stem from several factors.[4][5] For this compound, the primary culprits are often incomplete activation of the carboxylic acid, deactivation of the amine coupling partner, or suboptimal reaction conditions.[4]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) to readily react with the amine. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[4]
-
Amine Deactivation: The amine nucleophilicity can be diminished through protonation. An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[4]
-
Steric Hindrance: Bulky substituents on either the this compound or the amine can sterically hinder the approach of the reactants, slowing down or preventing the reaction.[4]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material. It is crucial to use anhydrous solvents and reagents.[4]
Q2: How do I select the appropriate coupling reagent for my amide synthesis with this compound?
A2: The choice of coupling reagent is critical and depends on the specific amine being used and the desired reaction conditions.[5]
-
Carbodiimides (e.g., DCC, EDC): These are common and effective activators. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. Additives like HOBt or OxymaPure are often used with carbodiimides to suppress side reactions and improve efficiency.[5]
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are highly efficient and often provide faster reaction times and higher yields, especially for sterically hindered substrates.[4][6] HATU is particularly effective for challenging couplings.[7]
-
Phosphonium Reagents (e.g., PyBOP): These are also very effective and have the advantage of not reacting with the free amino group of the amine component, which can be beneficial in certain situations.[5]
Q3: I am observing a significant amount of a byproduct that appears to be 1,7-Naphthyridine. What is happening and how can I prevent it?
A3: The observation of 1,7-Naphthyridine as a byproduct suggests that decarboxylation of the starting material is occurring. Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially under harsh reaction conditions such as high temperatures.[8] To minimize this side reaction, consider the following:
-
Milder Reaction Conditions: If possible, run the reaction at a lower temperature.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases.
-
Efficient Coupling Reagent: Employ a highly efficient coupling reagent like HATU to ensure the rapid conversion of the carboxylic acid to the amide, minimizing the time it spends in a state where it is prone to decarboxylation.
Q4: I am struggling with the solubility of this compound in common organic solvents. What are my options?
A4: Poor solubility can be a significant hurdle.[9] this compound, being a polar heterocyclic compound, may have limited solubility in some common non-polar organic solvents.
-
Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often good choices for dissolving polar substrates.[10][11]
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of DMSO or DMF can be added to a less polar solvent like Dichloromethane (DCM) to aid in dissolving the starting material.[10]
-
Salt Formation: Temporarily converting the carboxylic acid to a salt with a suitable base might improve solubility in certain solvent systems, though this must be compatible with the subsequent reaction steps.
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete activation of the carboxylic acid. | - Increase the stoichiometry of the coupling reagent (e.g., 1.1-1.5 equivalents).[4]- Switch to a more powerful coupling reagent like HATU.[7]- Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4] |
| Amine is not sufficiently nucleophilic or is protonated. | - Ensure the use of a non-nucleophilic base (e.g., DIPEA) in sufficient quantity (at least 2 equivalents) to neutralize any acidic protons and prevent protonation of the amine.[4]- If the amine is an aniline with electron-withdrawing groups, a stronger coupling reagent and longer reaction times may be necessary. | |
| Steric hindrance. | - Use a more potent coupling reagent (e.g., HATU).- Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C).- Consider longer reaction times. | |
| Product is formed, but yield is low after workup | Hydrolysis of the activated intermediate. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is water-soluble and lost during aqueous workup. | - If the product is polar, consider extraction with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol.- Back-extract the aqueous layer multiple times.- If possible, avoid an aqueous workup and purify the crude product directly by chromatography. |
Problem 2: Formation of an Unexpected Side Product
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrum shows a mass corresponding to the decarboxylated starting material (1,7-Naphthyridine) | Decarboxylation of this compound.[8] | - Lower the reaction temperature.- Use a milder base.- Employ a more efficient coupling system to reduce reaction time. |
| Racemization of an adjacent chiral center (if applicable) | Formation of an oxazolone intermediate. | - Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[4]- Run the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Esterification (Fischer-Esterification)
-
Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which will act as both the solvent and the reagent.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Visualizations
Workflow for Troubleshooting Amide Coupling Reactions
Caption: Decision tree for troubleshooting low-yield amide coupling reactions.
Key Components in Amide Bond Formation
Caption: Core components for a successful amide coupling reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. reddit.com [reddit.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. physchemres.org [physchemres.org]
Technical Support Center: Navigating the Scale-Up Synthesis of 1,7-Naphthyridines
Welcome to the technical support center for the synthesis of 1,7-naphthyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. The 1,7-naphthyridine core is a vital scaffold in medicinal chemistry, but its synthesis at scale presents unique challenges. This document provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to help you navigate these complexities, optimize your reactions, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns that arise during the scale-up of 1,7-naphthyridine synthesis.
Q1: What are the primary drivers of low overall yield when scaling up 1,7-naphthyridine synthesis?
A1: Low overall yield is a frequent issue during scale-up and typically stems from a combination of factors. The most critical areas to investigate are:
-
Purity of Starting Materials: On a larger scale, even minor impurities in starting materials are amplified, leading to significant byproduct formation and reduced efficiency of key reactions like the Friedländer annulation or Suzuki-Miyaura coupling.[1]
-
Suboptimal Reaction Conditions: Conditions that work well on a gram scale may not be optimal for kilogram production. Heat and mass transfer limitations can lead to localized temperature gradients and poor mixing, affecting reaction kinetics and selectivity. For acid-catalyzed cyclizations, precise control of acid concentration and temperature is paramount.[1]
-
Product Loss During Purification: The physical properties of 1,7-naphthyridine derivatives, such as their solubility and crystallinity, can make isolation challenging at a large scale. Significant product loss can occur during extractions, filtrations, and chromatography.[1] In some cases, specialized techniques like distillative crystallization may be required to efficiently isolate the final product.[2]
Q2: How can I improve the regioselectivity of the Friedländer annulation to favor the 1,7-naphthyridine isomer?
A2: The Friedländer annulation, a condensation between an o-aminopyridine carboxaldehyde and a compound with an active methylene group, is a powerful tool, but controlling regioselectivity is a major challenge.[3][4][5] To favor the desired 1,7-isomer, consider the following:
-
Catalyst Selection: Traditional base or acid catalysts can be non-selective.[5][6] The use of specialized amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to significantly improve regioselectivity for the linear product over the angular one.[4]
-
Reaction Kinetics Control: Regioselectivity can be enhanced by controlling the rate of reaction. A slow, controlled addition of the methyl ketone substrate to the reaction mixture often leads to a higher ratio of the desired isomer.[4]
-
Thermodynamic vs. Kinetic Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable isomer. A thorough investigation of the reaction temperature profile is essential for optimization.
Q3: What are the key challenges with using palladium-catalyzed cross-coupling for 1,7-naphthyridine synthesis on a larger scale?
A3: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for creating substituted 1,7-naphthyridines.[7][8] However, scaling these reactions introduces specific difficulties:
-
Catalyst Deactivation: The pyridine nitrogen atom in the 1,7-naphthyridine core can coordinate to the active palladium species.[2] This coordination can inhibit the catalytic cycle, leading to low turnover numbers and incomplete reactions, a problem that is exacerbated on a larger scale where catalyst loading is ideally minimized.
-
Catalyst Removal: Residual palladium in the final Active Pharmaceutical Ingredient (API) is strictly regulated. Removing the catalyst at scale can be a complex and costly process, often requiring specialized scavengers or multiple purification steps.[2]
-
Reproducibility: The efficiency of cross-coupling reactions can be highly sensitive to the quality of reagents (e.g., boronic acids), the choice of base, and the presence of oxygen. Ensuring batch-to-batch consistency is a significant scale-up hurdle.
Q4: Are there "greener" or more sustainable methods for synthesizing 1,7-naphthyridines at scale?
A4: Yes, the field is moving towards more environmentally friendly synthetic routes. For naphthyridine synthesis, several promising approaches exist:
-
Aqueous Synthesis: The Friedländer condensation has been successfully performed in water using choline hydroxide as an inexpensive, non-toxic, and water-soluble catalyst. This method has demonstrated excellent yields for 1,8-naphthyridines and can be adapted for 1,7-isomers, eliminating the need for hazardous organic solvents.[3][9]
-
Solvent-Free Conditions: Reactions under solvent-free grinding conditions, for instance using CeCl₃·7H₂O as a reusable catalyst, represent another eco-friendly alternative for Friedländer-type reactions.[6]
-
Alternative Metal Catalysts: While palladium is dominant, research into more abundant and less toxic first-row transition metals like cobalt for cross-coupling reactions is ongoing.[10][11] These alternatives could reduce both the cost and environmental impact of the synthesis.
Troubleshooting Guides
This section provides a structured, cause-and-solution approach to specific problems you may encounter during your experiments.
Problem 1: Low Overall Yield
Low yield is a multifaceted problem. The following workflow will help you systematically identify and resolve the root cause.
Caption: Troubleshooting workflow for low overall yield.
Detailed Breakdown:
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| 1a. Impure Starting Materials | Impurities can act as catalyst poisons or participate in side reactions, consuming reagents and generating difficult-to-remove byproducts. Validation: Re-analyze all starting materials and intermediates via HPLC, GC-MS, and NMR to confirm identity and purity against established standards. | Action: Repurify materials via distillation, crystallization, or chromatography. If impurities are from a commercial source, change the vendor and obtain a certificate of analysis. |
| 1b. Suboptimal Reaction Conditions | Heat and mass transfer do not scale linearly. Poor mixing can create "hot spots," leading to thermal decomposition, while inefficient reagent mixing can slow reaction rates or favor side reactions. Validation: Use in-situ probes (e.g., temperature, pH) to monitor the reaction environment in real-time and compare it to the bench-scale profile. | Action: Implement more efficient overhead stirring. For exothermic reactions, adjust the rate of reagent addition and improve reactor cooling. A Design of Experiments (DoE) approach can systematically optimize parameters for the larger scale. |
| 1c. Product Loss During Work-up & Purification | The solubility profile of your 1,7-naphthyridine derivative may lead to it remaining in the aqueous phase during extraction or being too soluble in the crystallization solvent. Validation: Analyze all waste streams (aqueous layers, mother liquor) by HPLC to quantify the amount of lost product. | Action: Optimize the pH of aqueous layers for extractions. Screen a panel of anti-solvents for crystallization. Consider alternative purification methods like flash chromatography with a high-throughput system or supercritical fluid chromatography (SFC). |
Problem 2: Poor Regioselectivity in Friedländer Annulation
Achieving the correct isomer is critical. This guide focuses on directing the cyclization to form the 1,7-naphthyridine skeleton.
Caption: Decision tree for improving Friedländer regioselectivity.
Detailed Breakdown:
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| 2a. Catalyst Choice | Simple acid or base catalysts are often not selective and can catalyze both possible cyclization pathways. The mechanism of amine catalysts like pyrrolidine involves the formation of an enamine intermediate, which can favor one cyclization pathway over another due to steric or electronic effects.[4] Validation: Run a series of small-scale screening reactions with different catalyst classes (Lewis acids, Brønsted acids, and various amines). | Action: Implement a highly regioselective catalyst such as TABO.[4] These catalysts can create a more sterically hindered transition state for the formation of the undesired isomer, thus favoring the desired 1,7-naphthyridine. |
| 2b. Reaction Kinetics | If the initial aldol condensation is too rapid, it can lead to a mixture of intermediates that cyclize non-selectively. By adding the ketone slowly, you control the formation of the key enamine or enolate intermediate, allowing it to react selectively.[4] Validation: Compare the isomer ratio from a reaction with all reagents mixed at the start versus one with slow ketone addition. | Action: Use a syringe pump to add the ketone substrate over several hours. This maintains a low concentration of the ketone, minimizing self-condensation and promoting selective reaction with the aminopyridine aldehyde. |
Problem 3: Catalyst Deactivation & Removal in Cross-Coupling Reactions
Efficient catalysis and a clean product are non-negotiable in pharmaceutical manufacturing.
Detailed Breakdown:
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| 3a. Catalyst Deactivation | The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its ability to participate in oxidative addition or reductive elimination.[2] This is a form of product inhibition. Validation: Monitor the reaction progress by HPLC. A stall in the reaction before full conversion of the starting material points to catalyst deactivation. | Action: Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands) can often stabilize the palladium catalyst and promote faster reductive elimination, outcompeting the inhibitory binding of the naphthyridine product. |
| 3b. Difficulty in Removing Metal Catalyst | Palladium can exist in various oxidation states and may be complexed with ligands or the product itself, making it difficult to remove with simple aqueous washes. Validation: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify residual palladium levels in your product after each purification step. | Action: 1. Scavengers: After the reaction is complete, add a scavenger resin or activated carbon designed to bind palladium. 2. Extraction: Perform extractions with an aqueous solution containing a chelating agent like thiourea or L-cysteine. 3. Crystallization: Ensure the crystallization process is optimized, as palladium residues are often preferentially excluded from the crystal lattice. |
Experimental Protocols
Protocol 1: Regioselective Friedländer Annulation using an Amine Catalyst
This protocol is adapted from methodologies known to improve regioselectivity.[4]
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add the o-aminopyridine carboxaldehyde (1.0 eq) and the solvent (e.g., toluene or DMSO).
-
Catalyst Addition: Add the amine catalyst (e.g., TABO, 0.1-0.2 eq).
-
Heating: Heat the mixture to the desired temperature (e.g., 100-140 °C).
-
Substrate Addition: Using a syringe pump, add the methyl ketone (1.1 eq) slowly over 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Protocol 2: Palladium Removal Post Suzuki-Miyaura Coupling
This protocol provides a general workflow for reducing residual palladium to acceptable levels.
-
Reaction Completion: Once the coupling reaction is deemed complete by HPLC, cool the mixture to room temperature.
-
Filtration (Optional): If the reaction mixture contains significant solids (e.g., from the base), dilute with a suitable solvent and filter through a pad of celite.
-
Scavenger Treatment: Add a palladium scavenger (e.g., silica-based thiol scavenger, 5-10 wt eq) to the filtrate.
-
Stirring: Stir the mixture at a controlled temperature (e.g., 40-60 °C) for 4-12 hours.
-
Filtration: Filter off the scavenger and wash it with fresh solvent.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel and wash with an aqueous solution of a chelating agent (e.g., 5% w/v aqueous thiourea).
-
Isolation & Analysis: Proceed with standard work-up, isolation, and final purification (e.g., crystallization). Analyze the final product for residual palladium using ICP-MS.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Troubleshooting Low Cell Permeability of 1,7-Naphthyridine-Based Compounds
Introduction: The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting enzymes like kinases and phosphodiesterases.[1][2] Despite their frequent success in biochemical assays, researchers often face a critical hurdle: poor cell permeability, leading to a frustrating disconnect between high in vitro potency and low or nonexistent cellular activity.[3][4] This guide provides a structured, in-depth approach to diagnosing and resolving permeability issues encountered with 1,7-naphthyridine-based compounds.
Part 1: Troubleshooting Guide
This section is designed to address specific experimental observations with direct, actionable advice.
Q1: My 1,7-naphthyridine compound is highly potent in my biochemical assay but shows no activity in cell-based assays. Where do I start?
A1: This is a classic "potency-efficacy disconnect" and strongly suggests a problem with the compound getting into the cell or staying there. The first step is to systematically evaluate the compound's fundamental physicochemical properties and its interaction with membrane models.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for potency-efficacy disconnect.
Start by assessing aqueous solubility. A compound that cannot dissolve in the assay medium cannot permeate. If solubility is adequate, proceed to an assessment of passive diffusion using the Parallel Artificial Membrane Permeability Assay (PAMPA).[5] This will tell you if the molecule has the intrinsic physicochemical properties to cross a lipid bilayer.[6] If passive permeability is low, structural modification is needed. If it's high, the problem may involve active transporters, which can be investigated using a Caco-2 cell assay.[7][8]
Q2: My compound has poor aqueous solubility (<10 µM). How does this impact permeability assessment and how can I fix it?
A2: Poor aqueous solubility is a major obstacle for two reasons:
-
Limits Concentration Gradient: Permeation is driven by the concentration gradient of the dissolved compound across the membrane. If your compound precipitates in the donor well of your assay, the effective concentration is much lower than intended, leading to an artificially low calculated permeability (Papp).[9]
-
Causes Experimental Artifacts: Undissolved compound can interfere with analytical detection methods (e.g., LC-MS/MS), leading to inaccurate quantification.
Troubleshooting Strategies:
-
Formulation Approaches: Before undertaking chemical modifications, formulation changes can provide a clearer picture of the compound's intrinsic permeability.
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. 1,7-naphthyridines are basic heterocycles; lowering the pH will protonate the nitrogen atoms and increase solubility, though this may also impact permeability by increasing the fraction of the charged species.[12][13]
-
Structural Modification: If formulation fails, focus on structure-activity relationship (SAR) to improve solubility. This can involve adding polar functional groups or breaking up large, planar aromatic systems that are prone to aggregation.[14]
Q3: My PAMPA results show high permeability, but my Caco-2 assay results are low. What does this discrepancy mean?
A3: This is a very common and informative result. It strongly suggests that your compound is a substrate for active efflux transporters.
-
PAMPA measures only passive diffusion. It uses an artificial lipid membrane and tells you if a compound has the right balance of lipophilicity and polarity to cross a cell membrane on its own.[5][15]
-
Caco-2 cells mimic the intestinal epithelium. These cells not only form a physical barrier but also express a range of transporter proteins, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7][16]
The discrepancy indicates that while your compound can passively enter the cell, it is being actively pumped back out, resulting in low net permeability. The next logical step is to confirm this hypothesis with a bidirectional Caco-2 assay.[15][17]
Caption: High PAMPA vs. Low Caco-2 Permeability.
Q4: My bidirectional Caco-2 assay shows an efflux ratio greater than 2. What does this mean and what are my options?
A4: An efflux ratio (ER) significantly greater than 2 is the definitive confirmation that your compound is a substrate for active efflux.[17][18] The ER is calculated as the ratio of permeability in the basolateral-to-apical direction (B-A) to the apical-to-basolateral direction (A-B). A high ratio means the compound is transported out of the cell (B-A) much more efficiently than it enters (A-B).
Next Steps & Solutions:
-
Identify the Transporter: You can run the Caco-2 assay in the presence of known efflux pump inhibitors. For example, co-dosing with verapamil can help determine if P-gp is the primary transporter responsible.[18] A significant increase in A-B permeability in the presence of the inhibitor confirms this.
-
Structural Modifications: This is the most robust long-term solution. The goal is to disrupt the compound's recognition and binding by the efflux transporter. Strategies include:
-
Reducing Hydrogen Bond Donors (HBDs): Efflux pumps often recognize molecules with multiple HBDs.[19][20]
-
Altering Lipophilicity: While counterintuitive, sometimes slightly reducing lipophilicity can decrease affinity for efflux pumps.
-
Masking Recognition Sites: Adding or repositioning bulky groups can sterically hinder the compound from fitting into the transporter's binding site. Research on other naphthyridine series has shown that even minor substitutions can abrogate efflux.[21][22][23]
-
-
Prodrug Approach: A temporary, but effective, strategy is to mask the functional groups recognized by the transporter with a promoiety. This "prodrug" can cross the membrane and then be cleaved by intracellular enzymes to release the active compound.[24]
Q5: How can I strategically modify the structure of my 1,7-naphthyridine compound to improve its passive permeability?
A5: Improving passive permeability is a multi-parameter optimization problem governed by the principles of medicinal chemistry. The goal is to balance properties to favor partitioning into and diffusion across the lipid bilayer.[9][25]
Key Structural Strategies:
-
Optimize Lipophilicity (LogD): Aim for a LogD (at pH 7.4) in the range of 1-3.[9] Compounds that are too hydrophilic will not partition into the membrane, while those that are too lipophilic may get stuck in the membrane or have poor aqueous solubility. In one study on 1,7-naphthyridine kinase inhibitors, increasing lipophilicity by adding a chlorine atom improved potency but decreased Caco-2 permeability, indicating an upper limit had been crossed.[3][26]
-
Reduce Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. A lower PSA generally correlates with higher permeability. Aim for a TPSA < 90 Ų. This can be achieved by replacing polar groups (e.g., carboxylic acids, amides) with less polar bioisosteres or by promoting intramolecular hydrogen bonding to shield polar groups.[19][27]
-
Minimize Rotatable Bonds: Fewer rotatable bonds result in a lower entropic penalty for the molecule to adopt the conformation required for membrane transit. Aim for ≤ 10 rotatable bonds.
-
Reduce Molecular Weight (MW): Smaller molecules diffuse more easily. While not always possible, keeping the MW below 500 Da is a widely accepted guideline.[12]
-
Manage Hydrogen Bond Donors/Acceptors: Aim for ≤ 5 hydrogen bond donors (HBDs) and ≤ 10 hydrogen bond acceptors (HBAs). As seen in studies on other complex molecules, reducing exposed HBDs is a particularly effective strategy for improving permeability.[20][27]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties governing the cell permeability of 1,7-naphthyridine compounds?
A1: The permeability of any compound, including 1,7-naphthyridines, is governed by a balance of several key physicochemical properties.[13][28] Understanding these is crucial for rational drug design.
| Property | Description | Optimal Range | Impact on Permeability |
| Lipophilicity (LogD) | The measure of a compound's preference for a lipid vs. an aqueous environment at physiological pH. | 1 - 3 | Too low: poor partitioning into the membrane. Too high: poor aqueous solubility, may get trapped in the membrane.[9] |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | Larger molecules diffuse more slowly across the membrane.[12] |
| Polar Surface Area (TPSA) | The surface area occupied by polar atoms (oxygens, nitrogens). | < 90 Ų | High TPSA requires more energy to de-solvate the molecule for membrane entry, thus lowering permeability. |
| Hydrogen Bonds | Number of hydrogen bond donors (HBDs) and acceptors (HBAs). | HBD ≤ 5, HBA ≤ 10 | High numbers increase aqueous solubility but decrease permeability due to strong interactions with water. |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | > 10 µM | Low solubility limits the concentration gradient, which is the driving force for passive diffusion.[9] |
| Ionization State (pKa) | The tendency of a molecule to ionize at a given pH. | - | The neutral (un-ionized) form of a molecule is generally much more permeable than its charged (ionized) counterpart.[12][25] |
Table 1: Key Physicochemical Properties and Target Ranges for Optimal Permeability.
Q2: What is the fundamental difference between a PAMPA and a Caco-2 permeability assay?
A2: These two assays are complementary and measure different aspects of permeability. Using them in conjunction allows for a mechanistic understanding of a compound's transport.[15]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models only passive, transcellular diffusion . It uses a synthetic membrane, typically composed of phospholipids dissolved in an organic solvent (like dodecane), layered onto a filter support.[5] It is fast, inexpensive, and excellent for screening large numbers of compounds to assess their intrinsic ability to cross a lipid barrier. However, it cannot provide information on active transport or paracellular (between-cell) routes.[15]
-
Caco-2 Permeability Assay: This is a cell-based assay that provides a more biologically relevant model of the human intestinal barrier.[16][29] It uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma.[8] This model assesses the net result of passive diffusion, active transport (uptake and efflux), and paracellular transport .[7] It is more complex, time-consuming, and expensive than PAMPA but is considered the gold standard for in vitro prediction of oral drug absorption.[30]
Q3: What is an efflux ratio and why is it important?
A3: The efflux ratio (ER) is a quantitative measure of active efflux, calculated from a bidirectional Caco-2 assay.[17] It is the ratio of the apparent permeability coefficient (Papp) from the basolateral (B) to apical (A) direction divided by the Papp from the apical (A) to basolateral (B) direction:
ER = Papp (B→A) / Papp (A→B)
-
An ER ≈ 1 suggests that the compound crosses the cell monolayer primarily by passive diffusion.
-
An ER > 2 is a strong indicator that the compound is actively transported by efflux pumps (like P-gp or BCRP) from the basolateral to the apical side, effectively pumping it out of the cell and back into the intestinal lumen in vivo.[18]
The ER is critically important because high efflux is a common cause of poor oral bioavailability and can prevent a drug from reaching its intracellular target, even if it has good passive permeability.[31]
Q4: Are there formulation strategies that can improve the apparent permeability of my compound without chemical modification?
A4: Yes, formulation can significantly enhance drug delivery and improve apparent permeability, particularly for compounds limited by solubility or susceptible to degradation.[10][32] These strategies work by increasing the concentration of dissolved drug at the epithelial surface or by modulating the barrier itself.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate lipophilic drugs in lipid droplets, which can be absorbed more readily.[10]
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can protect it from degradation, improve solubility, and facilitate transport across the intestinal epithelium.[32]
-
Use of Permeation Enhancers: These are excipients that transiently and reversibly open the tight junctions between epithelial cells, allowing for increased paracellular transport.[32][33] However, their use must be carefully evaluated for potential toxicity.
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability (Papp) of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (Donor plate, e.g., Millipore PVDF)
-
96-well acceptor plate (e.g., Teflon or standard polystyrene)
-
PAMPA Lipid Solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. A small percentage of DMSO (e.g., 5%) can be added to act as a solvent sink.[6]
-
Coat Filter Plate: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a stable lipid film.
-
Prepare Donor Solution: Dilute the test compound stock solution to a final concentration of 10-50 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (≤1%) to avoid disrupting the membrane.
-
Start Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the net permeability of a compound across a Caco-2 cell monolayer and to calculate the efflux ratio.[8]
Materials:
-
Caco-2 cells (ATCC)
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound stock solution (10 mM in DMSO)
-
Lucifer Yellow solution (for monolayer integrity check)
-
TEER meter (e.g., EVOM2)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[17]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm².[18] Additionally, perform a Lucifer Yellow rejection test; permeability should be very low (<1%). Discard any wells that do not meet these criteria.[18]
-
Assay Preparation: Wash the monolayers on both the apical (A) and basolateral (B) sides with pre-warmed (37°C) transport buffer and equilibrate for 30 minutes in an incubator.
-
Dosing (A→B Transport):
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add transport buffer containing the test compound (e.g., 10 µM) to the apical (donor) compartment.
-
-
Dosing (B→A Transport):
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Add transport buffer containing the test compound to the basolateral (donor) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 60-120 minutes.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments of all wells.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate Papp for both A→B and B→A directions.
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .
Part 4: Data Interpretation & Reference Tables
| Permeability Class | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (10⁻⁶ cm/s) | Expected in vivo Absorption |
| High | > 5 | > 10 | High (>85%) |
| Medium | 1 - 5 | 1 - 10 | Moderate (20-85%) |
| Low | < 1 | < 1 | Low (<20%) |
Table 2: Classification of Apparent Permeability (Papp) Values. (Note: Exact thresholds can vary between laboratories).
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. nuvisan.com [nuvisan.com]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 13. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 14. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAMPA | Evotec [evotec.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemical synthesis, molecular docking and MepA efflux pump inhibitory effect by 1,8-naphthyridines sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.co.za [journals.co.za]
- 26. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 27. pubs.acs.org [pubs.acs.org]
- 28. What are the physicochemical properties of drug? [lookchem.com]
- 29. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 31. Efflux pumps: their role in antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of 1,7-Naphthyridine Drugs
Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the oral bioavailability of 1,7-naphthyridine derivatives. Our approach is grounded in a systematic characterization of your compound's physicochemical and biopharmaceutical properties to inform the selection of the most effective formulation strategies.
Part 1: Understanding the Core Challenges
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and inflammation. However, like many nitrogen-containing heterocyclic compounds, 1,7-naphthyridine derivatives can present significant challenges to achieving adequate oral bioavailability. These challenges often stem from a combination of factors:
-
Poor Aqueous Solubility: Many 1,7-naphthyridine derivatives are characterized by low solubility in aqueous media, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Low Intestinal Permeability: The ability of a drug to pass through the intestinal epithelium can be a limiting factor. Some 1,7-naphthyridine compounds have been shown to have poor permeability in preclinical models.
-
First-Pass Metabolism: As with many xenobiotics, 1,7-naphthyridine derivatives can be subject to extensive metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes, which reduces the amount of active drug reaching systemic circulation.
-
Efflux Transporter Activity: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in the intestinal epithelium and can actively pump drug molecules back into the GI lumen, thereby limiting their absorption.[1][2]
This guide will walk you through a logical workflow to identify the primary barriers to oral bioavailability for your specific 1,7-naphthyridine compound and provide actionable strategies to overcome them.
Part 2: Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during the preclinical development of 1,7-naphthyridine drugs.
Solubility and Dissolution Issues
Question 1: My 1,7-naphthyridine compound exhibits very low aqueous solubility. What are my initial steps?
Answer: A systematic solubility assessment is the critical first step. This will not only confirm the issue but also provide valuable data to guide your formulation strategy.
Experimental Protocol: Systematic Solubility Profiling
-
Kinetic and Thermodynamic Solubility:
-
Kinetic Solubility: Prepare a high-concentration stock solution of your compound in dimethyl sulfoxide (DMSO). Serially dilute this stock solution in aqueous buffers (e.g., phosphate-buffered saline, PBS) at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4). After a short incubation period (e.g., 1-2 hours), measure the concentration of the compound in the filtered supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS. This provides an estimate of the solubility under non-equilibrium conditions.
-
Thermodynamic Solubility: Add an excess amount of the solid compound to the same series of aqueous buffers. Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Filter the samples and analyze the supernatant to determine the equilibrium solubility.
-
-
Solid-State Characterization:
-
Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the solid form of your compound. Understanding if your compound is crystalline or amorphous, and whether it exhibits polymorphism, is crucial as this can significantly impact its solubility and dissolution rate.
-
Question 2: My compound's solubility is pH-dependent. How can I leverage this?
Answer: For ionizable 1,7-naphthyridine derivatives, pH modification of the formulation can be a simple yet effective strategy. By incorporating acidic or basic excipients into the formulation, you can create a micro-environment that favors the ionized, more soluble form of the drug upon dissolution.
Question 3: What are the most common formulation strategies for poorly soluble 1,7-naphthyridine drugs?
Answer: Several formulation approaches can be employed to enhance the solubility and dissolution rate of your compound. The choice of strategy will depend on the physicochemical properties of your drug and the desired release profile.
| Strategy | Principle | When to Consider |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | For compounds where dissolution rate is the limiting factor for absorption. |
| Amorphous Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix. The amorphous form has higher free energy and thus greater solubility than the crystalline form. | For compounds with high crystalline lattice energy that are difficult to dissolve. |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, which can enhance its solubilization in the GI tract and promote absorption via lymphatic pathways. | For lipophilic compounds with poor aqueous solubility. This is a particularly promising approach for kinase inhibitors.[3][4][5][6][7] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming an inclusion complex with improved aqueous solubility. | For compounds with appropriate size and geometry to fit within the cyclodextrin cavity. |
Workflow for Formulation Strategy Selection
Caption: Decision tree for selecting a formulation strategy based on solubility and permeability.
Permeability and Efflux Issues
Question 4: My 1,7-naphthyridine compound has good solubility in my formulation, but the oral bioavailability is still low. What could be the issue?
Answer: If solubility is not the limiting factor, poor intestinal permeability is the next likely culprit. This can be due to the intrinsic properties of the molecule or the activity of efflux transporters.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[8][9][10][11]
-
Cell Culture and Monolayer Formation: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Assessment: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Bidirectional Permeability Measurement:
-
Apical-to-Basolateral (A-to-B) Permeability: Add your compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents the absorptive transport.
-
Basolateral-to-Apical (B-to-A) Permeability: Add your compound to the basolateral chamber and measure its appearance in the apical chamber over time. This represents the secretory (efflux) transport.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of the apparent permeability coefficient (Papp) in the B-to-A direction to the Papp in the A-to-B direction.
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Question 5: The Caco-2 assay indicates that my compound is a substrate for an efflux transporter. What can I do?
Answer: If your compound is a substrate for an efflux transporter, you have a few options:
-
Co-administration with an Efflux Inhibitor: While not always a viable long-term strategy due to potential drug-drug interactions, co-administering a known P-gp or BCRP inhibitor (e.g., verapamil, elacridar) in preclinical studies can confirm the role of efflux in limiting absorption.
-
Formulation Strategies to Overcome Efflux: Some lipid-based formulations and the inclusion of certain excipients (e.g., surfactants like Tween® 80) can inhibit efflux transporters, thereby increasing the intestinal absorption of substrate drugs.
-
Medicinal Chemistry Approaches: If identified early in drug discovery, medicinal chemists can attempt to modify the structure of the compound to reduce its affinity for efflux transporters while maintaining its pharmacological activity.
Metabolism Issues
Question 6: How can I determine if my 1,7-naphthyridine compound is susceptible to first-pass metabolism?
Answer: In vitro metabolism studies using liver microsomes are a standard method to assess the metabolic stability of a compound.
Experimental Protocol: Metabolic Stability in Liver Microsomes
Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYPs.[12][13][14][15]
-
Incubation: Incubate your 1,7-naphthyridine compound at a low concentration (e.g., 1 µM) with liver microsomes (from human, rat, or mouse) in the presence of the cofactor NADPH to initiate the metabolic reactions.
-
Time Course Analysis: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent like acetonitrile.
-
Quantification: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the rate of depletion. From this, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized and may be subject to significant first-pass metabolism in vivo.
Question 7: My compound is rapidly metabolized in liver microsomes. What are my next steps?
Answer:
-
Metabolite Identification: The next step is to identify the major metabolites being formed. This can be done using high-resolution mass spectrometry. Understanding the metabolic "hotspots" on your molecule can guide medicinal chemistry efforts to block these sites of metabolism, for example, by introducing a fluorine atom.
-
Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of your compound, you can perform incubations with a panel of recombinant human CYP enzymes or use selective chemical inhibitors for the major drug-metabolizing CYPs (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). Knowing the primary metabolizing enzymes is crucial for predicting potential drug-drug interactions.
-
Prodrug Strategies: In some cases, a prodrug approach can be used to temporarily mask the metabolically labile part of the molecule, allowing for absorption before the active drug is released systemically.
Metabolic Pathway Prediction for N-Heterocycles
Caption: Generalized metabolic pathway for xenobiotics, including N-heterocyclic compounds.
Part 3: Case Study and Data Summary
While specific formulation data for a wide range of 1,7-naphthyridine drugs is not extensively published, we can draw parallels from similar classes of compounds, such as kinase inhibitors, which often share similar physicochemical properties.
Case Study: Enhancing the Oral Absorption of a Lipophilic Kinase Inhibitor
A study by Williams et al. demonstrated that converting poorly soluble kinase inhibitors into lipophilic salts (e.g., docusate salts) significantly enhanced their solubility in lipid excipients. This allowed for the development of lipid-based formulations that increased the oral absorption of the drug in rats by approximately two-fold.[3][4][5][6][7]
| Parameter | Free Base | Lipophilic Salt Formulation |
| Solubility in Lipid Excipient | < 1 mg/g | > 100 mg/g |
| Oral Bioavailability (Rat) | Low | ~2-fold increase |
This case study highlights the potential of lipid-based formulations for overcoming the bioavailability challenges of lipophilic, poorly soluble compounds like many 1,7-naphthyridine derivatives.
Part 4: Concluding Remarks
Enhancing the oral bioavailability of 1,7-naphthyridine drugs requires a systematic and data-driven approach. By thoroughly characterizing the solubility, permeability, and metabolic stability of your compound, you can identify the key barriers to its absorption and select the most appropriate formulation strategy. The experimental protocols and troubleshooting guides provided in this Technical Support Center are designed to empower you to make informed decisions and accelerate the development of your promising 1,7-naphthyridine drug candidates.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 6. research.monash.edu [research.monash.edu]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 1,7-Naphthyridine-Based Therapeutics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-naphthyridine-based therapeutics. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of drug resistance in your experiments. Our goal is to empower you with the knowledge to not only identify and understand resistance mechanisms but also to devise strategies to overcome them.
Introduction to 1,7-Naphthyridine-Based Therapeutics and Resistance
The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] In oncology, for instance, derivatives of 1,7-naphthyridine have shown promise as potent inhibitors of critical signaling pathways, such as the Wnt signaling pathway, which is often dysregulated in cancer.[2] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge that can limit their long-term efficacy.[4][5]
Resistance to targeted therapies, including those based on the 1,7-naphthyridine scaffold, can arise through various intricate mechanisms. These can be broadly categorized as on-target alterations, activation of bypass signaling pathways, and changes in the cellular metabolic landscape.[5][6][7] This guide will delve into these mechanisms and provide actionable experimental strategies to investigate and potentially overcome them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues and questions that arise during the investigation of resistance to 1,7-naphthyridine-based therapeutics.
Q1: My cancer cell line, which was initially sensitive to my 1,7-naphthyridine compound, is now showing reduced responsiveness. What are the likely causes?
A1: This is a classic case of acquired resistance. The most common culprits behind this phenomenon include:
-
Secondary Mutations in the Drug Target: The target protein of your compound may have acquired mutations that alter the drug-binding site, thereby reducing the inhibitor's efficacy.[8] This is a frequent mechanism of resistance to kinase inhibitors.[8][9]
-
Upregulation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the one inhibited by your therapeutic.[7][10] For example, if your compound targets a specific kinase in the MAPK pathway, cells might upregulate signaling through the PI3K/AKT pathway to maintain proliferation and survival.[7]
-
Increased Drug Efflux: The cancer cells may have increased the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[11][12]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to survive the stress induced by the therapeutic.[6][13][14] This can involve shifts in glucose, amino acid, or lipid metabolism to provide the necessary energy and building blocks for survival and proliferation in the presence of the drug.[15]
-
Epigenetic Alterations: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance, without changing the DNA sequence itself.[16][17][18]
Q2: I am developing a new 1,7-naphthyridine-based therapeutic. How can I proactively study potential resistance mechanisms?
A2: A proactive approach to studying resistance is crucial for the long-term success of a drug candidate. Here are some strategies:
-
In Vitro Resistance Generation: You can generate resistant cell lines in the laboratory by continuously exposing sensitive cancer cell lines to increasing concentrations of your compound over an extended period.[19][20] These models are invaluable for identifying the molecular changes that drive resistance.
-
CRISPR-Based Genetic Screens: Utilize CRISPR-Cas9 technology to perform genome-wide or targeted library screens to identify genes whose loss or gain of function confers resistance to your compound.[19]
-
Analysis of Patient-Derived Samples: If clinical data is available, analyzing tumor biopsies from patients who have developed resistance to similar drugs can provide invaluable insights into clinically relevant resistance mechanisms.[5][21]
Q3: My 1,7-naphthyridine compound shows high potency in biochemical assays but has poor activity in cell-based assays. What could be the issue?
A3: This discrepancy is often due to factors related to the cellular environment. Consider the following:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux: As mentioned earlier, the cells may be actively pumping the compound out.[11]
-
Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.[22]
-
Off-Target Effects: In a cellular context, the compound might have off-target effects that counteract its intended activity.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific experimental challenges you might encounter.
Guide 1: Investigating Reduced Compound Efficacy in a Previously Sensitive Cell Line
Problem: A cancer cell line that was previously sensitive to your 1,7-naphthyridine therapeutic now exhibits a significantly higher IC50 value.
Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired drug resistance.
Step-by-Step Protocol: Assessing Changes in Target Protein Expression and Phosphorylation
-
Cell Lysis:
-
Culture both the parental (sensitive) and resistant cell lines to 70-80% confluency.
-
Treat both cell lines with your 1,7-naphthyridine compound at a concentration that induces a response in the sensitive cells, alongside a vehicle control (e.g., DMSO).
-
After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay to ensure equal loading for downstream applications.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target protein (total and phosphorylated forms) and key downstream effectors overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Increased phosphorylation of the target protein in resistant cells despite treatment. | Secondary mutation preventing drug binding. | Sequence the target gene in the resistant cells to identify potential mutations. |
| Decreased expression of the target protein in resistant cells. | The cells may have become less dependent on the target. | Investigate the activation of bypass signaling pathways. |
| Increased phosphorylation of proteins in alternative signaling pathways (e.g., AKT, ERK) in resistant cells. | Activation of bypass pathways. | Use inhibitors of these alternative pathways in combination with your 1,7-naphthyridine compound.[23] |
Guide 2: Differentiating Between Poor Permeability and Active Efflux
Problem: Your 1,7-naphthyridine compound is active in a cell-free assay but shows weak or no activity in a whole-cell assay.
Experimental Workflow to Differentiate Permeability and Efflux
Caption: Differentiating poor permeability from active efflux.
Step-by-Step Protocol: Rhodamine 123 Efflux Assay
This assay indirectly assesses the activity of efflux pumps like P-glycoprotein.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate and allow them to adhere overnight.
-
-
Pre-treatment:
-
Pre-treat the cells with your 1,7-naphthyridine compound at various concentrations for 1-2 hours. Include a known efflux pump inhibitor (e.g., verapamil) as a positive control and a vehicle control.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123, a fluorescent substrate of P-gp, to all wells at a final concentration of ~1 µM and incubate for 30-60 minutes at 37°C.
-
-
Washing and Efflux:
-
Wash the cells with pre-warmed PBS to remove extracellular Rhodamine 123.
-
Add fresh, pre-warmed medium (containing your compound or controls) and incubate for another 1-2 hours to allow for efflux.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Interpretation:
| Observation | Interpretation | Implication |
| Cells pre-treated with your compound retain more Rhodamine 123 (higher fluorescence) compared to the vehicle control. | Your compound may be inhibiting the efflux pump. | Your compound might be a substrate for the same pump, and at high concentrations, it competes with Rhodamine 123 for efflux. |
| Cells pre-treated with your compound show similar or lower Rhodamine 123 retention compared to the vehicle control. | Your compound is likely not a significant inhibitor or substrate of the major efflux pumps in these cells. | The poor cellular activity is more likely due to poor permeability or other factors. |
Conclusion
Overcoming resistance to 1,7-naphthyridine-based therapeutics requires a systematic and multi-faceted approach. By understanding the potential mechanisms of resistance and employing the appropriate experimental strategies, researchers can identify the root causes of treatment failure and develop rational strategies to circumvent them. This often involves the development of next-generation inhibitors that can overcome target mutations or the use of combination therapies that simultaneously target multiple signaling pathways or cellular processes.[4] This technical support guide provides a foundation for troubleshooting common experimental hurdles and aims to facilitate the successful development of this promising class of therapeutic agents.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to Targeted Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Secondary mutations as mediators of resistance to targeted therapy in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigenetic basis of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ascopubs.org [ascopubs.org]
Technical Support Center: Advanced Analytical Strategies for 1,7-Naphthyridine-2-Carboxylic Acid Metabolite Quantification
Introduction: The 1,7-naphthyridine scaffold is a privileged N-heterocycle central to the development of novel therapeutics, from kinase inhibitors to antimicrobials.[1][2] Consequently, the robust detection and quantification of 1,7-Naphthyridine-2-carboxylic acid and its metabolites in complex biological matrices are critical for preclinical and clinical drug development. This guide provides in-depth troubleshooting advice and validated protocols designed for researchers encountering challenges in method refinement. We move beyond basic procedures to address the nuanced difficulties inherent in analyzing these specific aromatic, ionizable compounds.
Section 1: Troubleshooting Guide for Sample Preparation
Effective sample preparation is the foundation of reliable bioanalysis, aiming to remove interfering endogenous substances like proteins and salts while ensuring high recovery of the target analytes.[3][4] For aromatic carboxylic acids and their metabolites, which can be present at very low concentrations, this step is particularly crucial.[5]
Q1: I'm experiencing low and inconsistent recovery of my metabolites from plasma using protein precipitation (PPT). What's happening and what should I do?
Answer: While protein precipitation with acetonitrile or methanol is fast and simple, it often provides the "dirtiest" extract, leaving behind many matrix components that can interfere with analysis.[4] Low recovery for your specific metabolites could be due to several factors:
-
Analyte Adsorption: Metabolites might co-precipitate by adsorbing to the protein pellet, especially if they are highly protein-bound in their native state.
-
Poor Solubility: The addition of a large volume of organic solvent can cause more polar metabolites (e.g., glucuronides) to have poor solubility in the final supernatant.
Recommended Solution: Transition to Solid-Phase Extraction (SPE)
SPE is a superior technique that separates analytes from the sample matrix based on physical and chemical interactions, yielding a much cleaner sample.[6] For this compound and its metabolites, a mixed-mode polymer-based SPE sorbent is often ideal.
Experimental Protocol: Mixed-Mode SPE for Plasma Samples
-
Sorbent Selection: Choose a mixed-mode cation exchange polymer-based SPE cartridge. This leverages both hydrophobic interaction (from the polymer backbone) and ionic interaction (from the cation exchange functional groups interacting with the protonated naphthyridine nitrogens).
-
Conditioning: Condition the cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This step is critical to ensure the cation exchange sites are properly activated.
-
Sample Loading: Pretreat the plasma sample (e.g., 200 µL) by diluting it 1:1 with 2% formic acid in water. Load the pretreated sample onto the cartridge. The low pH ensures the naphthyridine nitrogens are protonated for strong retention.
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other highly polar matrix components.
-
Wash Step 2 (Non-polar Interferences): Wash with 1 mL of methanol to remove lipids and other non-polar interferences. The strong ionic interaction should retain your analytes.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the naphthyridine nitrogens, disrupting the ionic bond and allowing the analytes to be eluted.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 100 µL of 10% acetonitrile in water).
Q2: My LC-MS/MS signal is heavily suppressed, and I suspect matrix effects. How can I confirm and mitigate this?
Answer: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis and occur when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[4]
Diagnostic Approach: A post-column infusion experiment is the definitive way to diagnose matrix effects. While your target analyte is infused at a constant rate post-column, inject a blank, extracted matrix sample. Any dip in the analyte's constant signal baseline indicates ion suppression at that specific retention time.
Mitigation Strategies:
-
Improve Sample Cleanup: As detailed in Q1, moving from PPT to a rigorous SPE method is the most effective way to remove interfering matrix components like phospholipids.[6]
-
Chromatographic Separation: Adjust your HPLC gradient to separate your analytes from the regions of ion suppression. A slower, shallower gradient can often resolve analytes from interfering matrix peaks.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Because it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification as the ratio of analyte to IS remains constant.
Section 2: HPLC & Liquid Chromatography (LC) Troubleshooting
The chromatography is where the separation of the parent drug from its various metabolites occurs. For aromatic compounds like naphthyridines, specific challenges like peak tailing are common.
Q3: My primary analyte peak, this compound, shows significant tailing. How can I achieve a more symmetrical peak shape?
Answer: Peak tailing for this compound is a classic problem stemming from its chemical properties.[7] The issue arises from multiple interaction mechanisms with the stationary phase.
-
Cause 1 (Most Likely): Secondary Silanol Interactions. The basic nitrogen atoms on the naphthyridine ring can form strong, unwanted ionic interactions with residual, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This secondary retention mechanism leads to tailing.[7]
-
Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
-
Lower Mobile Phase pH: The most effective solution for silanol interactions with basic compounds is to lower the pH of the aqueous mobile phase.[8] By adding an acidifier like formic acid to bring the pH to ~2.5-3.0, you ensure the silanol groups on the column are fully protonated (Si-OH) and neutral. This eliminates the ionic interaction causing the tailing.
-
Use a Modern, High-Purity Column: Older "Type A" silica columns have a higher concentration of acidic silanols. Modern "Type B" high-purity, end-capped columns are specifically designed to minimize these groups, offering much better peak shape for basic compounds.[7]
-
Check for Column Overload: Before extensive method redevelopment, perform a simple dilution test. If injecting a 10-fold diluted sample significantly improves the peak shape, you are overloading the column. Reduce your sample concentration or injection volume.[7]
Q4: I am struggling to separate two isomeric hydroxylated metabolites. What chromatographic parameters can I adjust for better resolution?
Answer: Separating isomers is a common challenge that requires systematic optimization of the chromatographic conditions.
Parameter Optimization Table
| Parameter | Recommended Action | Scientific Rationale |
| Gradient Slope | Decrease the gradient slope (e.g., from a 5-minute 5-95% B gradient to a 15-minute 20-60% B gradient). | A shallower gradient increases the time the analytes spend interacting with the stationary phase, allowing for finer separation of compounds with subtle structural differences.[9] |
| Organic Solvent | Switch the organic mobile phase from acetonitrile to methanol, or vice-versa. | Acetonitrile and methanol have different selectivities. Methanol is a stronger hydrogen bond donor and can alter interactions with polar functional groups (like the hydroxyl group on your metabolites), potentially improving resolution.[10] |
| Stationary Phase | Change the column chemistry. Consider a Phenyl-Hexyl or a Biphenyl phase. | These phases offer alternative selectivities to a standard C18. They provide π-π interactions with the aromatic naphthyridine ring system, which can be highly effective for separating aromatic isomers where a C18 phase fails.[10] |
| Column Temperature | Decrease the column temperature (e.g., from 40°C to 25°C). | Lowering the temperature can sometimes increase selectivity between closely related compounds, although it will also increase retention times and backpressure.[8] |
Section 3: Mass Spectrometry (MS) Detection FAQs
Q1: Should I use positive or negative ion mode for detecting this compound and its metabolites?
Answer: This is an excellent question, as the molecule has functional groups amenable to both modes. The carboxylic acid group (-COOH) is readily deprotonated, making it ideal for electrospray ionization in negative ion mode (ESI-). The two nitrogen atoms on the naphthyridine ring are basic and can be readily protonated, making it suitable for positive ion mode (ESI+).
Recommendation: Empirically test both. In our experience, ESI+ often provides better sensitivity for the parent compound due to the high proton affinity of the heterocyclic nitrogens. However, certain metabolites (especially glucuronide conjugates, which add another carboxylic acid group) may show significantly better sensitivity in ESI-. You may need to run two separate methods or use a polarity-switching acquisition mode if available.
Q2: How do I choose the optimal MRM (Multiple Reaction Monitoring) transitions for a new metabolite?
Answer: The goal is to find a precursor-to-product ion transition that is both sensitive and specific.
-
Find the Precursor Ion: Infuse a solution of the metabolite (or an extract containing it) and perform a full scan (Q1 scan) to identify the correct protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion. This will be your precursor ion.
-
Fragment the Precursor: Perform a product ion scan on your selected precursor. In this mode, the precursor ion is isolated in Q1, fragmented in the collision cell (Q2), and all resulting fragment ions are scanned in Q3.
-
Select Product Ions: Choose the 2-3 most intense and stable fragment ions from the product ion scan. These will be your product ions for the MRM transitions. Avoid choosing very low m/z fragments, as they can be less specific. The most intense transition is used for quantification, while a second transition is used as a qualifier to confirm identity.
Section 4: General Analytical Workflow
The following diagram illustrates the logical flow for the analysis of this compound metabolites from a biological matrix.
Caption: Overall workflow for metabolite analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. ijisrt.com [ijisrt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1,7-Naphthyridine-2-carboxylic Acid and Its Isomers: A Guide for Researchers
In the landscape of heterocyclic chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry and drug discovery. The six possible isomers of naphthyridine, each with a unique arrangement of nitrogen atoms, give rise to a diverse array of pharmacological activities. This guide provides a comprehensive comparison of the biological activity of 1,7-Naphthyridine-2-carboxylic acid and its isomeric counterparts, offering insights into their therapeutic potential and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
The Naphthyridine Scaffold: A Versatile Pharmacophore
Naphthyridines are bicyclic heterocyclic aromatic compounds consisting of two fused pyridine rings. The positioning of the two nitrogen atoms within the ring system gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] This structural diversity is a key determinant of their biological activity, influencing their physicochemical properties, target binding affinity, and metabolic stability.
The introduction of a carboxylic acid moiety, particularly at the 2-position, has been a common strategy in the development of potent therapeutic agents. This functional group can participate in crucial interactions with biological targets, such as hydrogen bonding and salt bridge formation, thereby enhancing binding affinity and modulating pharmacological activity.
Comparative Biological Activities of Naphthyridine-2-carboxylic Acid Isomers
While a direct head-to-head comparison of all isomers of naphthyridine-2-carboxylic acid under identical experimental conditions is not extensively documented in the literature, a comprehensive analysis of existing studies on various derivatives allows for a comparative overview of their primary biological activities. The most prominent therapeutic areas where these scaffolds have shown promise are in antimicrobial and anticancer applications.
Antimicrobial Activity: Targeting Bacterial Proliferation
The 1,8-naphthyridine scaffold is the most extensively studied for its antimicrobial properties, with nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, being the progenitor of the quinolone class of antibiotics.[2] The primary mechanism of action for many antimicrobial naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[2][3]
While data on the antimicrobial activity of this compound itself is limited, derivatives of other isomers have demonstrated notable effects. For instance, certain 2,7-naphthyridine derivatives have shown selective antimicrobial activity, particularly against Staphylococcus aureus.[3]
Table 1: Comparative Antimicrobial Activity of Naphthyridine Derivatives
| Isomer Scaffold | Representative Derivative(s) | Target Organism(s) | Reported Activity (MIC/IC50) | Mechanism of Action | Reference(s) |
| 1,8-Naphthyridine | Nalidixic acid, various fluoroquinolone analogues | Gram-negative and Gram-positive bacteria | Varies widely depending on the derivative and organism | Inhibition of DNA gyrase and topoisomerase IV | [2][4] |
| 2,7-Naphthyridine | Substituted 2,7-naphthyridine-3-carboxylic acid derivatives | Staphylococcus aureus | MIC values in the low µg/mL range have been reported for some derivatives. | Presumed to involve DNA gyrase inhibition. | [3] |
| 1,5-Naphthyridine | Limited data on carboxylic acid derivatives for antimicrobial activity. | - | - | - | |
| 1,6-Naphthyridine | Limited data on carboxylic acid derivatives for antimicrobial activity. | - | - | - | |
| 1,7-Naphthyridine | Limited data on carboxylic acid derivatives for antimicrobial activity. | - | - | - | |
| 2,6-Naphthyridine | Limited data on carboxylic acid derivatives for antimicrobial activity. | - | - | - |
Note: The presented data is a collation from various studies and direct comparison should be made with caution due to differing experimental setups.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The antimicrobial activity of many naphthyridine-carboxylic acids is attributed to their ability to form a stable ternary complex with bacterial DNA gyrase and DNA. This complex traps the enzyme in its cleavage-competent state, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
A Researcher's Guide to the Structure-Activity Relationship of 1,7-Naphthyridine-2-carboxylic Acid Analogs
The 1,7-naphthyridine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine-2-carboxylic acid analogs, with a primary focus on their potent and selective inhibition of the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha), a promising target in oncology. We will explore the causal relationships behind synthetic strategies, compare the efficacy of various analogs with supporting experimental data, and provide detailed protocols for their evaluation.
The 1,7-Naphthyridine Core: A Privileged Scaffold in Kinase Inhibition
The 1,7-naphthyridine core serves as a rigid and planar scaffold, presenting substituents in well-defined vectors for interaction with target proteins. The nitrogen atom at position 7 is crucial for forming a key hydrogen bond with the hinge region of many kinases, a fundamental interaction for potent inhibition. The 2-carboxylic acid moiety provides a critical anchor point for salt-bridge and hydrogen-bonding interactions within the active site. Our exploration of the SAR of this scaffold will be guided by the seminal work on potent and selective PIP4K2A inhibitors, which provides a rich dataset for understanding the impact of various substitutions.[1][2][3]
Comparative Analysis of this compound Analogs as PIP4K2A Inhibitors
The inhibitory potency of this compound analogs against PIP4K2A is profoundly influenced by the nature and position of substituents on the naphthyridine core and the peripheral phenyl ring. The following sections dissect the SAR at key positions, with supporting data summarized in the tables below.
Substitutions at the C4-Position: Impact on Potency and Permeability
The C4-position of the 1,7-naphthyridine ring is a critical determinant of both inhibitory activity and cellular permeability. Early investigations revealed that an amino group at this position is beneficial for potency. However, this polar functionality can negatively impact cell permeability, a crucial parameter for oral bioavailability.
To address this, analogs with a methylene group replacing the C4-amino functionality were synthesized. While this modification significantly improved permeability in Caco-2 assays, it unfortunately led to a substantial loss of PIP4K2A inhibitory potency.[2] This highlights a common challenge in drug discovery: optimizing one property can be detrimental to another, necessitating a careful balancing act.
The C2-Side Chain: Carboxylic Acid vs. Carboxamide
A recurring theme in the SAR of this series is the superior potency of the carboxylic acid at the C2-position compared to its corresponding primary carboxamide. The carboxylic acid consistently demonstrates a significant increase in inhibitory activity, often by an order of magnitude.[2] This is attributed to its ability to form strong ionic and hydrogen bond interactions with key residues like Lys209 and Thr232 in the PIP4K2A active site.[1][2]
However, the carboxylic acid's polarity can be a liability for cell permeability. The corresponding carboxamides, while less potent, exhibit improved permeability.[2] This trade-off between potency and permeability underscores the importance of considering the intended application of the compound. For biochemical assays and initial SAR studies, the carboxylic acid is often preferred for its high potency. For cellular and in vivo studies, the carboxamide or other bioisosteres may be more suitable.
Peripheral Phenyl Ring Substitutions: Fine-Tuning Potency
Substitutions on the peripheral phenyl ring offer a valuable opportunity to fine-tune the inhibitory potency of the this compound scaffold.
-
Ortho-Substitutions: Small substituents at the ortho-position are generally well-tolerated. A 2-ethoxyphenyl group has been identified as particularly favorable for high potency.[1]
-
Meta-Substitutions: Sterically small groups at the meta-position are also acceptable, with chloro and methyl substituents showing good activity.[1]
-
Para-Substitutions: Similar to the meta-position, small substituents at the para-position are generally well-tolerated.
The data suggests that the peripheral phenyl ring occupies a solvent-exposed region of the PIP4K2A active site, allowing for some flexibility in substitution. However, bulky substituents can be detrimental to activity, likely due to steric hindrance.
Stereochemistry at the α-Amino Acid Side Chain
The stereochemistry of the α-amino acid side chain at the C2-position is critical for optimal activity. The (R)-configuration is essential for positioning the carboxylic acid group for its key interactions within the active site. The corresponding (S)-configured analogs are significantly less active or inactive.[1] This stereochemical preference highlights the highly ordered and specific nature of the binding interactions between the inhibitor and the kinase.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of various this compound and carboxamide analogs against PIP4K2A.
Table 1: SAR of C2-Side Chain and C4-Substitutions
| Compound ID | C2-Side Chain | C4-Substituent | PIP4K2A IC₅₀ (nM) (ADP-Glo, low ATP) |
| 1 | Carboxylic Acid | NH₂ | 6.6 |
| 2 | Carboxamide | NH₂ | 89 |
| 3 | Carboxylic Acid | CH₂ | >1000 |
| 4 | Carboxamide | CH₂ | >1000 |
Table 2: SAR of Peripheral Phenyl Ring Substitutions (Carboxamide Series)
| Compound ID | Peripheral Phenyl Ring Substituent | PIP4K2A IC₅₀ (nM) (ADP-Glo, low ATP) |
| 5 | 2-ethoxyphenyl | 89 |
| 6 | 2-methoxyphenyl | 130 |
| 7 | 2-chlorophenyl | 330 |
| 8 | 2-fluorophenyl | 480 |
| 9 | phenyl | 2300 |
| 10 | 3-chlorophenyl | 740 |
| 11 | 3-methylphenyl | 610 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of the 1,7-naphthyridine core is a multi-step process that allows for the introduction of various substituents. The following is a representative synthetic route.[1][2]
Caption: General synthetic route for this compound analogs.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: The starting carboxylic acid is activated, for example, by forming an active ester using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Formation of the Cyanonaphthyridine Core: The activated carboxylic acid is reacted with a cyanoacetophenone in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to yield the cyanonaphthyridine core.
-
Halogenation: The hydroxyl group on the naphthyridine core is converted to a leaving group, typically a chloride or bromide, using a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).
-
Nucleophilic Substitution: The halogenated naphthyridine is then reacted with the desired amine, such as an (R)-2-aminobutanoate, in the presence of a base like triethylamine (Et₃N) in a solvent like dimethylformamide (DMF) to introduce the C2-side chain.
-
Suzuki Coupling (for peripheral phenyl ring modification): To introduce various substituents on the peripheral phenyl ring, a Suzuki coupling reaction can be employed. The halogenated naphthyridine intermediate is reacted with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Hydrolysis or Amination: The final step involves either acid-catalyzed hydrolysis of the ester to yield the carboxylic acid analog or amination to produce the carboxamide analog.
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against PIP4K2A is typically evaluated using biochemical assays that measure the consumption of ATP or the formation of ADP. The ADP-Glo™ and HTRF® assays are commonly employed for this purpose.
Caption: Workflow for the ADP-Glo™ kinase assay.
ADP-Glo™ Kinase Assay Protocol:
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations, the PIP4K2A enzyme, the lipid substrate (PI5P), and ATP.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP, and a luciferase/luciferin system that produces a luminescent signal proportional to the amount of ADP produced.
-
Signal Detection: Measure the luminescence using a plate reader. The IC₅₀ values are then calculated from the dose-response curves.[4][5]
HTRF® (Homogeneous Time-Resolved Fluorescence) Assay:
The HTRF® assay is another robust method for measuring kinase activity. It is a competition-based assay that uses fluorescence resonance energy transfer (FRET) to detect the product of the kinase reaction.[6][7]
Broader Biological Activities of 1,7-Naphthyridine Derivatives
While this guide has focused on PIP4K2A inhibition, it is important to note that the 1,7-naphthyridine scaffold is a versatile pharmacophore with a broad range of biological activities.[1][8] Naturally occurring 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have demonstrated potent anticancer activity by inhibiting the Wnt signaling pathway.[8] Synthetic derivatives have also been explored as tachykinin NK1 receptor antagonists for potential applications in CNS disorders.[9] Furthermore, various naphthyridine isomers have shown promise as antimicrobial and anti-inflammatory agents.[10][11][12]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of potent and selective kinase inhibitors. The detailed SAR studies discussed in this guide provide a clear roadmap for optimizing the potency and drug-like properties of these analogs. The key takeaways are:
-
The (R)-configured 2-carboxylic acid is crucial for high potency against PIP4K2A.
-
Small ortho-substituents on the peripheral phenyl ring enhance activity.
-
A trade-off exists between potency and permeability , with carboxamides offering a viable strategy to improve cellular uptake at the cost of some inhibitory activity.
Future research in this area should focus on exploring a wider range of bioisosteres for the carboxylic acid to further improve pharmacokinetic properties without significantly compromising potency. Additionally, the broad biological activity of the 1,7-naphthyridine scaffold warrants further investigation into its potential for treating a variety of diseases beyond cancer.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of the Anticancer Potential of 1,7-Naphthyridine-2-carboxylic Acid
An Objective Guide for Researchers in Oncology and Drug Discovery
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and selectivity. Among the myriad of heterocyclic compounds explored for their pharmacological potential, the 1,7-naphthyridine scaffold has emerged as a promising pharmacophore in the design of new anticancer drugs.[1] This guide provides an in-depth, comparative analysis of the in vitro anticancer activity of a specific derivative, 1,7-Naphthyridine-2-carboxylic acid, benchmarked against a standard chemotherapeutic agent. Our objective is to furnish researchers, scientists, and drug development professionals with robust experimental data and validated protocols to critically evaluate its potential.
The Scientific Rationale: Why 1,7-Naphthyridine Derivatives?
Naphthyridines, a class of fused heterocyclic compounds composed of two pyridine rings, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The 1,7-naphthyridine core, in particular, has been the subject of increasing interest. For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has shown potent antiproliferative activity against various human colon cancer cell lines by inhibiting the Wnt signaling pathway, a critical regulator of cell proliferation that is often dysregulated in cancer.[1] Synthetic derivatives have also shown significant cytotoxic activity against various cancer cell lines, including lymphoblastic leukemia and cervical carcinoma.[1] These findings underscore the potential of the 1,7-naphthyridine scaffold as a foundational structure for the development of novel anticancer agents.
This guide focuses on this compound, a derivative designed to explore the structure-activity relationship of this promising scaffold. By systematically evaluating its effects on cancer cell viability, apoptosis, and cell cycle progression, we aim to provide a clear, data-driven comparison of its efficacy relative to established treatments.
Comparative Analysis of Anticancer Activity
To provide a comprehensive assessment, the in vitro anticancer effects of this compound were compared with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. The evaluation was conducted across a panel of human cancer cell lines representing different tumor types.
Cytotoxicity Profile: A Head-to-Head Comparison
The primary measure of anticancer activity is the ability of a compound to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for both this compound and Doxorubicin using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Doxorubicin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 6.8 ± 0.5 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 |
The data clearly indicates that while this compound exhibits cytotoxic activity against all tested cell lines, its potency is lower than that of the standard chemotherapeutic agent, Doxorubicin. This is a critical consideration for future drug development, suggesting that while the scaffold is active, further chemical modifications may be necessary to enhance its cytotoxic potential.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which a compound exerts its anticancer effects is paramount. We investigated the induction of apoptosis and the impact on cell cycle progression to elucidate the cellular processes affected by this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[4] The ability of this compound to induce apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Table 2: Apoptosis Induction in HCT116 Cells after 24-hour Treatment
| Treatment (Concentration) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (Untreated) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound (10 µM) | 15.8 ± 1.2 | 8.2 ± 0.9 | 24.0 ± 2.1 |
| Doxorubicin (1 µM) | 25.4 ± 2.0 | 12.7 ± 1.3 | 38.1 ± 3.3 |
The results demonstrate that this compound is a potent inducer of apoptosis in colon cancer cells, albeit to a lesser extent than Doxorubicin at their respective effective concentrations. This suggests that the observed cytotoxicity is, at least in part, mediated by the activation of apoptotic pathways.
Cell Cycle Analysis
Dysregulation of the cell cycle is a hallmark of cancer.[5] Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell division. The effect of this compound on cell cycle distribution was analyzed by flow cytometry after PI staining of DNA.
Table 3: Cell Cycle Distribution in HCT116 Cells after 24-hour Treatment
| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound (10 µM) | 68.7 ± 4.2 | 15.3 ± 1.9 | 16.0 ± 2.0 |
| Doxorubicin (1 µM) | 40.1 ± 3.5 | 25.5 ± 2.8 | 34.4 ± 3.1 |
Treatment with this compound resulted in a significant accumulation of cells in the G0/G1 phase, indicating a G1 cell cycle arrest. This is in contrast to Doxorubicin, which is known to induce a G2/M arrest. This finding is particularly noteworthy as it suggests a distinct mechanism of action for the 1,7-naphthyridine derivative. Some naturally occurring 1,7-naphthyridine derivatives have also been shown to induce G0/G1 arrest in cancer cells.[2]
Visualizing the Path Forward: Proposed Mechanism and Experimental Workflow
To synthesize the experimental findings and guide future research, the following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its in vitro validation.
Caption: Proposed mechanism of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
A Comparative Analysis of 1,7-Naphthyridine and Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, quinoline and its isomeric counterpart, 1,7-naphthyridine, are recognized as "privileged structures."[1][2] These heterocyclic scaffolds form the foundation of numerous therapeutic agents due to their ability to engage in a wide array of biological interactions.[3][4] This guide offers an in-depth, objective comparison of these two critical pharmacophores, focusing on their application as enzyme inhibitors. By synthesizing technical data with field-proven insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform strategic decisions in inhibitor design.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The fundamental difference between quinoline and 1,7-naphthyridine lies in the placement of nitrogen atoms within their bicyclic frameworks. Quinoline contains a single nitrogen atom in a pyridine ring fused to a benzene ring.[1] In contrast, 1,7-naphthyridine, a diazanaphthalene, possesses two nitrogen atoms. This seemingly minor structural alteration significantly influences the molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and overall topology, which in turn dictates its pharmacological profile.
Core Structures Diagram
Caption: Core structures of Quinoline and 1,7-Naphthyridine.
The additional nitrogen atom in the 1,7-naphthyridine scaffold can act as a hydrogen bond acceptor, potentially leading to altered binding interactions with target proteins compared to quinoline-based analogs. Furthermore, the position of the nitrogen atoms can influence the metabolic stability of the molecule, a critical consideration in drug development.
A Case Study in Oncology: PARP Inhibition
To provide a tangible comparison, we will focus on the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[5][6] Both quinoline and 1,7-naphthyridine scaffolds have been successfully employed in the design of potent PARP inhibitors.[7][8]
The Role of PARP in Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand DNA breaks (SSBs).[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs.[5] These subsequently generate toxic double-strand breaks during DNA replication, leading to cell death through a concept known as synthetic lethality.[6]
Signaling Pathway Diagram
Caption: PARP inhibition pathway leading to synthetic lethality.
Comparative Inhibitory Potency
| Inhibitor Class | Representative Compound | Target | IC50 (nM) | Reference |
| Quinoline-based | 2-methylquinoline-8-carboxamide | PARP-1 | 500 | [7] |
| Naphthyridinone-based | Compound 34 (preclinical candidate) | PARP-1 | Potent (specific value not disclosed) | [8] |
| Clinically Approved | Olaparib | PARP-1 | 1-5 | [9] |
| Clinically Approved | Niraparib | PARP-1 / PARP-2 | 2-35 / 2-15.3 | [9] |
This table highlights that while quinoline-based scaffolds can exhibit potent PARP inhibition, the naphthyridinone core is a feature of several highly potent and clinically relevant inhibitors.[7][8][9] The optimization of a naphthyridinone series led to the identification of a preclinical candidate, compound 34 , which demonstrated oral bioavailability and significant antitumor efficacy.[8] This suggests that the 1,7-naphthyridine scaffold may offer advantages in achieving high potency and favorable pharmacokinetic properties for this target class.
Experimental Protocols for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of findings, a robust experimental workflow is paramount. Below is a detailed protocol for a common in vitro assay used to determine the inhibitory potency of novel compounds against PARP-1.
Protocol: Homogeneous Caspase-3/7 Assay
This assay is a reliable method for quantifying apoptosis induced by PARP inhibitors in cancer cells.
Objective: To determine the EC50 of a test compound in inducing apoptosis.
Materials:
-
BRCA1-mutant (e.g., MDA-MB-436) or BRCA-proficient cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (1,7-naphthyridine and quinoline-based inhibitors)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold-increase in caspase activity relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the EC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the Caspase-3/7 apoptosis assay.
Synthesis and Developability
The synthetic accessibility of a scaffold is a crucial factor in drug development. Both quinoline and 1,7-naphthyridine scaffolds can be synthesized through various established methods.
-
Quinoline Synthesis: Classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been the cornerstone of quinoline chemistry for over a century.[1][10][11] Modern variations, including transition metal-catalyzed and microwave-assisted reactions, have further expanded the synthetic toolbox for creating diverse quinoline libraries.[12][13]
-
1,7-Naphthyridine Synthesis: The synthesis of the 1,7-naphthyridine core can be more complex than that of quinoline. However, various strategies have been developed, including multicomponent reactions and cyclization of appropriately substituted pyridines.[14] The development of efficient synthetic routes is an active area of research, driven by the therapeutic potential of this scaffold.
From a developability perspective, the choice between these scaffolds can impact properties like solubility and metabolic stability. The additional nitrogen atom in the 1,7-naphthyridine ring can sometimes improve aqueous solubility but may also introduce new metabolic liabilities. Therefore, a careful evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties is essential for both classes of inhibitors.
Conclusion and Expert Perspective
Both 1,7-naphthyridine and quinoline are undeniably valuable scaffolds in the design of enzyme inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific target and desired pharmacological profile.
-
Quinoline remains a workhorse in medicinal chemistry, with well-established synthetic routes and a vast body of literature. Its versatility allows for extensive functionalization to achieve desired biological activities.[15]
-
1,7-Naphthyridine , while potentially more challenging to synthesize, offers unique opportunities for molecular interactions. The additional nitrogen atom can be leveraged to form key hydrogen bonds, enhance selectivity, and fine-tune physicochemical properties. As demonstrated in the case of PARP inhibitors, the naphthyridinone core is a key feature in several highly potent compounds.[8][9]
For drug development professionals, the key takeaway is to consider both scaffolds as powerful tools in their arsenal. The decision to pursue a 1,7-naphthyridine-based inhibitor over a quinoline-based one should be driven by a clear hypothesis regarding its potential advantages for a specific biological target, whether it be improved potency, selectivity, or pharmacokinetic properties. As our understanding of the nuanced structure-activity relationships for these scaffolds continues to grow, so too will our ability to design the next generation of highly effective and safe therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to the 1,7-naphthyridine scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including potential antitumor and antiparasitic agents.[1] The arrangement of the two nitrogen atoms in this fused pyridine system imparts unique electronic and steric properties, making it an attractive target for drug design. The efficient and versatile synthesis of this scaffold is, therefore, a critical aspect of drug discovery and development. This guide provides an in-depth, head-to-head comparison of various synthetic routes to the 1,7-naphthyridine core, offering insights into their mechanisms, experimental protocols, and relative merits.
Classical Approaches: Building on the Foundations of Quinoline Synthesis
Many of the traditional methods for constructing the 1,7-naphthyridine scaffold are adaptations of well-established quinoline syntheses. These reactions, while foundational, often come with significant challenges, including harsh reaction conditions and issues with regioselectivity.
The Skraup Synthesis: A Brute-Force Approach
The Skraup synthesis is a classic, albeit often aggressive, method for constructing quinoline and naphthyridine rings. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The key to this reaction is the in-situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation.
Causality Behind Experimental Choices: The use of concentrated sulfuric acid is crucial for the dehydration of glycerol to the highly reactive acrolein intermediate. An oxidizing agent, traditionally nitrobenzene or arsenic acid, is necessary for the final aromatization step to form the naphthyridine ring.[2] The reaction is notoriously exothermic and can lead to the formation of tarry byproducts, necessitating careful temperature control.
Regioselectivity: A significant challenge in applying the Skraup synthesis to 3-aminopyridine for the formation of 1,7-naphthyridine is regioselectivity. The cyclization can occur at either the C2 or C4 position of the pyridine ring. Electronically, cyclization is generally favored at the more nucleophilic C2 position, leading to the 1,5-naphthyridine isomer as the major product. To direct the cyclization towards the C4 position to form the 1,7-naphthyridine scaffold, the C2 position must be blocked, for instance, by an electron-donating group.
Experimental Protocol: Skraup Synthesis of 1,7-Naphthyridin-8(7H)-one
A notable example of a directed Skraup synthesis to access the 1,7-naphthyridine core involves the use of 3-aminopyridin-2(1H)-one. The presence of the carbonyl group at the C2 position effectively blocks cyclization at this site, forcing the reaction to proceed at the C4 position.
Procedure:
-
A mixture of 3-aminopyridin-2(1H)-one, glycerol, and a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid in sulfuric acid) is prepared.
-
The mixture is heated, typically to around 140-150 °C, for several hours.
-
After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., concentrated sodium hydroxide solution).
-
The product is then extracted with an organic solvent, and the solvent is removed to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization.
Yield: This specific reaction has been reported to yield 1,7-naphthyridin-8(7H)-one in approximately 19.5% yield.
The Friedländer Annulation: A Versatile Condensation
The Friedländer synthesis offers a more versatile and generally milder approach to quinoline and naphthyridine synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Causality Behind Experimental Choices: The reaction is typically catalyzed by either an acid or a base. The catalyst facilitates the initial condensation between the amino group and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The choice of catalyst and solvent can significantly impact the reaction rate and yield.
Modern Variations: Recent advancements have focused on developing more environmentally friendly and efficient Friedländer protocols. These include the use of ionic liquids as both catalyst and solvent, and solvent-free grinding conditions with catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O).[3] Microwave-assisted Friedländer synthesis has also been shown to dramatically reduce reaction times and improve yields.
Experimental Protocol: Modified Friedländer Synthesis of a 1,7-Naphthyridine Derivative
This one-pot method demonstrates the synthesis of a 2,4-disubstituted 1,7-naphthyridine from 3-amino-4-acetylpyridine and a ketone.
Procedure:
-
To a solution of 3-amino-4-acetylpyridine and a ketone (e.g., acetone) in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., potassium hydroxide) is added.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product precipitates and can be collected by filtration.
-
The crude product is then washed and can be further purified by recrystallization.
Yield: This modified Friedländer condensation has been reported to produce 2,4-disubstituted 1,7-naphthyridines in yields as high as 82%.
The Combes Synthesis: A Route from β-Diketones
The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone to form a quinoline or, in this case, a naphthyridine.
Causality Behind Experimental Choices: The reaction proceeds through the formation of an enamine intermediate from the amine and the β-diketone. In the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final product. The choice of acid catalyst can influence the regioselectivity of the cyclization.
Regioselectivity: Similar to the Skraup synthesis, the Combes reaction with 3-aminopyridine can potentially yield both 1,5- and 1,7-naphthyridine isomers. The regioselectivity is influenced by a combination of steric and electronic factors of the substituents on both the aminopyridine and the β-diketone.
Modern Synthetic Strategies: Enhancing Efficiency and Control
Contemporary approaches to 1,7-naphthyridine synthesis often employ advanced techniques to overcome the limitations of classical methods, offering improved yields, milder reaction conditions, and greater control over substitution patterns.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields and cleaner products.[1] This technology is particularly well-suited for the synthesis of heterocyclic compounds like naphthyridines.
Causality Behind Experimental Choices: Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase that is often difficult to achieve with conventional heating methods. This can overcome activation energy barriers more efficiently and reduce the formation of side products.
Experimental Protocol: Microwave-Assisted Synthesis of 1,7-Naphthyridine
This multi-step synthesis starts from the readily available 2-cyano-3-pyridylacetonitrile and utilizes microwave irradiation in the final cyclization and oxidation steps.[4]
Procedure:
-
Synthesis of 6-Amino-8-bromo-1,7-naphthyridine: 2-Cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide in ether to afford 6-amino-8-bromo-1,7-naphthyridine in 72.7% yield.
-
Synthesis of 6,8-Dihydrazino-1,7-naphthyridine: The bromo-substituted naphthyridine is then reacted with hydrazine hydrate in dioxane under microwave irradiation (110°C for 8 minutes) to give 6,8-dihydrazino-1,7-naphthyridine in 64.5% yield.
-
Synthesis of 1,7-Naphthyridine: The dihydrazino intermediate is dissolved in acetic acid and water and then added to a hot copper sulfate solution. The mixture is boiled for 3 minutes in a microwave oven. After workup, the final 1,7-naphthyridine product is obtained.
Transition-Metal Catalysis: Precision and Versatility
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 1,7-naphthyridine scaffold is no exception. Catalysts based on palladium, silver, and other transition metals offer highly efficient and regioselective routes to a wide range of substituted 1,7-naphthyridines.[5][6]
Causality Behind Experimental Choices: Transition metals can facilitate a variety of bond-forming reactions, including cross-coupling reactions (e.g., Suzuki, Heck) and cascade cyclizations, under mild conditions. The choice of metal, ligand, and reaction conditions allows for precise control over the reactivity and selectivity of the transformation.
Experimental Protocol: Silver-Catalyzed Synthesis of Fused 1,7-Naphthyridines
This one-pot domino reaction utilizes a silver catalyst to construct diversely substituted polycyclic fused 1,7-naphthyridines from ortho-alkynyl quinolines/pyridines and substituted anthranilic acids or anthranilamides.[1]
Procedure:
-
A mixture of the ortho-alkynyl quinoline/pyridine, the substituted anthranilic acid/anthranilamide, and a silver catalyst (e.g., silver triflate) in a suitable solvent (e.g., 1,4-dioxane) is heated.
-
The reaction is monitored by TLC until completion.
-
The workup typically involves filtration through Celite to remove the catalyst, followed by evaporation of the solvent and purification of the product by column chromatography.
Yield: This silver-catalyzed domino reaction has been reported to produce fused 1,7-naphthyridine scaffolds in excellent yields.[1]
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Typical Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Skraup Synthesis | Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene), High temperature | Low to moderate (e.g., ~19.5% for a directed synthesis) | One-pot reaction from simple starting materials. | Harsh and hazardous conditions, often low yields, formation of tar, poor regioselectivity with unsubstituted aminopyridines. |
| Friedländer Annulation | Amino-pyridyl ketone/aldehyde, Active methylene compound | Acid or base catalyst, often requires heating | Moderate to high (up to 82% for modified versions) | Versatile, milder conditions than Skraup, greater scope for introducing substituents. | Requires pre-functionalized starting materials which may not be readily available. |
| Combes Synthesis | Aminopyridine, β-Diketone | Strong acid (e.g., H₂SO₄, PPA), heating | Variable | Access to different substitution patterns from β-diketones. | Can suffer from regioselectivity issues, requires strongly acidic conditions. |
| Microwave-Assisted Synthesis | Varies (e.g., cyanopyridine derivatives) | Microwave irradiation | Often high (e.g., >60% for individual steps) | Rapid reaction times, often higher yields, cleaner reactions, environmentally friendly. | Requires specialized microwave equipment, may not be suitable for all reaction types. |
| Transition-Metal Catalysis | Varies (e.g., halo-pyridines, alkynyl-pyridines) | Pd, Ag, or other metal catalysts, ligands | Good to excellent | High yields and selectivity, mild reaction conditions, broad functional group tolerance, access to complex structures. | Cost and toxicity of metal catalysts, may require inert atmosphere, ligands can be expensive. |
Visualization of Synthetic Pathways
Classical Synthetic Routes
Caption: Overview of classical synthetic routes to the 1,7-naphthyridine scaffold.
Modern Synthetic Strategies
Caption: Modern synthetic approaches to the 1,7-naphthyridine scaffold.
Conclusion: Choosing the Optimal Synthetic Route
The choice of synthetic route to the 1,7-naphthyridine scaffold is a strategic decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the available laboratory equipment.
-
Classical methods like the Skraup, Friedländer, and Combes syntheses, while historically significant, are often limited by harsh conditions, low yields, and challenges in controlling regioselectivity. However, for the synthesis of specific, simpler derivatives from readily available precursors, they can still be viable options.
-
Microwave-assisted synthesis offers a significant improvement over classical methods by dramatically reducing reaction times and often increasing yields, aligning with the principles of green chemistry.
-
Transition-metal catalysis represents the state-of-the-art in the synthesis of complex and highly functionalized 1,7-naphthyridine derivatives. These methods provide excellent yields and selectivity under mild conditions, making them particularly suitable for the later stages of drug discovery and development where precise control over the molecular architecture is paramount.
For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each of these synthetic strategies is essential for the efficient and successful development of novel 1,7-naphthyridine-based therapeutic agents.
References
- 1. Silver Catalyzed Cascade Strategy for the Synthesis of Diversely Substituted Polycyclic Fused 1,7‐Naphthyridine Scaffolds | Semantic Scholar [semanticscholar.org]
- 2. Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcps.org [ijcps.org]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
A Senior Application Scientist's Guide to Validating Target Engagement of 1,7-Naphthyridine-2-carboxylic Acid in Cellular Assays
Introduction: Beyond Affinity, The Quest for Cellular Target Engagement
In modern drug discovery, identifying a compound with high affinity for its purified target is merely the first step. The critical question that follows is whether this compound can effectively reach and engage its target within the complex and dynamic environment of a living cell. This process, known as target engagement, is a crucial determinant of a compound's potential therapeutic efficacy.
This guide focuses on strategies to validate the cellular target engagement of 1,7-Naphthyridine-2-carboxylic acid. The naphthyridine scaffold is a versatile heterocyclic structure found in numerous bioactive molecules, from antibacterials to kinase inhibitors.[1][2] While this compound itself is a foundational chemical entity, its derivatives have been explored as potent inhibitors of various enzymes.[3][4] For the purpose of this technical guide, we will consider its potential as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) , a key enzyme in the DNA damage response (DDR) pathway and a well-established target for similar chemical scaffolds.[5][6]
Here, we will objectively compare three distinct and powerful methodologies for confirming and quantifying the interaction of our lead compound with PARP1 in a cellular context: the label-free Cellular Thermal Shift Assay (CETSA), the quantitative live-cell NanoBRET™ Target Engagement Assay, and the functionally definitive Cellular PARylation Assay. Our goal is not just to provide protocols, but to illuminate the strategic rationale behind choosing each method and how, when used in concert, they provide a self-validating system for robust target engagement confirmation.
Method 1: Cellular Thermal Shift Assay (CETSA) - The Biophysical Confirmation
Expertise & Experience: CETSA serves as an invaluable first-line technique to confirm the physical interaction between a compound and its target protein inside a cell. Its core principle is that ligand binding confers thermodynamic stability to the target protein, increasing its resistance to heat-induced denaturation.[7][8] The primary advantage of CETSA is that it is label-free; it does not require modification of the compound or the target protein, thereby interrogating the interaction in a state that is as close to native as possible.[7] This is a direct measure of a biophysical event—binding.
When designing a CETSA experiment, the critical parameter is the temperature gradient. An initial melt-curve experiment must be performed on the target protein in the absence of any ligand to identify the temperature at which approximately 50% of the protein denatures and precipitates (the Tagg). Subsequent experiments with the test compound are then centered around this temperature range. A successful target engagement event will result in a rightward shift of this melting curve, indicating that more protein remains soluble at higher temperatures.[9] While powerful, it's important to recognize that not all binding events result in a measurable thermal shift, which can lead to false negatives.[10] Therefore, CETSA is a tool for confirmation, but a negative result should be interpreted with caution and validated by an orthogonal method.
CETSA Experimental Workflow
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or U2OS) and grow to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours in culture media.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.
-
Heating Step: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point (e.g., 45°C to 65°C in 2°C increments) for both vehicle and compound-treated groups.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a specific antibody against PARP1.
-
Data Analysis: Quantify the band intensities for PARP1 at each temperature point. Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 45°C) for both vehicle and compound-treated samples. Plot the normalized soluble PARP1 fraction against temperature to generate the melting curves.
Data Presentation: Hypothetical CETSA Results
| Temperature (°C) | Normalized Soluble PARP1 (Vehicle) | Normalized Soluble PARP1 (+ 10 µM Compound) |
| 45 | 1.00 | 1.00 |
| 49 | 0.95 | 0.98 |
| 53 | 0.78 | 0.92 |
| 57 | 0.51 | 0.85 |
| 61 | 0.23 | 0.65 |
| 65 | 0.05 | 0.35 |
Method 2: NanoBRET™ Target Engagement Assay - Quantitative Affinity in Live Cells
Expertise & Experience: The NanoBRET™ Target Engagement Assay provides a highly sensitive and quantitative measure of compound binding in living cells.[11][12] The technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[13] The target protein (PARP1) is fused to the bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the same active site serves as the energy acceptor.[13][14] When the tracer binds the fusion protein, BRET occurs. A test compound that engages the target will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.
The power of this assay lies in its ability to generate full dose-response curves, allowing for the calculation of an intracellular IC50 value, which reflects the compound's apparent affinity in a physiologically relevant context.[11] This accounts for cell permeability and potential efflux. Furthermore, kinetic variations of this assay can be used to determine compound residence time, a critical parameter for predicting pharmacodynamics.[12] The main consideration for implementing this assay is the upfront investment in molecular biology: one must generate a stable cell line expressing the NanoLuc®-PARP1 fusion protein and have access to a specific fluorescent tracer for PARP1.
NanoBRET™ Experimental Workflow
Caption: NanoBRET™ Target Engagement assay workflow.
Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Twenty-four hours before the assay, transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-PARP1 fusion protein.[15] Alternatively, use a previously established stable cell line.
-
Assay Plating: Harvest the cells and resuspend them in Opti-MEM. Plate the cells into a 96-well white assay plate (e.g., 2 x 10^4 cells per well).[13]
-
Compound Addition: Prepare a serial dilution of this compound in Opti-MEM. Add the compound dilutions to the appropriate wells. Include "no compound" (tracer only) and "no tracer" (background) controls.
-
Tracer Addition: Add a fixed, pre-determined concentration of the PARP1 fluorescent tracer to all wells except the "no tracer" control.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[15]
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to minimize background signal.[13] Add this solution to all wells.
-
Plate Reading: Read the plate within 10 minutes on a luminometer capable of sequentially measuring filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).[13]
-
Data Analysis: Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission). Normalize the data to the "no compound" control (100% engagement) and a high concentration of a known inhibitor (0% engagement). Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Data Presentation: Hypothetical NanoBRET™ Results
| Compound Conc. (nM) | Raw BRET Ratio (mBU) | Normalized Response (%) |
| 0 (No Compound) | 650 | 100.0 |
| 1 | 645 | 98.8 |
| 10 | 580 | 85.7 |
| 50 | 385 | 44.3 |
| 100 | 210 | 14.3 |
| 500 | 105 | 0.0 |
| 1000 | 102 | -0.5 |
Method 3: Cellular PARylation Assay - The Functional Confirmation
Expertise & Experience: While CETSA and NanoBRET confirm target binding, a functional assay is required to prove that this binding event translates into the inhibition of the target's biological activity. For PARP1, the most direct functional readout is the production of its enzymatic product, poly(ADP-ribose) (PAR).[16] In this assay, cells are first treated with a DNA damaging agent (e.g., hydrogen peroxide or MMS) to robustly activate PARP1.[9] In the presence of an effective inhibitor, this induced PARylation will be suppressed.
This assay provides the ultimate validation of on-target activity. It directly measures the downstream consequence of target engagement in a relevant signaling pathway.[9] The choice of readout can be a semi-quantitative Western blot for PAR polymers or a more quantitative and higher-throughput ELISA.[9] A positive result in this assay, demonstrating a dose-dependent reduction in DNA damage-induced PAR levels, provides high confidence that the compound is not just binding to PARP1 but is functionally inhibiting it in cells.
PARP1 Signaling Pathway and Inhibition
Caption: PARP1 signaling in DNA repair and its inhibition.
Detailed Experimental Protocol: Cellular PARylation ELISA
-
Cell Culture: Plate cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of this compound or a reference inhibitor (e.g., Olaparib) for 1 hour at 37°C.[9]
-
DNA Damage Induction: To stimulate PARP1 activity, treat cells with a DNA damaging agent (e.g., 1 mM H₂O₂) for 15 minutes at 37°C.[9] Include a "no damage" control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them using the buffer provided in a commercial PAR ELISA kit.
-
PAR Quantification (ELISA): Perform the ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates to a plate pre-coated with an anti-PAR antibody, followed by incubation with a secondary detection antibody and substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Subtract background, normalize the data to the "vehicle + damage" control (100% PAR formation), and plot the percent PAR formation against the compound concentration to determine the functional IC50.
Data Presentation: Hypothetical Cellular PARylation Results
| Compound Conc. (nM) | Absorbance (450nm) | % PAR Formation |
| 0 (No Damage) | 0.15 | 2.5 |
| 0 (+ Damage) | 2.05 | 100.0 |
| 1 | 2.01 | 97.9 |
| 10 | 1.65 | 78.9 |
| 100 | 0.90 | 39.5 |
| 1000 (1 µM) | 0.25 | 5.3 |
| 10000 (10 µM) | 0.18 | 1.6 |
Comparative Summary and Strategic Recommendations
Choosing the right assay depends on the specific question being asked at a particular stage of drug development. Each method offers unique insights, and they are most powerful when used in a complementary fashion.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Cellular PARylation Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Inhibition of enzymatic activity |
| Assay Type | Biophysical (Binding) | Biophysical (Binding) | Functional (Inhibition) |
| Cell State | Intact cells or lysate (endpoint) | Live cells (real-time) | Intact cells (endpoint) |
| Key Requirement | Specific antibody for detection | NanoLuc® fusion protein & fluorescent tracer | Method to quantify PAR (ELISA/WB) |
| Information Gained | Target binding confirmation | Intracellular affinity (IC50), residence time | Functional cellular potency (IC50) |
| Primary Advantage | Label-free, near-native context | Highly quantitative, live-cell kinetics | Confirms functional consequence of binding |
| Primary Limitation | Lower throughput, not all binding alters stability | Requires cell engineering and specific tracer | Indirect measure of direct binding |
Senior Scientist's Recommendation:
For a comprehensive validation of this compound's engagement with PARP1, a tiered approach is recommended:
-
Initial Confirmation with CETSA: Begin with CETSA to rapidly confirm that the compound physically interacts with PARP1 in the cellular milieu. A positive thermal shift provides strong, label-free evidence of target engagement.
-
Quantitative Profiling with NanoBRET™: If CETSA is positive, proceed to the NanoBRET™ assay. This will provide a precise intracellular IC50, offering a quantitative measure of the compound's potency in a live-cell environment and allowing for direct comparison with other inhibitors.
-
Definitive Functional Validation with a PARylation Assay: Finally, use the cellular PARylation assay to demonstrate that the observed binding translates into functional inhibition of PARP1's enzymatic activity. This crucial step links target engagement to a biological outcome, providing the highest level of confidence in the compound's mechanism of action.
By systematically employing these orthogonal assays, researchers can build a robust and self-validating data package that definitively proves the on-target cellular activity of their lead compounds, paving the way for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eubopen.org [eubopen.org]
- 16. Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 1,7-Naphthyridine-2-carboxylic acid
Introduction: The Significance of Selectivity in Kinase Inhibitor Discovery
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a range of therapeutic potential, including roles as anticancer and anti-inflammatory agents.[1] A significant portion of this activity stems from the ability of these molecules to inhibit protein kinases, a large family of enzymes that are central regulators of cellular signaling.[2] However, the development of kinase inhibitors is a double-edged sword. While potent inhibition of a target kinase can yield therapeutic benefits, off-target activity can lead to unforeseen side effects and toxicity.[3][4] Therefore, a comprehensive understanding of a compound's selectivity across the human kinome is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a foundational member of this chemical series, 1,7-Naphthyridine-2-carboxylic acid. We will present a hypothetical, yet scientifically rigorous, kinase screening study, detailing the experimental design, presenting the data in a comparative format, and interpreting the results in the context of established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the kinase selectivity of this important chemical scaffold and the methodologies used to assess it.
Hypothetical Kinase Target Profile of this compound: A Rationale for Broad Screening
While comprehensive screening data for the parent compound, this compound, is not extensively published, the known activity of its derivatives provides a compelling rationale for a broad cross-reactivity assessment. For instance, derivatives of 1,7-naphthyridine have been identified as potent inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A), a lipid kinase with emerging roles in cancer biology.[5][6] Additionally, 1,7-naphthyridine 1-oxides have been developed as selective inhibitors of p38 MAP kinase, a key player in inflammatory responses.
Given these precedents, it is plausible that this compound itself may exhibit activity against these or related kinases. However, the ATP-binding site, the target of most small molecule kinase inhibitors, is highly conserved across the kinome.[7] This structural similarity creates the potential for a compound to bind to numerous kinases, leading to a complex pharmacological profile.[8] A broad kinase panel screen is therefore essential to:
-
Identify the primary kinase target(s) of this compound.
-
Uncover any potential off-target activities that could contribute to either therapeutic efficacy or adverse effects.
-
Establish a baseline selectivity profile that can be used to guide the design of more potent and selective derivatives.
For the purposes of this guide, we will hypothesize that this compound has a primary affinity for a kinase within the CMGC group (which includes MAP kinases) and will proceed to profile it against a representative panel of kinases from various families.
Experimental Design for Kinase Cross-Reactivity Profiling
A robust and reproducible experimental design is the cornerstone of any reliable kinase profiling study. Here, we outline a detailed protocol for assessing the inhibitory activity of this compound against a diverse panel of kinases using a widely accepted in vitro assay.
Selected Kinase Panel
To obtain a broad overview of the compound's selectivity, a panel of 18 kinases representing six major groups of the human kinome (TK, TKL, STE, CK1, AGC, and CAMK, CMGC) has been selected. This panel includes kinases with diverse biological functions and varying degrees of ATP-binding site homology.
Table 1: Representative Kinase Screening Panel
| Kinase Family | Kinase Target |
| TK | ABL1, EGFR, SRC |
| TKL | RAF1 |
| STE | MAP2K1 (MEK1), MAPK14 (p38α) |
| CK1 | CSNK1D (CK1δ) |
| AGC | AKT1, PRKACA (PKA), ROCK1 |
| CAMK | CAMK2A, CHEK1 |
| CMGC | CDK2, GSK3B, DYRK1A, MAPK8 (JNK1) |
| Lipid Kinase | PIP4K2A |
| Atypical | AURKA |
Detailed In Vitro Kinase Inhibition Assay Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput compatible means of assessing kinase activity.[1][9]
Materials:
-
This compound (Test Compound)
-
Staurosporine (Positive Control - Broad Spectrum Inhibitor)[10]
-
Upadacitinib (Positive Control - Selective JAK1 inhibitor, used here as a hypothetical selective control for a specific kinase family)
-
DMSO (Negative Control)
-
Recombinant Kinases (from the panel in Table 1)
-
Respective kinase-specific substrates and cofactors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Staurosporine, and Upadacitinib in 100% DMSO.
-
Perform serial dilutions in DMSO to create working solutions. For a single-point screen, a 100 µM working solution is typically used.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the specific kinase and its corresponding substrate.
-
Add 0.5 µL of the test compound, control compounds, or DMSO to the appropriate wells. The final concentration for a single-point screen is typically 10 µM.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition). The formula is: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_no_kinase) / (Luminescence_DMSO - Luminescence_no_kinase))
-
Below is a diagram illustrating the experimental workflow.
Caption: Workflow of the in vitro kinase inhibition assay.
Data Presentation and Interpretation
The results of the hypothetical kinase screen are summarized in Table 2. The data is presented as the percentage of inhibition at a single concentration (10 µM) of the test compound and controls. This format allows for a rapid comparison of the compound's activity across the kinase panel.
Table 2: Hypothetical Cross-Reactivity Profile of this compound and Control Compounds (% Inhibition at 10 µM)
| Kinase Family | Kinase Target | This compound | Staurosporine | Upadacitinib |
| TK | ABL1 | 25% | 98% | 5% |
| EGFR | 15% | 95% | 2% | |
| SRC | 30% | 99% | 8% | |
| TKL | RAF1 | 45% | 92% | 1% |
| STE | MAP2K1 (MEK1) | 12% | 88% | 3% |
| MAPK14 (p38α) | 85% | 96% | 4% | |
| CK1 | CSNK1D (CK1δ) | 55% | 94% | 6% |
| AGC | AKT1 | 18% | 97% | 2% |
| PRKACA (PKA) | 22% | 99% | 1% | |
| ROCK1 | 35% | 98% | 7% | |
| CAMK | CAMK2A | 28% | 96% | 3% |
| CHEK1 | 40% | 91% | 5% | |
| CMGC | CDK2 | 60% | 93% | 9% |
| GSK3B | 75% | 95% | 10% | |
| DYRK1A | 68% | 97% | 8% | |
| MAPK8 (JNK1) | 88% | 99% | 12% | |
| Lipid Kinase | PIP4K2A | 92% | 85% | 15% |
| Atypical | AURKA | 10% | 90% | 4% |
Selectivity Visualization
To visually represent the selectivity profile of this compound, the data from Table 2 is presented in the following diagram.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. academic.oup.com [academic.oup.com]
- 9. eastport.cz [eastport.cz]
- 10. Staurosporine - Wikipedia [en.wikipedia.org]
Benchmarking the Photostability of 1,7-Naphthyridine-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the inherent stability of a therapeutic candidate under various environmental conditions is a cornerstone of its developmental success. Among these, photostability—the ability of a compound to resist degradation upon exposure to light—is a critical parameter that can dictate formulation strategies, packaging requirements, and ultimately, patient safety. This guide provides a comprehensive framework for benchmarking the photostability of a promising class of heterocyclic compounds: 1,7-naphthyridine-2-carboxylic acid derivatives. These scaffolds are of increasing interest in medicinal chemistry due to their diverse biological activities.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison based on established principles and experimental methodologies. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis of hypothetical derivatives to illustrate the impact of chemical structure on photostability.
The Critical Importance of Photostability in Drug Development
The absorption of light by a drug molecule can trigger a cascade of photochemical reactions, leading to the formation of photodegradation products. These products can result in a loss of potency, altered bioavailability, and in the worst-case scenario, the emergence of toxic entities. Therefore, a thorough understanding and rigorous assessment of a drug candidate's photostability are mandated by regulatory agencies worldwide, as outlined in the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B.[3][4][5][6]
The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, is known to possess photosensitive properties. The aromatic nature and the presence of heteroatoms can facilitate the absorption of ultraviolet (UV) and visible light, making a systematic evaluation of the photostability of its derivatives an indispensable part of the preclinical development process.
Designing a Comparative Photostability Study
To objectively benchmark the photostability of this compound derivatives, a carefully designed study is paramount. The primary objective is to understand how different substituents on the naphthyridine scaffold influence the molecule's susceptibility to photodegradation.
Selection of Model Compounds
A representative set of this compound derivatives should be selected to cover a range of electronic and steric properties. This allows for a systematic evaluation of structure-photostability relationships. For this guide, we will consider a hypothetical set of derivatives:
-
Compound A: this compound (the parent compound)
-
Compound B: 4-Methoxy-1,7-naphthyridine-2-carboxylic acid (with an electron-donating group)
-
Compound C: 4-Nitro-1,7-naphthyridine-2-carboxylic acid (with an electron-withdrawing group)
-
Compound D: 4-Chloro-1,7-naphthyridine-2-carboxylic acid (with a halogen substituent)
This selection allows for the investigation of how electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro and chloro) modulate the electron density of the aromatic system and, consequently, its photochemical reactivity.
Experimental Workflow
The photostability testing will be conducted following the principles outlined in the ICH Q1B guideline. The workflow is designed to be a self-validating system, incorporating controls and standardized conditions to ensure the reliability and reproducibility of the results.
Caption: Figure 1: Experimental Workflow for Photostability Testing.
Detailed Experimental Protocols
The following protocols are designed to provide a robust and reproducible method for assessing the photostability of this compound derivatives.
Protocol 1: Sample Preparation
-
Solution Phase:
-
Prepare a stock solution of each test compound (Compounds A, B, C, and D) in a suitable solvent system (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Ensure the solvent system is transparent to the light source and does not induce degradation on its own.
-
Transfer an appropriate volume of each solution into chemically inert and transparent quartz cuvettes.
-
-
Solid Phase:
-
Weigh a precise amount of each solid compound.
-
Spread the powder as a thin, uniform layer (not more than 3 mm thick) in a chemically inert container, such as a glass petri dish.[7]
-
-
Dark Control:
Protocol 2: Light Exposure
-
Light Source:
-
Utilize a calibrated photostability chamber equipped with a light source that complies with ICH Q1B guidelines.[4][7] Option 1, a xenon lamp, or Option 2, a combination of cool white fluorescent and near-UV lamps, are both acceptable.
-
The light source should emit a spectral distribution similar to the D65/ID65 standard.
-
-
Exposure Conditions:
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV-A) energy of not less than 200 watt-hours per square meter.[4][7]
-
Monitor the light exposure using a calibrated lux meter and radiometer.
-
Maintain a constant temperature inside the chamber to minimize thermal degradation.
-
Protocol 3: Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Stationary Phase: A C18 column is typically suitable.
-
Detection: UV detection at the λmax of each compound.
-
Quantify the remaining percentage of the parent compound at various time points during the light exposure.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Utilize LC-MS/MS to identify the major degradation products.
-
The mass-to-charge ratio (m/z) of the degradation products can provide valuable information about their chemical structures.
-
Comparative Analysis and Data Presentation
The data obtained from the photostability studies should be tabulated for a clear and objective comparison. The following table presents hypothetical results for our model compounds.
| Compound | Substituent (at C4) | % Degradation (Solution, 24h) | % Degradation (Solid, 24h) | Major Degradation Products (Hypothetical) |
| A | -H | 15% | 5% | Decarboxylation product |
| B | -OCH₃ | 8% | 2% | Demethylated product |
| C | -NO₂ | 25% | 12% | Reduced nitro group, ring-opened products |
| D | -Cl | 18% | 7% | Dechlorinated product |
Table 1: Hypothetical Photostability Data for this compound Derivatives.
Interpretation of Results
-
Compound B (-OCH₃): The electron-donating methoxy group is expected to increase the electron density of the aromatic ring, potentially making it more stable towards certain photochemical reactions. This is reflected in the lower degradation percentage.
-
Compound C (-NO₂): The electron-withdrawing nitro group can make the aromatic ring more susceptible to nucleophilic attack in the excited state, leading to a higher rate of degradation.
-
Compound D (-Cl): Halogenated aromatic compounds are known to undergo photodehalogenation, which would contribute to the observed degradation.
-
Solution vs. Solid State: As expected, degradation is generally faster in solution due to the greater mobility of the molecules and the presence of solvent that can participate in the reaction.
Proposed Photodegradation Pathway
Based on the principles of organic photochemistry, a plausible degradation pathway for this compound can be proposed. The primary photoreactions for such heterocyclic systems often involve decarboxylation, photooxidation, and photoreduction.
Caption: Figure 2: Proposed Photodegradation Pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic benchmarking of the photostability of this compound derivatives. By employing a well-designed experimental protocol rooted in the ICH Q1B guidelines, researchers can obtain reliable and comparable data to inform lead optimization, formulation development, and packaging decisions.
The hypothetical data presented herein underscore the profound impact of substituent effects on the photostability of this important heterocyclic scaffold. Future work should focus on the experimental validation of these principles with a broader range of derivatives and a detailed structural elucidation of the major photodegradation products. A thorough understanding of the degradation pathways will not only aid in the development of more stable drug candidates but also contribute to the overall safety and efficacy of novel therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of 1,7- and 1,8-Naphthyridine Derivatives in Drug Design
Introduction: The Significance of Isomeric Scaffolds in Medicinal Chemistry
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry. Their rigid structure and ability to form multiple hydrogen bonds have made them a cornerstone in the development of therapeutics for a wide range of diseases.[1][2][3] Among the various isomers, the 1,7- and 1,8-naphthyridine cores are particularly prominent, featuring in numerous compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6]
While structurally similar, the distinct placement of a single nitrogen atom between the 1,7- and 1,8-isomers can profoundly influence their physicochemical properties, three-dimensional conformation, and ultimately, their interaction with biological targets. This guide provides a comprehensive comparison of these two scaffolds through the lens of molecular docking, offering researchers and drug development professionals a framework for understanding their differential binding behaviors and leveraging these insights for rational drug design. We will delve into a validated, step-by-step docking protocol, present comparative binding data, and explain the causal relationships between isomeric structure and predicted biological activity.
Structural and Electronic Divergence: More Than Just a Nitrogen Atom
The fundamental difference between 1,7- and 1,8-naphthyridine lies in the position of the nitrogen atom in the second ring. This seemingly minor alteration has significant consequences for the molecule's electronic landscape and hydrogen bonding potential.
-
1,8-Naphthyridine: The two nitrogen atoms are positioned peri to each other, creating a "pincer-like" arrangement of hydrogen bond acceptors. This geometry is particularly adept at chelating metal ions and forming bidentate hydrogen bonds with specific amino acid residues, such as the hinge region of kinases.
-
1,7-Naphthyridine: The nitrogen atoms are more distant, leading to a different distribution of the electron density and a distinct vector for potential hydrogen bonding interactions. This can result in completely different binding orientations within the same active site compared to its 1,8-counterpart.
These intrinsic differences mandate separate and comparative evaluations to fully understand the structure-activity relationship (SAR) for each scaffold.
Key Biological Targets: A Tale of Two Isomers
Both scaffolds have been successfully targeted against a diverse array of proteins. However, certain therapeutic areas have seen a prevalence of one isomer over the other, underscoring their distinct pharmacological profiles.
-
1,7-Naphthyridine Derivatives have shown significant promise as inhibitors of various kinases and receptors. Notable targets include PIP4K2A (a lipid kinase implicated in cancer), p38 MAP kinase (involved in inflammatory responses), and the tachykinin NK1 receptor (a target for CNS disorders).[4][7][8][9] They have also been investigated for their ability to inhibit the Wnt signaling pathway.[4][10]
-
1,8-Naphthyridine Derivatives are widely recognized for their potent anticancer and antimicrobial activities.[11][12][13] They frequently target enzymes essential for cell proliferation and survival, such as DNA topoisomerase II and DNA gyrase.[2][3][6][14][15] Additionally, a broad range of protein kinases, including EGFR and c-Met, have been identified as targets.[6][16]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
To objectively compare these scaffolds, a robust and reproducible docking protocol is essential. The following workflow is designed to be a self-validating system, ensuring the reliability of the generated binding poses and scores. For this guide, we will use the kinase PIP4K2A as a representative target, for which potent 1,7-naphthyridine inhibitors have been identified.[7][8]
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Navigating the Therapeutic Window: A Comparative Evaluation of 1,7-Naphthyridine-2-carboxylic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, the 1,7-naphthyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth, objective comparison of the therapeutic index of 1,7-Naphthyridine-2-carboxylic acid-based compounds against relevant alternative agents. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the critical information needed to advance the development of this promising class of molecules.
The Therapeutic Index: A Critical Gatekeeper in Drug Development
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It represents the window between the dose that elicits a therapeutic effect and the dose that causes toxicity.[4][5] A high therapeutic index is desirable, indicating a large margin between efficacy and toxicity.[1] Conversely, a low or narrow therapeutic index necessitates careful dose monitoring to avoid adverse effects.[4]
In preclinical animal studies, the TI is typically calculated as the ratio of the lethal dose for 50% of the population (LD50) to the minimum effective dose for 50% of the population (ED50).[6] In the context of human studies, the toxic dose in 50% of the population (TD50) is used instead of the LD50.[1][5]
For in vitro studies, a similar concept, the in vitro therapeutic index, can be calculated. This is often expressed as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in target cells (e.g., cancer cells).[2] This provides an early indication of a compound's selectivity and potential for a favorable therapeutic window.
Comparative Analysis of Therapeutic Indices
This section provides a comparative analysis of the therapeutic index of this compound-based compounds and their analogues across different therapeutic areas. Where direct TI values are unavailable, we will utilize in vitro cytotoxicity and efficacy data to derive an in vitro therapeutic index.
Anticancer Activity
Several 1,7-naphthyridine derivatives have demonstrated significant potential as anticancer agents.[2][4] A key aspect of their evaluation is their selectivity for cancer cells over healthy cells.
Table 1: Comparative Anticancer Activity and In Vitro Therapeutic Index
| Compound/Drug | Target/Mechanism | Cancer Cell Line(s) | Efficacy (IC50/EC50) | Normal Cell Line | Cytotoxicity (IC50) | In Vitro TI (Normal IC50 / Cancer IC50) | Reference(s) |
| Bisleuconothine A (1,7-Naphthyridine Alkaloid) | Wnt Signaling Inhibition | HCT116 (Colon) | 3.18 µM | Not Reported | Not Reported | Not Reported | [1] |
| HT29 (Colon) | 1.09 µM | [1] | |||||
| Compound 17a (2,4-disubstituted-1,7-naphthyridine) | Not Specified | MOLT-3 (Leukemia) | 9.1 µM | MRC-5 (Lung Fibroblast) | > 50 µM | > 5.5 | [4] |
| HeLa (Cervical) | 13.2 µM | > 3.8 | [4] | ||||
| HL-60 (Leukemia) | 8.9 µM | > 5.6 | [4] | ||||
| 5-Fluorouracil (Alternative) | Thymidylate Synthase Inhibition | Various | Varies | Various | Varies | Generally Low | [6] |
| Olaparib (PARP Inhibitor - Alternative) | PARP Inhibition | BRCA-mutated cancers | Varies | Varies | Varies | Generally Favorable in BRCA-mutated context | [7] |
Discussion:
The data in Table 1 highlights the promising selectivity of certain 1,7-naphthyridine derivatives. For instance, compound 17a demonstrates a respectable in vitro therapeutic index, suggesting a degree of cancer cell-specific cytotoxicity.[4] While a direct TI for Bisleuconothine A is not available, its potent low-micromolar activity against colon cancer cell lines warrants further investigation into its effects on normal cells.[1] In comparison, conventional chemotherapeutics like 5-Fluorouracil often exhibit a narrow therapeutic index due to their non-specific effects on rapidly dividing cells.[6] Targeted therapies like the PARP inhibitor Olaparib can have a more favorable TI, but their efficacy is often restricted to specific patient populations with particular genetic markers.[7]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical area of research. Certain 1,7-naphthyridine derivatives have shown potential in this arena.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Drug | Target/Mechanism | In Vivo Model | Efficacy (ED50) | Notes | Reference(s) |
| 1,7-Naphthyridine 1-Oxides | p38 MAP Kinase Inhibition | Murine model of LPS-induced inflammation | 0.5 mg/kg (oral) | Demonstrated reduction in TNFα production. | [2] |
| Dexamethasone (Alternative) | Glucocorticoid Receptor Agonist | Various | Varies | Broad anti-inflammatory effects but significant side effects with long-term use. |
Discussion:
The 1,7-naphthyridine 1-oxides display potent in vivo anti-inflammatory activity at a low oral dose.[2] Their mechanism of action, targeting p38 MAP kinase, offers a more specific approach compared to broadly acting corticosteroids like dexamethasone. While highly effective, the long-term use of corticosteroids is associated with a range of adverse effects, highlighting the need for alternative therapies with a better therapeutic index.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Naphthyridine derivatives, historically, have a strong precedent in this field with the quinolone antibiotics.
Table 3: Comparative Antimicrobial Activity
| Compound/Drug | Target Organism(s) | Efficacy (MIC) | Notes | Reference(s) |
| 2,7-Naphthyridine Derivatives | Staphylococcus aureus | 8 - 31 µg/mL | Showed low cytotoxicity in fibroblast cell lines and no systemic toxicity in G. mellonella model. | [8] |
| Nalidixic Acid (1,8-Naphthyridine - Alternative) | Gram-negative bacteria | Varies | First of the quinolone antibiotics. | [3] |
| Ciprofloxacin (Fluoroquinolone - Alternative) | Broad spectrum | Varies | A widely used broad-spectrum antibiotic. | [3] |
Discussion:
While the focus of this guide is on this compound derivatives, data on the closely related 2,7-naphthyridines provides valuable insights. These compounds exhibit activity against Staphylococcus aureus and, importantly, demonstrate a favorable preliminary safety profile with low in vitro cytotoxicity and no in vivo toxicity in a larval model.[8] This suggests the potential for a favorable therapeutic index. Comparison with established antibiotics like nalidixic acid and ciprofloxacin is crucial for contextualizing the potency and spectrum of activity of these new derivatives.[3]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section details the methodologies for key experiments used to evaluate the therapeutic index.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effect of a compound on both cancerous and normal cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a murine xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 1,7-naphthyridine derivative (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of the compound.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Metabolic Stability of Naphthyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthyridine Scaffold in Medicinal Chemistry
Naphthyridines, a class of bicyclic heteroaromatic compounds, are structural isomers of diazanaphthalene, characterized by a fused two-pyridine ring system.[1] The six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each possess a unique arrangement of nitrogen atoms, which profoundly influences their physicochemical properties, target engagement, and, critically, their metabolic fate.[2] This structural diversity has established the naphthyridine core as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory drugs.[3][4]
However, the journey from a promising lead compound to a viable drug candidate is frequently challenged by pharmacokinetic hurdles, with metabolic instability being a primary cause of failure.[5] A compound that is rapidly metabolized will struggle to achieve and maintain therapeutic concentrations in vivo.[1] Therefore, a deep understanding of the metabolic stability of different naphthyridine isomers is not merely an academic exercise; it is a cornerstone of rational drug design.
This guide provides a comparative framework for analyzing the metabolic stability of naphthyridine isomers. We will delve into the core biochemical principles, present authoritative experimental protocols for assessing stability, and discuss strategic modifications to enhance the metabolic endurance of naphthyridine-based drug candidates.
Pillar 1: The Biochemical Basis of Naphthyridine Metabolism
The metabolic stability of a compound is its susceptibility to biotransformation by metabolic enzymes.[1] This process is typically divided into Phase I and Phase II reactions. The liver is the primary site of drug metabolism, and hepatic enzymes are central to determining a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[6]
Phase I Metabolism: The Role of Cytochrome P450 and Aldehyde Oxidase
Phase I reactions, primarily oxidations, introduce or expose functional groups. For N-heterocycles like naphthyridines, two enzyme families are of paramount importance:
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of a vast number of xenobiotics.[7] CYPs catalyze the oxidation of electron-rich aromatic systems.[8] The presence and position of the electronegative nitrogen atoms in the naphthyridine rings decrease the electron density of the scaffold, generally making it less susceptible to CYP-mediated oxidation compared to its carbocyclic analog, naphthalene.[9] However, oxidation can still occur, and the relative electron density of each carbon atom—dictated by the isomer's specific nitrogen arrangement—will determine the most likely "metabolic hotspots."
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that plays a significant role in the metabolism of N-heterocycles. It typically oxidizes carbon atoms adjacent to a ring nitrogen that are electron-deficient. This makes AO a critical consideration for naphthyridines, as many isomers possess such susceptible positions. Studies on 1,6-naphthyridine and isoquinoline derivatives have demonstrated that they can be subject to rapid AO-mediated metabolism.[10]
Comparative Analysis of Isomeric Susceptibility
| Isomer | Structure | Predicted Metabolic Hotspots & Rationale |
| 1,5-Naphthyridine | ![]() | AO: C2, C6 (adjacent to N). CYP: C3, C4, C7, C8. The symmetrical nitrogen placement may offer moderate stability compared to more polarized isomers. |
| 1,6-Naphthyridine | ![]() | AO: C2, C5, C7 (adjacent to N). Known to be susceptible to AO metabolism.[10] CYP: C3, C4, C8. |
| 1,7-Naphthyridine | ![]() | AO: C2, C6, C8 (adjacent to N). CYP: C3, C4, C5. |
| 1,8-Naphthyridine | ![]() | AO: C2, C7 (adjacent to N). CYP: C3, C4, C5, C6. This core is found in many drugs, suggesting it can be a relatively stable scaffold.[3] |
| 2,6-Naphthyridine | ![]() | AO: C1, C3, C5, C7 (adjacent to N). High number of potential AO sites may suggest higher vulnerability. CYP: C4, C8. |
| 2,7-Naphthyridine | ![]() | AO: C1, C3, C6, C8 (adjacent to N). CYP: C4, C5. |
Disclaimer: This table presents a predictive analysis based on established principles of metabolic chemistry. Actual metabolic stability must be confirmed experimentally.
Case Study: Metabolism of Nalidixic Acid (a 1,8-Naphthyridine Derivative)
Nalidixic acid, a foundational quinolone antibiotic, is a well-studied 1,8-naphthyridine derivative. Its metabolic pathway illustrates how substituents, rather than the core itself, often represent the primary sites of biotransformation. The core ring system remains intact. The primary metabolic routes are:
-
Phase I Hydroxylation: The methyl group at the C7 position is oxidized to form 7-hydroxymethylnalidixic acid.[11]
-
Further Oxidation: The hydroxymethyl metabolite can be further oxidized to the corresponding 7-carboxynalidixic acid.[11]
-
Phase II Glucuronidation: Both nalidixic acid and its hydroxylated metabolite undergo conjugation with glucuronic acid, a Phase II reaction that increases water solubility and facilitates excretion.[11]
This case underscores a critical principle: while the inherent stability of the naphthyridine core is important, the metabolic liabilities of a drug candidate are most often found in its substituents.
Pillar 2: Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of different compounds, two in vitro assays are considered industry standards: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Experimental Workflow Overview
The following diagram illustrates the general workflow for in vitro metabolic stability assays.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I (CYP-mediated) metabolism. Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.
A. Rationale & Causality
-
Microsomes: Provide a concentrated source of Phase I enzymes.
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. The reaction is initiated by its addition. Incubations without NADPH serve as a negative control to detect non-CYP-dependent degradation.
-
37°C Incubation: Mimics physiological temperature.
-
Acetonitrile Quenching: Cold organic solvent precipitates proteins, instantly stopping all enzymatic reactions. It also contains an internal standard (IS) for accurate quantification during LC-MS/MS analysis.
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 1 µM) in the buffer.
-
Thaw liver microsomes (e.g., human, rat) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.
-
Prepare an NADPH regenerating system or a simple NADPH solution (e.g., 1 mM final concentration).
-
Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH solution to each well. The time of addition is T=0.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of the cold quenching solution to the respective wells.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Protocol 2: Hepatocyte Stability Assay
This assay is considered more physiologically relevant as it uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. It also accounts for compound uptake into the cell.
A. Rationale & Causality
-
Hepatocytes: Provide a complete metabolic system, including both Phase I and Phase II enzymes, cofactors, and cellular transport mechanisms. This gives a more comprehensive picture of hepatic clearance.
-
Cell Viability: Ensuring high cell viability is critical for the assay's integrity.
-
Suspension Incubation: Gentle shaking in suspension ensures the cells remain viable and have adequate exposure to the test compound.
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (must be >80%).
-
Resuspend the viable hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.
-
Prepare test compound working solutions at the desired final concentration (e.g., 1 µM) in the incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound working solution to initiate the reaction (T=0).
-
Incubate the plate at 37°C in a humidified incubator (5% CO2) with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by sampling the incubation mixture and adding it to a quenching solution of ice-cold acetonitrile with an internal standard.
-
-
Sample Processing & Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal stability assay (centrifugation, supernatant transfer, analysis).
-
-
Data Analysis:
-
Data analysis is similar to the microsomal assay, yielding t½ and CLint.
-
The intrinsic clearance is typically expressed in units of µL/min/10^6 cells.
-
This in vitro CLint value can then be scaled to predict in vivo hepatic clearance (CLh) for the whole liver, taking into account factors like liver weight and hepatocellularity.[12]
-
Pillar 3: Strategic Approaches to Enhance Metabolic Stability
When a promising naphthyridine-based compound exhibits poor metabolic stability, medicinal chemists can employ several strategies to mitigate this liability. This process is often guided by metabolite identification studies, which pinpoint the exact molecular "soft spots."
Logical Framework for Improving Stability
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CoMFA and CoMSIA analyses on 4-oxo-1,4-dihydroquinoline and 4-oxo-1,4-dihydro-1,5-, -1,6- and -1,8-naphthyridine derivatives as selective CB2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nalidixic Acid and the Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,7-Naphthyridine-2-carboxylic Acid
This document provides a detailed protocol for the safe and compliant disposal of 1,7-Naphthyridine-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that these practices are understood, respected, and correctly implemented in a laboratory setting. The procedures outlined are grounded in established hazardous waste management principles and are designed to ensure the safety of personnel and compliance with environmental regulations.
Hazard Identification and Inherent Risks
Based on analogous compounds, this compound should be handled as a hazardous substance with the potential to cause irritation.[3][4] The primary anticipated hazards are summarized in the table below.
| Hazard Category | Anticipated Effect | Rationale and Causality |
| Skin Irritation | May cause redness, itching, or inflammation upon contact.[3][4] | The acidic nature of the carboxylic acid group and the reactivity of the naphthyridine ring system can disrupt skin integrity. |
| Eye Irritation | May cause serious eye irritation, pain, or damage.[3][4] | Direct contact with eye tissue can lead to significant irritation or chemical burns due to the compound's chemical properties. |
| Respiratory Irritation | Inhalation of dust or aerosol may irritate the respiratory tract.[3][4] | Fine particulates can be inhaled and deposited in the lungs and airways, causing localized inflammation. |
| Aquatic Toxicity | May be harmful to aquatic life.[5] | The release of complex organic molecules into waterways can disrupt aquatic ecosystems. Therefore, drain disposal is not a viable or compliant option.[4][6] |
Given these potential hazards, this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or via the sanitary sewer system.[7]
Essential Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, researchers must be equipped with the appropriate PPE to mitigate the risks of exposure.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[8]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron may be advisable.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood to ensure adequate ventilation.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of collection, storage, and transfer. This protocol ensures compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[11]
Step 1: Waste Characterization and Container Selection
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, contaminated paper towels), must be treated as hazardous waste.
-
Select a Compatible Container:
-
Use a dedicated, leak-proof container with a secure screw-top cap.[12]
-
The container material must be chemically compatible. High-density polyethylene (HDPE) is a suitable choice. Avoid using metal containers for acidic waste.[11]
-
Never use former food-grade containers (e.g., jars, bottles) for hazardous waste accumulation.[12]
-
Step 2: Labeling and Accumulation
-
Proper Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound". Avoid abbreviations.
-
An accurate list of all constituents in the container, including solvents, with percentage estimates.
-
The date the first drop of waste was added.
-
-
Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
Step 3: Segregation and Chemical Incompatibility
-
Prevent Reactions: It is critical to prevent accidental mixing with incompatible chemicals. Store waste containing this compound separately from:
Step 4: Final Disposal and Removal
-
Request Pickup: Once the waste container is full (do not exceed 90% capacity) or when the experiment is complete, arrange for its removal.[11] Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Documentation: Ensure all information on the hazardous waste tag is complete and accurate. Your EHS office will use this to properly manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]
The diagram below illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a small-scale spill within a laboratory setting, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: If not already in one, ensure the area is well-ventilated or perform the cleanup within a fume hood.[3]
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: For liquid spills, use a chemical absorbent pad or inert material like vermiculite. For solid spills, gently sweep up the material to avoid creating dust.[4]
-
Collect Waste: Place all contaminated materials (absorbent, broken glass, etc.) into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, thereby protecting both laboratory personnel and the environment.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,7-Naphthyridine-2-carboxylic acid
This document provides essential safety and logistical information for the handling and disposal of 1,7-Naphthyridine-2-carboxylic acid. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of deep-seated safety and operational excellence in the laboratory.
Hazard Profile: An Evidence-Based Assessment
Compounds within the naphthyridine-carboxylic acid class, such as 1,6-Naphthyridine-2-carboxylic acid, consistently present a specific set of hazards.[1] The primary risks are associated with irritation upon contact with skin, eyes, and the respiratory system.[2][3][4] Therefore, we must operate under the assumption that this compound exhibits a similar hazard profile.
| Hazard Category | GHS Hazard Statement | Rationale and Primary Risk | Authoritative Source |
| Skin Irritation | H315: Causes skin irritation | The acidic nature and chemical structure can cause local inflammation, redness, and discomfort upon direct contact. | --INVALID-LINK--[3], --INVALID-LINK--[1] |
| Eye Irritation | H319: Causes serious eye irritation | Particulate matter (dust) or splashes can cause significant irritation, pain, and potential damage to the delicate tissues of the eye. | --INVALID-LINK--[3], --INVALID-LINK--[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the fine powder can irritate the mucous membranes and lining of the respiratory tract, leading to coughing and shortness of breath. | --INVALID-LINK--[3], --INVALID-LINK--[1] |
These classifications (H315, H319, H335) are our guiding principles for PPE selection. The operational goal is to establish a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a scientifically mandated requirement based on the hazard assessment.
-
Eye and Face Protection :
-
Mandatory : Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[5] The complete seal around the eyes is critical to protect against fine dust particulates, which can easily bypass standard safety glasses.
-
Recommended : When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield must be worn in addition to chemical splash goggles.[1][6] This provides a secondary layer of protection for the entire face.
-
-
Skin and Body Protection :
-
Laboratory Coat : A clean, fully-buttoned laboratory coat is the minimum requirement. An acid-resistant or chemical-resistant coat offers superior protection.[6] This prevents incidental contact and contamination of personal clothing.
-
Gloves : Chemical-resistant nitrile or butyl rubber gloves are mandatory.[6] Gloves must be inspected for any signs of degradation or perforation before each use. The principle of dynamic glove use is critical: gloves must be removed and replaced immediately upon known or suspected contamination to prevent the transfer of the chemical to other surfaces.[7]
-
Footwear : Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[7] This protects against spills that may reach the floor.
-
-
Respiratory Protection :
-
Primary Control : The primary method for controlling respiratory exposure is the use of engineering controls. All handling of solid this compound must be performed within a certified chemical fume hood to minimize the inhalation of dust.[7][8]
-
Secondary Control : In the rare event that engineering controls are insufficient or unavailable, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) must be used.[5][8] Proper fit-testing and training are prerequisites for respirator use.
-
Operational and Disposal Plan
Adherence to a strict, logical workflow is essential for minimizing exposure risk. The following protocol integrates the use of PPE into the entire handling lifecycle of the chemical.
Experimental Workflow: From Preparation to Disposal
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
1. Pre-Handling and Donning PPE
-
Designate Area : All work must be conducted in a designated area within a chemical fume hood.[7]
-
Verify Engineering Controls : Ensure the fume hood is operational, with the sash at the appropriate height.
-
Don PPE :
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your chemical splash goggles. If a splash risk exists, add a face shield.
-
Put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves. This prevents skin exposure between the glove and the coat.
-
2. Active Handling (Inside Fume Hood)
-
Weighing : When weighing the solid, use a spatula and weighing paper or a weigh boat. Avoid pouring the powder from a height to minimize dust generation.[7]
-
Transferring : Use a spatula to transfer the solid into the reaction vessel.
-
Dissolving : If making a solution, add the solvent to the solid slowly to prevent splashing.
3. Post-Handling and Doffing PPE
-
Decontamination : Clean all contaminated surfaces and equipment within the fume hood before removing them.
-
Waste Disposal :
-
Solid Waste : All contaminated disposables (e.g., gloves, weigh boats, paper towels) must be placed into a dedicated, clearly labeled hazardous waste container.[7][9]
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[9]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area.[9] Do not mix with incompatible waste streams like strong bases or oxidizing agents.[10]
-
-
Doffing PPE : To avoid cross-contamination, remove PPE in the correct order after stepping away from the immediate work area but before exiting the lab:
-
Gloves : Remove gloves first, turning them inside out as you remove them.
-
Lab Coat : Remove the lab coat, folding it so the contaminated exterior is contained inward.
-
Goggles/Face Shield : Remove eye and face protection last.
-
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[1]
Emergency First Aid Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
By integrating this expert-level understanding of the risks with meticulous operational procedures, we build a self-validating system of safety. This approach ensures that our pursuit of scientific advancement never comes at the cost of personal well-being.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






